Product packaging for Acid Yellow 199(Cat. No.:CAS No. 70865-20-2)

Acid Yellow 199

Cat. No.: B3151290
CAS No.: 70865-20-2
M. Wt: 450.4 g/mol
InChI Key: JXRBVOFBCVPZOV-UHFFFAOYSA-M
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Description

Acid Yellow 199 is a useful research compound. Its molecular formula is C19H15N4NaO6S and its molecular weight is 450.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.06099967 g/mol and the complexity rating of the compound is 700. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N4NaO6S B3151290 Acid Yellow 199 CAS No. 70865-20-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBVOFBCVPZOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N4NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430529, DTXSID80887750
Record name EINECS 274-950-1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70865-20-2, 61931-26-8
Record name Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
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Record name Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate
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Record name Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1)
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Foundational & Exploratory

Acid Yellow 199 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo dye, is primarily utilized in the textile industry for coloring materials such as nylon and wool. This guide provides a comprehensive overview of its chemical structure and known properties based on available technical data. While the compound's principal applications are industrial, this document aims to consolidate the existing scientific information for a technical audience. However, it is important to note a significant lack of published data regarding detailed experimental protocols, extensive physicochemical properties, and any involvement in biological signaling pathways or drug development.

Chemical Structure and Identity

This compound is chemically identified as the sodium salt of 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonic acid.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate[1]
CAS Number 70865-20-2[2][3][4][5]
C.I. Name This compound
C.I. Number 14205
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Synonyms Weak Acid Yellow A-4R, Acid Yellow A4R

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the scientific literature. The following table summarizes the known properties.

Table 2: Physicochemical Properties

PropertyValue
Physical State Orange powder
Solubility Soluble in water
Melting Point Not available
Boiling Point Not available
pKa Not available
UV-Vis Absorption Maximum (λmax) Not available

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process common for azo dyes: diazotization followed by an azo coupling reaction.

General Manufacturing Method
  • Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with m-cresol, which acts as the coupling component, to form the final this compound dye.

Experimental Protocols

Applications

The primary and well-documented application of this compound is as a dye in the textile industry. It is particularly used for the dyeing of nylon and wool fibers.

Biological Activity and Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its application appears to be confined to its properties as a colorant. Consequently, the creation of a signaling pathway diagram is not applicable.

Toxicological Information

Limited toxicological data is available for this compound. It may cause skin and eye irritation, and is irritating to mucous membranes and the upper respiratory tract. It is listed as potentially causing an allergic skin reaction and being harmful to aquatic life with long-lasting effects.

Table 3: Toxicological Profile

EffectInformation
Acute Toxicity May be harmful by inhalation, ingestion, or skin absorption.
Irritation May cause skin, eye, and respiratory tract irritation.
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.
Mutagenicity Mutagenicity data has been reported.

Conclusion

This compound is an industrial monoazo dye with a well-defined chemical structure. Its primary application is in the textile industry. For an audience of researchers, scientists, and drug development professionals, it is crucial to highlight the significant gaps in the publicly available data. There is a notable absence of detailed experimental protocols, comprehensive physicochemical characterization, and any studies related to its biological activity or potential applications in the life sciences. Therefore, its relevance to drug development and biological research is not established.

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathway for C.I. Acid Yellow 199, a monoazo acid dye. The synthesis is a multi-step process involving the formation of key intermediates, culminating in a final diazotization and coupling reaction. This document outlines the probable synthetic route, provides representative experimental protocols for each major step, and includes a visualization of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of C.I. This compound is centered around the construction of a key aromatic amine intermediate, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This intermediate is subsequently diazotized and coupled with m-cresol to yield the final dye molecule. The overall process can be broken down into three primary stages:

  • Synthesis of 4-chloro-3-nitrobenzenesulfonic acid: This initial step involves the sulfonation of o-nitrochlorobenzene.

  • Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid: This intermediate is formed through the reaction of 4-chloro-3-nitrobenzenesulfonic acid with p-phenylenediamine.

  • Synthesis of C.I. This compound: The final dye is produced by the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and subsequent azo coupling with m-cresol.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of C.I. This compound. It is important to note that while these protocols are based on established chemical principles and available data for analogous reactions, optimization may be required for specific laboratory conditions.

Stage 1: Synthesis of 4-chloro-3-nitrobenzenesulfonic acid

This stage involves the sulfonation of o-nitrochlorobenzene using chlorosulfonic acid.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add o-nitrochlorobenzene to an excess of chlorosulfonic acid (a molar ratio of approximately 1:4 to 1:5) while maintaining the temperature at around 120°C.[3]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for approximately 4 hours.[3]

  • Upon completion, the reaction mixture is cooled and then carefully poured into a slurry of ice and water to precipitate the product.

  • The solid 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration and washed with cold water.

  • For the subsequent reaction, the sulfonyl chloride is hydrolyzed to the sulfonic acid. This can be achieved by heating the sulfonyl chloride in an aqueous solution.

Stage 2: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

This intermediate is synthesized by the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzenesulfonic acid and p-phenylenediamine.

Experimental Protocol:

  • In a reaction vessel, dissolve 4-chloro-3-nitrobenzenesulfonic acid in an aqueous solution, and then add p-phenylenediamine. An acid-binding agent, such as sodium carbonate, should be added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is heated and stirred for several hours until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product.

  • The solid 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Stage 3: Synthesis of C.I. This compound

This final stage involves the diazotization of the amino group on the 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid intermediate, followed by coupling with m-cresol.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water and add concentrated hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.[4]

    • Continue stirring for approximately 30-60 minutes after the addition is complete to ensure full diazotization. The presence of excess nitrous acid can be tested using starch-iodide paper.

  • Azo Coupling:

    • In a separate vessel, dissolve m-cresol in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold m-cresol solution with vigorous stirring. A colored precipitate of C.I. This compound should form.

    • Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • The precipitated C.I. This compound is collected by filtration.

    • The crude dye is then washed with a cold salt solution to remove impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent or by techniques such as salting out.

    • The purified dye is then dried under vacuum.

Quantitative Data

ParameterStage 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chlorideStage 2: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acidStage 3: Synthesis of C.I. This compound
Reactant Molar Ratios o-nitrochlorobenzene : chlorosulfonic acid (approx. 1:4)4-chloro-3-nitrobenzenesulfonic acid : p-phenylenediamine (approx. 1:1)4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid : NaNO₂ : m-cresol (approx. 1:1:1)
Reaction Temperature ~120°CElevated (specifics not available)Diazotization: 0-5°C; Coupling: 0-5°C
Reaction Time ~4 hoursSeveral hoursDiazotization: ~1-1.5 hours; Coupling: ~1-2 hours
Expected Yield >80%Not availableHigh (typically >80% for azo coupling reactions)
Purity High after purificationRequires purificationRequires purification to remove salts and byproducts

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway for C.I. This compound.

Synthesis_Pathway_Acid_Yellow_199 cluster_stage1 Stage 1: Synthesis of 4-chloro-3-nitrobenzenesulfonic acid cluster_stage2 Stage 2: Synthesis of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid cluster_stage3 Stage 3: Synthesis of C.I. This compound A o-Nitrochlorobenzene C Sulfonation (120°C, 4h) A->C B Chlorosulfonic Acid B->C D 4-chloro-3-nitrobenzenesulfonyl chloride C->D E Hydrolysis D->E F 4-chloro-3-nitrobenzenesulfonic acid E->F H Nucleophilic Aromatic Substitution F->H G p-Phenylenediamine G->H I 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid H->I K Diazotization (0-5°C) I->K J Sodium Nitrite Hydrochloric Acid J->K L Diazonium Salt K->L N Azo Coupling (0-5°C) L->N M m-Cresol M->N O C.I. This compound N->O

Caption: Synthesis Pathway of C.I. This compound.

Experimental_Workflow_Acid_Yellow_199 cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis start Start: o-Nitrochlorobenzene step1 Sulfonation with Chlorosulfonic Acid start->step1 intermediate1 Intermediate: 4-chloro-3-nitrobenzenesulfonic acid step1->intermediate1 step2 Reaction with p-Phenylenediamine intermediate1->step2 intermediate2 Intermediate: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid step2->intermediate2 step3 Diazotization with NaNO2 / HCl intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Azo Coupling with m-Cresol intermediate3->step4 product Product: C.I. This compound step4->product filtration Filtration product->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, IR, UV-Vis) drying->analysis

Caption: Experimental Workflow for C.I. This compound Synthesis.

References

Navigating the Laboratory Applications of Acid Yellow 199: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo acid dye, is primarily recognized for its application in the textile industry for dyeing polyamide fibers.[1][2][3] However, its classification as a chemical and fluorescent stain suggests potential utility within the research and drug development sectors.[4] This technical guide synthesizes the available information on this compound and provides a framework for its potential laboratory applications, particularly in histological staining. While specific protocols for biological research are not widely published, this document extrapolates from the general principles of acid dye chemistry and established staining methodologies to propose a viable starting point for researchers. This guide also outlines the necessary safety precautions for handling this compound in a laboratory setting.

Introduction to this compound

This compound is an organic sodium salt with the chemical formula C₁₉H₁₅N₄NaO₆S.[5] As an acid dye, its staining properties are conferred by its anionic nature, which allows it to form electrostatic bonds with cationic components in biological specimens, such as proteins. This characteristic makes it a candidate for use as a counterstain in various histological procedures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is an orange powder that is soluble in water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name Sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate
C.I. Name This compound
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Orange/Yellow Powder
Solubility Soluble in water
Spectral Properties

Potential Laboratory Applications: Histological Staining

Based on the principles of acid dye staining, this compound holds potential as a component in polychromatic staining techniques, such as in variations of the Masson's trichrome stain. In these methods, different acid dyes with varying molecular weights and affinities are used sequentially to differentiate tissue components like cytoplasm, muscle, and collagen.

Principle of Staining

Acid dyes are anionic and bind to cationic (acidophilic) tissue components, which are primarily proteins. In a typical histological staining workflow, tissues are first fixed to preserve their structure, then dehydrated, embedded in paraffin, sectioned, and rehydrated before staining. The pH of the staining solution is a critical factor, as it affects the charge of both the dye and the tissue proteins, thereby influencing staining intensity.

The general workflow for histological staining is depicted in the following diagram:

G cluster_prep Tissue Preparation cluster_stain Staining cluster_final Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Rehydration Rehydration Sectioning->Rehydration Staining Staining with this compound Rehydration->Staining Differentiation Differentiation (Optional) Staining->Differentiation Counterstaining Counterstaining (Optional) Differentiation->Counterstaining Dehydration2 Dehydration Counterstaining->Dehydration2 Clearing Clearing Dehydration2->Clearing Mounting Mounting Clearing->Mounting G Start Rehydrated Tissue Section Nuclear_Stain Nuclear Stain (e.g., Hematoxylin) Start->Nuclear_Stain Plasma_Stain Plasma Stain (e.g., this compound) Nuclear_Stain->Plasma_Stain Differentiation Differentiation (e.g., Phosphomolybdic Acid) Plasma_Stain->Differentiation Fiber_Stain Fiber Stain (e.g., Aniline Blue) Differentiation->Fiber_Stain End Stained Section Fiber_Stain->End G RAMP RAMP Safety Model Recognize Recognize Hazards RAMP->Recognize Assess Assess Risks RAMP->Assess Minimize Minimize Risks RAMP->Minimize Prepare Prepare for Emergencies RAMP->Prepare

References

An In-depth Technical Guide to Acid Yellow 199 (CAS 70865-20-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199, identified by the CAS number 70865-20-2, is a monoazo acid dye.[1][2][3] Characterized by its bright orange hue, it is primarily utilized in the textile industry for dyeing protein fibers such as wool and synthetic polyamides like nylon.[2][4] Its chemical structure contains a sulfonic acid group, which imparts water solubility and allows it to function as an anionic dye in acidic dye baths. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a representative synthesis protocol, and safety information. While this dye is mainly used in industrial applications, its well-defined chemical structure and properties may be of interest to researchers in material science and analytical chemistry.

Chemical and Physical Properties

Table 2.1: Compound Identification
IdentifierValue
CAS Number 70865-20-2
C.I. Name This compound
C.I. Number 14205
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Synonyms Weak Acid Yellow A-4R, Acid Yellow A4R, Dorasyn Yellow A4R, Nylosan Yellow E-4RL
Table 2.2: Physicochemical Data
PropertyValue
Physical State Powder
Color Bright Orange
Water Solubility 900 mg/L at 20°C
Melting Point Data not available in public domain
Boiling Point Data not available in public domain
Density Data not available in public domain
λmax Data not available in public domain
Molar Absorptivity (ε) Data not available in public domain
Table 2.3: Fastness Properties

The following data represents the dye's resistance to various conditions, typically rated on a scale of 1 to 8, with 8 being the highest resistance.

PropertyFadingStaining
Light Fastness (ISO) 6-7-
Soaping 4-55
Perspiration Fastness 4-5-

Synthesis and Purification

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by azo coupling. The first step involves the conversion of the aromatic amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, into a diazonium salt. This intermediate is then immediately reacted with the coupling agent, m-Cresol, to form the final azo dye.

Diagram 3.1: Synthesis Pathway of this compound

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 4-(4-Aminophenylamino)-3- nitrobenzenesulfonic acid D Diazonium Salt Intermediate A->D Reacts with B Sodium Nitrite (NaNO₂) B->D In the presence of C Hydrochloric Acid (HCl) 0-5 °C C->D Under acidic and cold conditions F This compound D->F Reacts with E m-Cresol E->F Couples with

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a representative procedure based on general methods for azo dye synthesis and has not been experimentally validated for this compound. It is intended for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water.

  • Add concentrated hydrochloric acid to the suspension while stirring.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a separate beaker, dissolve a molar equivalent of sodium nitrite in distilled water and cool the solution.

  • Slowly add the sodium nitrite solution to the cooled amine suspension, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure the completion of the diazotization reaction. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

  • In a separate beaker, dissolve a molar equivalent of m-Cresol in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.

Diagram 3.2: Experimental Workflow for Synthesis

G Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling start_diazo Suspend Amine in Water/HCl cool_amine Cool to 0-5 °C start_diazo->cool_amine add_nitrite Add NaNO₂ to amine suspension cool_amine->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir_diazo Stir for 30 min at 0-5 °C add_nitrite->stir_diazo add_diazo Add diazonium salt to m-Cresol stir_diazo->add_diazo Diazonium Salt Solution prep_cresol Dissolve m-Cresol in NaOH(aq) cool_cresol Cool to 0-5 °C prep_cresol->cool_cresol cool_cresol->add_diazo stir_couple Stir for 1-2 hours at 0-5 °C add_diazo->stir_couple isolate Isolate by Filtration stir_couple->isolate Crude Product purify Purify Product isolate->purify dry Dry Final Product purify->dry

Caption: A representative workflow for the synthesis of this compound.

Purification

Commercial acid dyes often contain inorganic salts and unreacted starting materials. For applications requiring higher purity, purification is necessary. A common method for purifying acid dyes is "salting out".

Representative Purification Protocol: Salting Out

  • Heat the reaction mixture containing the crude this compound to dissolve the solid.

  • Add sodium chloride to the hot solution to decrease the solubility of the dye, causing it to precipitate.

  • Allow the mixture to cool, which will further promote precipitation.

  • Collect the purified dye by vacuum filtration.

  • Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified product, for instance, in a vacuum oven at a suitable temperature.

Analytical Characterization

While specific spectroscopic data for this compound is not widely published, the following analytical techniques are standard for the characterization of azo dyes:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and molar absorptivity, which are characteristic of the dye's color and concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N=N azo linkage, sulfonic acid group (-SO₃H), hydroxyl group (-OH), and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the identity of the synthesized compound.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Decolorization

This compound is an azo dye that can be decolorized through a reduction reaction. Research has shown that the bacterium Shewanella oneidensis MR-1 can decolorize this compound under microaerophilic conditions. The mechanism involves the enzymatic reduction of the azo bond, a process catalyzed by azoreductase. This biological degradation pathway is of interest for bioremediation of textile effluents.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound presents the following hazards:

  • Health Hazards: Harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Stability and Reactivity: The compound is stable under normal conditions. It should be kept away from strong oxidizing and reducing agents.

Conclusion

This compound is a well-established monoazo dye with specific applications in the textile industry. While detailed experimental protocols and comprehensive physicochemical data are not extensively available in the public domain, this guide provides a foundational understanding of its synthesis, properties, and handling based on general chemical principles and available data. For researchers, the compound serves as a typical example of an industrial azo dye, and its interactions with biological systems, such as in microbial decolorization, may offer avenues for further investigation in environmental science and biotechnology. Any laboratory work with this compound should be preceded by a thorough safety assessment and based on optimized and validated experimental procedures.

References

An In-depth Technical Guide to Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Yellow 199, a significant monoazo dye. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical Identity and Properties

This compound, identified by the CAS Registry Number 70865-20-2, is a bright orange, water-soluble powder.[1][2][3] It belongs to the single azo class of dyes.[2][3] The compound exists as a sodium salt in its common commercial form.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₁₉H₁₅N₄NaO₆SSodium Salt
C₁₉H₁₆N₄O₆SFree Acid Form
Molecular Weight 450.40 g/mol Sodium Salt
428.42 g/mol Free Acid Form
CAS Registry Number 70865-20-2
Appearance Bright orange powder
Solubility in Water 900 mg/L at 20°C
LogP -0.9 at 20°C
Polar Surface Area 168.38 Ų

Synthesis of this compound

The manufacturing process for this compound involves a two-step synthesis pathway common for azo dyes: diazotization followed by an azo coupling reaction.

  • Diazotization: The synthesis begins with the diazotization of the aromatic amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid. This reaction is typically carried out in an acidic medium with a source of nitrous acid, such as sodium nitrite, at low temperatures to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with m-Cresol. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) that defines this class of dyes and is responsible for its color.

The following diagram illustrates the synthesis pathway of this compound.

Acid_Yellow_199_Synthesis cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product reactant1 4-(4-Aminophenylamino)- 3-nitrobenzenesulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) reactant1->diazotization reactant2 m-Cresol coupling Azo Coupling reactant2->coupling diazotization->coupling Diazonium Salt Intermediate product This compound coupling->product

Caption: Synthesis pathway of this compound.

Experimental Protocols

Spectroscopic Data

Comprehensive and authenticated spectroscopic data (UV-Vis, IR, NMR) for this compound are not widely available in peer-reviewed scientific literature or public chemical databases. The characterization of such industrial compounds is often conducted internally by manufacturers and may not be published.

Applications

This compound is primarily used in the textile industry for the dyeing of nylon and wool fibers. Its chemical structure and water solubility make it suitable for acid dyeing processes. Additionally, as an azo dye, it can be decolorized through reduction reactions, a property that is of interest in environmental science and bioremediation research.

References

An In-depth Technical Guide to the Physicochemical Properties of C.I. Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 199 is a synthetic monoazo dye belonging to the acid dye class.[1][2] Its chemical structure features an azo group (-N=N-) that acts as a chromophore, responsible for its characteristic yellow-orange color.[1][2] Primarily utilized in the textile industry for dyeing protein fibers such as wool and synthetic polyamides like nylon, its properties are of interest to researchers in various fields, including analytical chemistry, environmental science, and toxicology.[2] While not a pharmaceutical agent, an understanding of its chemical and physical properties is pertinent for professionals in drug development, particularly in the context of toxicology and the assessment of impurities in pharmaceutical manufacturing processes where related chemical structures might be encountered.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and analysis, and a discussion of its toxicological profile.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. It is noteworthy that specific experimental values for properties such as melting and boiling points are not consistently reported in the literature, often cited as "not available."

Table 1: General and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)phenyl)amino)-3-nitrobenzenesulfonate
C.I. Name This compound
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Chemical Class Monoazo dye

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Melting Point Not available
Boiling Point Not available
Water Solubility Soluble

Synthesis and Manufacturing

The synthesis of this compound follows a typical procedure for azo dye production, involving a two-step process of diazotization followed by an azo coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the described manufacturing methods for this compound.

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

  • Dissolve 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in a solution of sodium carbonate in water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water to the cooled solution.

  • Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5 °C to generate nitrous acid in situ, which reacts with the primary amine to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

  • In a separate vessel, dissolve m-cresol in an aqueous sodium hydroxide solution.

  • Cool the m-cresol solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold m-cresol solution with vigorous stirring. The coupling reaction is typically rapid and results in the formation of the colored dye.

  • The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.

  • The resulting this compound dye can then be precipitated from the solution, filtered, washed, and dried.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid D Diazonium Salt A->D 0-5 °C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F This compound D->F Alkaline conditions E m-Cresol E->F

General Synthesis Pathway for this compound.

Spectral Properties

Analytical Methods

The identification and quantification of this compound in various matrices can be achieved using several analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for the analysis of azo dyes.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization will be required for specific applications.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water, to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: A UV-Vis or diode array detector set to the λmax of this compound.

  • Analysis: Inject the standards and sample solutions into the HPLC system. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve generated from the standards.

G A Sample Preparation (Dissolution and Dilution) B HPLC System A->B C C18 Column B->C Mobile Phase D UV-Vis Detector C->D E Data Acquisition and Analysis D->E F Quantification E->F

Experimental Workflow for HPLC Analysis.

Toxicological Profile

The toxicological properties of this compound have not been extensively studied individually. However, the toxicology of azo dyes as a class has been a subject of considerable research.

The primary toxicological concern associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, particularly by the gut microbiota, to form aromatic amines. Some of these aromatic amines are known or suspected carcinogens.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects. However, a significant number of reports indicate that it does not meet the GHS hazard criteria. There is no data available regarding its acute oral, dermal, or inhalation toxicity.

The general toxicological concerns for azo dyes include:

  • Carcinogenicity and Mutagenicity: The carcinogenicity of azo dyes is often linked to their metabolic breakdown products, such as benzidine, which is a known human bladder carcinogen.

  • Allergic Reactions: Some azo dyes can cause skin sensitization and other allergic reactions.

G A This compound (Azo Dye) B Reductive Cleavage (e.g., by gut microbiota) A->B C Aromatic Amines (Metabolites) B->C D Potential Toxic Effects (e.g., Carcinogenicity) C->D

Reductive Cleavage and Potential Toxicity of Azo Dyes.

Conclusion

C.I. This compound is a commercially important azo dye with well-defined chemical identity but less characterized physical properties such as melting and boiling points. Its synthesis is a standard two-step process, and its analysis can be readily achieved using modern chromatographic techniques. While specific toxicological data for this compound is limited, the general toxicological profile of azo dyes, particularly their potential to form carcinogenic aromatic amines upon metabolic reduction, warrants careful handling and consideration of its environmental fate. For professionals in drug development, the chemistry and toxicology of such compounds are relevant for understanding potential risks associated with structurally related impurities and for the development of robust analytical methods for their detection.

References

The Solubility Profile of Acid Yellow 199: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Yellow 199, a monoazo dye, finds application in various industrial and research settings. A comprehensive understanding of its solubility in different solvent systems is crucial for its effective utilization, formulation, and in studies related to its biological and environmental interactions. This technical guide provides a detailed overview of the known solubility of this compound and presents a standardized experimental protocol for determining its solubility in aqueous and organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require precise and reproducible solubility data.

Core Properties of this compound

PropertyValue
CAS Number 70865-20-2[1][2][3][4][5]
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Orange powder
Synonyms C.I. This compound, Nylosan Yellow E-4RL

Solubility of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, the existing data and qualitative descriptions provide a foundational understanding.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperature
Water900 mg/L20°C

Qualitative Solubility Information

Several sources confirm that this compound is soluble in water. For organic solvents, it is suggested that it may be soluble in Dimethyl Sulfoxide (DMSO), and potentially in other polar solvents like Ethanol or Dimethylformamide (DMF). The solubility in non-polar organic solvents is expected to be limited. As with similar sulfonic acid dyes, the solubility of this compound may be influenced by the pH and temperature of the medium.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a solvent of interest, adapting the widely used shake-flask method. This methodology can be followed by either gravimetric or spectrophotometric analysis.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of choice (e.g., water, phosphate buffer, DMSO, ethanol)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Syringe and syringe filters (e.g., 0.45 µm)

  • Volumetric flasks

  • Pipettes

  • (For Gravimetric Analysis) Drying oven, desiccator

  • (For UV-Vis Analysis) UV-Vis spectrophotometer, cuvettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).

    • Allow the mixture to equilibrate for a sufficient duration (a preliminary test can determine the time to reach equilibrium, but 24-48 hours is typical).

  • Sample Collection:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed volumetric flask (for gravimetric analysis) or a clean volumetric flask for dilution (for UV-Vis analysis).

  • Quantification:

    • Method A: Gravimetric Analysis

      • Record the exact volume of the filtered saturated solution collected.

      • Place the volumetric flask containing the solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for organic solvents.

      • Once the solvent has completely evaporated, cool the flask to room temperature in a desiccator.

      • Weigh the flask containing the dried dye residue on an analytical balance. Repeat the drying and weighing cycles until a constant weight is achieved.

      • Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

    • Method B: UV-Vis Spectrophotometry

      • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.

      • Analyze the Sample: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

      • Use the calibration curve to determine the concentration of the diluted sample.

      • Calculate the solubility of the original saturated solution, accounting for the dilution factor.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

  • Perform experiments in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Determining this compound Solubility cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_quant 3. Quantification cluster_grav Method A: Gravimetric cluster_uv Method B: UV-Vis A Add excess this compound to solvent in a vial B Equilibrate on orbital shaker (e.g., 24-48h at constant T) A->B C Settle undissolved solid D Withdraw supernatant with a syringe C->D E Filter through 0.45 µm syringe filter D->E F Collect known volume of clear filtrate E->F G Evaporate solvent to dryness F->G J Dilute filtrate to known volume F->J H Weigh dried residue to constant weight G->H I Calculate Solubility (g/L) H->I K Measure absorbance at λmax J->K L Calculate concentration from calibration curve K->L M Calculate Solubility (g/L) L->M

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Health and Safety Data of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for the monoazo dye, Acid Yellow 199 (C.I. 14205; CAS No. 70865-20-2). Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, chemical databases, and the broader toxicological understanding of monoazo dyes. The guide presents known physicochemical properties, hazard classifications, and outlines standard experimental protocols relevant to the assessment of its toxicological profile. A key focus is the metabolic pathway of azo dyes, which involves the reductive cleavage of the azo bond to form potentially hazardous aromatic amines. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the current state of knowledge and the data gaps regarding the safety of this compound.

Chemical and Physical Properties

This compound is a synthetic organic chemical belonging to the single azo class of dyes. It is used in the textile industry for dyeing materials such as nylon and wool.[1][2][3] It appears as a bright orange powder that is soluble in water.[1][2]

PropertyValueSource(s)
Chemical Name sodium 4-({4-[(E)-(4-hydroxy-2-methylphenyl)diazenyl]phenyl}amino)-3-nitrobenzenesulfonate
C.I. Name This compound
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Water Solubility 900 mg/L at 20°C
LogP (Octanol-Water Partition Coefficient) 6.34890 (Predicted)

Toxicological Data

Specific quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets report "no data available" for acute toxicity endpoints. The primary health concerns identified are skin sensitization and potential hazards related to the metabolic breakdown of the azo linkage.

Acute Toxicity
EndpointResultSource(s)
Oral LD₅₀ No data available
Dermal LD₅₀ No data available
Inhalation LC₅₀ No data available
Skin and Eye Irritation
EndpointResultSource(s)
Skin Irritation May cause skin irritation in sensitive individuals.
Eye Irritation Dust may cause irritation and inflammation.
Sensitization
EndpointResultSource(s)
Skin Sensitization H317: May cause an allergic skin reaction.
Genotoxicity and Carcinogenicity
EndpointResultSource(s)
Genotoxicity No specific data available for this compound. However, azo dyes can be metabolized to aromatic amines, some of which are known mutagens.
Carcinogenicity No specific data available for this compound. The carcinogenicity of many azo dyes is linked to their aromatic amine metabolites.

Ecotoxicological Data

This compound is classified as being harmful to aquatic life with long-lasting effects.

EndpointResultSource(s)
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effects.
LC₅₀ (Fish) No data available
EC₅₀ (Daphnia) No data available
IC₅₀ (Algae) No data available

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a limited number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.

  • Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality determines the next step.

  • Test Animals: Typically, female rats are used. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Three animals are used in the first step.

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • The decision to proceed to a higher or lower dose level is based on the number of mortalities within the first 24-48 hours.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

start Start with Dose Level X step1 Administer to 3 animals start->step1 observe Observe for 14 days (Mortality, Clinical Signs) step1->observe decision Decision based on mortality observe->decision stop Stop and Classify decision->stop Sufficient data for classification next_step Proceed to next dose level decision->next_step More data needed next_step->step1

Acute Oral Toxicity Testing Workflow (OECD 423).
Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

  • Principle: Skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The magnitude of this proliferation is proportional to the dose and potency of the sensitizer.

  • Test Animals: Typically, mice are used.

  • Procedure:

    • A minimum of four animals per dose group and a concurrent negative control group are used.

    • The test substance is applied to the dorsal surface of each ear for three consecutive days.

    • On day 5, a radiolabeled thymidine is injected intravenously.

    • After 5 hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.

  • Endpoint: A stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the control group. An SI of ≥ 3 is considered a positive result for skin sensitization.

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Principle: The test detects mutations that revert a previous mutation, restoring the functional capability of the bacteria to synthesize an essential amino acid.

  • Procedure:

    • Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • Plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Metabolism

A critical aspect of azo dye toxicology is their metabolism, which can lead to the formation of potentially harmful aromatic amines. While specific signaling pathways affected by this compound have not been identified, the general pathway of azo dye metabolism is well-understood.

Azo Dye Metabolism

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This can occur through the action of azoreductases produced by intestinal microflora or, to a lesser extent, by liver enzymes. This cleavage results in the formation of two or more aromatic amines.

AzoDye This compound (Azo Dye) Metabolism Reductive Cleavage (Azoreductases in gut/liver) AzoDye->Metabolism AromaticAmines Formation of Aromatic Amines Metabolism->AromaticAmines Toxicity Potential Toxic Effects (e.g., Genotoxicity, Carcinogenicity) AromaticAmines->Toxicity

General Metabolic Pathway of Azo Dyes.

The aromatic amines formed can be more readily absorbed by the body than the parent dye and may undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxic and carcinogenic effects.

Potential Downstream Effects

The formation of reactive metabolites from aromatic amines can induce cellular stress and damage, potentially activating various signaling pathways.

  • Oxidative Stress Pathways: Some azo dyes and their metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling pathways such as the Nrf2 pathway, which is involved in the cellular antioxidant response.

  • Inflammatory Pathways: Cellular damage and stress can trigger inflammatory responses through pathways like NF-κB, leading to the production of pro-inflammatory cytokines.

  • Apoptosis Pathways: Significant cellular damage can lead to programmed cell death (apoptosis) through the activation of caspase cascades.

AromaticAmine Aromatic Amine Metabolites MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmine->MetabolicActivation ReactiveIntermediate Reactive Intermediates (e.g., Nitrenium ions) MetabolicActivation->ReactiveIntermediate DNADamage DNA Adducts & Damage ReactiveIntermediate->DNADamage CellularStress Cellular Stress (e.g., Oxidative Stress) ReactiveIntermediate->CellularStress Signaling Activation of Stress Signaling Pathways (e.g., Nrf2, NF-κB, p53) DNADamage->Signaling CellularStress->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Potential Downstream Effects of Azo Dye Metabolites.

Conclusion

The available health and safety data for this compound are limited, with significant gaps in quantitative toxicological information. The primary identified hazards are the potential for skin sensitization and harm to aquatic ecosystems. Based on the general toxicology of monoazo dyes, a key concern is its potential metabolism to aromatic amines, which may pose genotoxic and carcinogenic risks. Further research is required to fully characterize the toxicological profile of this compound. In the absence of specific data, a precautionary approach should be taken, utilizing appropriate personal protective equipment and environmental controls when handling this substance. The experimental protocols and metabolic pathways described in this guide provide a framework for future safety assessments.

References

Ecotoxicity Profile of Monoazo Dyes: A Technical Guide Focused on Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.

Introduction

Monoazo dyes are a significant class of synthetic organic colorants characterized by a single azo bond (-N=N-) linking two aromatic moieties. Their cost-effectiveness, vibrant colors, and versatility in application have led to their widespread use in industries such as textiles, leather, paper, and plastics.[1] Acid Yellow 199 (CAS No. 70865-20-2) is a representative water-soluble monoazo dye used primarily for dyeing nylon and wool.[2][3]

Despite their industrial importance, the release of azo dyes into aquatic ecosystems is a growing environmental concern.[1] These compounds are often designed to be stable and resistant to light and microbial degradation, leading to their persistence in the environment.[4] The primary ecotoxicological risk associated with monoazo dyes stems not always from the parent molecule itself, but from its potential to break down under certain conditions into hazardous aromatic amines, which can be mutagenic, carcinogenic, and toxic to living organisms. This guide provides a comprehensive overview of the ecotoxicity profile of monoazo dyes, with a specific focus on this compound, detailing toxicological data, mechanisms of action, and standardized testing protocols.

Ecotoxicological Data for Monoazo Dyes

The ecotoxicity of azo dyes can vary significantly based on their specific chemical structure, solubility, and the organism being tested. While many intact azo dyes exhibit low acute toxicity, their degradation products pose a more substantial threat. A screening assessment by Canadian authorities indicated that monoazo acid dyes generally show lower aquatic toxicity (effects at concentrations below 100 mg/L) compared to disazo dyes.

Specific experimental ecotoxicity data for this compound is limited in publicly available literature. The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H412: "Harmful to aquatic life with long lasting effects," indicating a recognized potential for environmental risk. Due to the data gap for this compound, data from other well-studied monoazo acid dyes are often used as surrogates for risk assessment.

Quantitative Aquatic Ecotoxicity Data

The following table summarizes acute toxicity data for representative monoazo acid dyes on various aquatic organisms.

Dye NameTest OrganismTest Duration (hours)EndpointValue (mg/L)Reference
Metanil YellowOryzias latipes (Japanese rice fish)48LC5068
Metanil YellowOryzias latipes (Japanese rice fish)24LC5090
Orange IIPimephales promelas (Fathead minnow)96LC50165
Acid Yellow 17Oryzias latipes (Japanese rice fish)96LC50>180

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms.

Mechanisms of Toxicity

The environmental impact of monoazo dyes is governed by two primary pathways: direct toxicity of the parent compound and, more significantly, the toxicity of its breakdown products.

Reductive Cleavage and Aromatic Amine Formation

The principal mechanism of azo dye toxicity involves the reductive cleavage of the azo bond. This reaction is efficiently catalyzed by microbial azoreductase enzymes under anaerobic or anoxic conditions, such as those found in wastewater treatment facilities, sediments, and the mammalian gut. This process breaks the dye molecule into two or more aromatic amines.

These resulting aromatic amines are often colorless but are frequently more toxic, mutagenic, and carcinogenic than the original dye. The toxicity of aromatic amines is linked to their metabolic activation, which can generate electrophilic intermediates that form covalent bonds with DNA, leading to DNA adducts and potentially causing mutations or cancer.

G Dye Monoazo Dye (-N=N-) Amines Aromatic Amines (e.g., Anilines, Naphthylamines) Dye->Amines Reductive Cleavage (Anaerobic Bacteria, Azoreductase) Metabolites Reactive Electrophilic Intermediates Amines->Metabolites Metabolic Activation DNA DNA Adducts Metabolites->DNA Covalent Binding Toxicity Mutagenicity & Carcinogenicity DNA->Toxicity

Primary toxicity pathway of monoazo dyes via reductive cleavage.
Oxidative Stress and Physical Effects

Some monoazo dyes can induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress within organisms. This imbalance can damage cellular components like lipids, proteins, and DNA. Studies on rats treated with azo dyes like tartrazine have shown a decrease in the activity of antioxidant enzymes (GSH, SOD, catalase) and an increase in lipid peroxidation markers (MDA), indicating oxidative stress.

Additionally, the release of highly colored effluents into water bodies has physical effects. High concentrations of dyes increase water turbidity, which significantly reduces the penetration of sunlight. This light attenuation inhibits photosynthesis in aquatic plants and algae, disrupting the primary productivity at the base of the aquatic food web.

Standardized Ecotoxicity Testing Protocols

To ensure data consistency and comparability, the ecotoxicity of chemicals is evaluated using internationally recognized standardized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines detail the required test organisms, conditions, and endpoints.

The following diagram illustrates a typical workflow for aquatic ecotoxicity testing of a soluble substance like a monoazo dye.

G cluster_prep 1. Preparation cluster_test 2. Testing Across Trophic Levels cluster_analysis 3. Data Analysis & Endpoint Determination A Test Substance (e.g., this compound) B Prepare Stock & Test Solutions A->B C Definitive Acute Tests (Geometric Concentration Series) B->C D Algae (OECD 201) Growth Inhibition C->D E Invertebrate (OECD 202) Daphnia sp. Immobilisation C->E F Fish (OECD 203) Fish Mortality C->F G Observe & Record Effects (Growth, Immobility, Mortality) D->G E->G F->G H Statistical Analysis (Regression, Hypothesis Testing) G->H I Determine Endpoints (EC50, LC50, NOEC) H->I

Standard workflow for aquatic ecotoxicity testing of dyes.
Key Experimental Protocols

OECD Test Guideline 201: Alga, Growth Inhibition Test

  • Objective: To determine the effects of a substance on the growth of a freshwater microalgal species.

  • Methodology: Several batches of a unialgal culture (e.g., Raphidocelis subcapitata) are incubated in a nutrient-rich medium containing a geometric series of test substance concentrations over 72 hours. The growth and its inhibition relative to a control are monitored by measuring algal biomass (e.g., cell counts, fluorescence) at specific time points.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in either growth rate or yield compared to the control. The No Observed Effect Concentration (NOEC) is also determined.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

  • Objective: To assess the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

  • Methodology: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours without feeding. At 24 and 48 hours, the number of daphnids that are immobile (i.e., unable to swim) is recorded.

  • Endpoint: The EC50, which is the concentration that immobilizes 50% of the daphnids after 48 hours of exposure.

OECD Test Guideline 203: Fish, Acute Toxicity Test

  • Objective: To determine the median lethal concentration (LC50) of a substance in a freshwater fish species.

  • Methodology: Fish (e.g., Zebra fish, Rainbow trout, or Fathead minnow) are exposed to the test substance, which is added to the water at five or more concentrations in a geometric series. The exposure period is 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations are verified by analytical methods.

  • Endpoint: The LC50, the concentration of the substance estimated to be lethal to 50% of the test fish over the 96-hour period.

Conclusion

Monoazo dyes, including this compound, represent a class of compounds with a complex ecotoxicity profile. While the intact dyes may exhibit moderate to low direct toxicity, their environmental risk is significantly amplified by their degradation into hazardous aromatic amines under anaerobic conditions. These breakdown products are linked to mutagenicity and carcinogenicity, posing a long-term threat to ecosystem and human health.

A significant data gap exists for the specific ecotoxicological properties of many individual dyes like this compound, necessitating reliance on data from structurally similar compounds for preliminary risk assessments. Adherence to standardized OECD testing protocols is crucial for generating reliable and comparable data to fill these gaps. Effective wastewater treatment strategies that combine anaerobic (for decolorization) and aerobic (for amine degradation) stages are essential to mitigate the environmental impact of these widely used chemicals.

References

An In-depth Technical Guide on the Mechanism of Action for Acid Yellow 199 as an Azo Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199 is a synthetic organic compound belonging to the class of sulfonated monoazo dyes. While primarily used in industrial applications for its coloring properties, its interaction with biological systems is of significant interest to researchers and professionals in drug development and toxicology. The mechanism of action of azo dyes like this compound is fundamentally linked to their biotransformation, which can result in metabolites with distinct biological activities. This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound, with a focus on its metabolic fate and the potential toxicological implications of its degradation products.

Core Mechanism of Action: Reductive Cleavage of the Azo Bond

The central event in the biological action of this compound is the reductive cleavage of its azo bond (–N=N–). This biotransformation is primarily catalyzed by azoreductase enzymes, which are present in a wide range of organisms, including bacteria of the human gut microbiome and in mammalian liver cells.[1] The reduction of the azo linkage breaks the molecule into smaller aromatic amines.

The manufacturing of this compound involves the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid followed by coupling with m-Cresol.[2] Therefore, the predicted primary metabolites resulting from the reductive cleavage of this compound are:

  • 4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid

  • m-Cresol

The subsequent biological and toxicological effects of this compound are largely attributed to these resulting aromatic amines.

A proposed metabolic pathway for this compound is depicted below:

Proposed Metabolic Pathway of this compound This compound This compound Azo Bond Reduction Azo Bond Reduction This compound->Azo Bond Reduction Azoreductases (Microbial/Hepatic) Metabolite 1 4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid Azo Bond Reduction->Metabolite 1 Metabolite 2 m-Cresol Azo Bond Reduction->Metabolite 2 Biological Effects Biological Effects Metabolite 1->Biological Effects Metabolite 2->Biological Effects

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

Table 1: Microbial Decolorization of this compound

ParameterValueOrganismReference
Decolorization Efficiency78.25%Shewanella oneidensis MR-1
Optimal pH for Decolorization6.0 - 8.0Shewanella oneidensis MR-1

Table 2: Toxicological Data for Predicted Metabolites

MetaboliteEndpointValueSpeciesReference
m-CresolOral LD502020 mg/kgRat[3]
m-CresolDermal LD501100 mg/kgRat[4]
m-CresolGenotoxicityNot genotoxic-[5]
4-Amino-2-nitrophenol (structurally similar to Metabolite 1)CarcinogenicityEvidence of carcinogenicity (bladder tumors)Male Rat
4-Amino-2-nitrophenol (structurally similar to Metabolite 1)GenotoxicityPotential for mutagenic changesBacterial and mammalian cells

Experimental Protocols

Azoreductase Activity Assay

This protocol, adapted from studies on microbial azoreductases, can be employed to quantify the enzymatic reduction of this compound.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Potassium phosphate buffer (50 mM, pH 7.0-7.4)

  • This compound stock solution

  • NADH or NADPH stock solution

  • Flavin mononucleotide (FMN) stock solution (optional, as some azoreductases are FMN-dependent)

  • Enzyme preparation (e.g., cell-free extract of bacteria, liver S9 fraction)

Procedure:

  • In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, this compound (final concentration, e.g., 20 µM), and FMN (if applicable, final concentration, e.g., 100 µM).

  • Add the enzyme preparation to the reaction mixture.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the reaction by adding NADH or NADPH (final concentration, e.g., 5 mM).

  • Immediately monitor the decrease in absorbance at the maximum absorbance wavelength (λmax) of this compound (approximately 430 nm) over time.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of this compound.

Workflow for Azoreductase Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Buffer, Dye, Cofactors, and Enzyme Mix Components Combine Buffer, Dye, FMN (optional), and Enzyme Prepare Reagents->Mix Components Pre-incubate Pre-incubate Mix Components->Pre-incubate Initiate Reaction Add NADH/NADPH Pre-incubate->Initiate Reaction Monitor Absorbance Measure Absorbance Decrease at λmax Initiate Reaction->Monitor Absorbance Calculate Activity Calculate Activity Monitor Absorbance->Calculate Activity

Caption: Workflow for Azoreductase Activity Assay.

NADH-DCIP Reductase Activity Assay

This assay is often used as an indicator of azoreductase activity, as some azoreductases can reduce 2,6-dichloroindophenol (DCIP).

Materials:

  • Spectrophotometer

  • Cuvettes

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • DCIP stock solution

  • NADH stock solution

  • Enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette with potassium phosphate buffer and DCIP (final concentration, e.g., 50 µM).

  • Add the enzyme preparation to the mixture.

  • Start the reaction by adding NADH (final concentration, e.g., 50 µM).

  • Monitor the decrease in absorbance at 600 nm.

  • Enzyme activity is calculated using the molar extinction coefficient of DCIP (19 mM⁻¹cm⁻¹).

Signaling Pathways and Molecular Interactions

Microbial Electron Transport Chain in Shewanella oneidensis MR-1

In the bacterium Shewanella oneidensis MR-1, the reduction of azo dyes is linked to the Mtr (metal-reducing) extracellular electron transport pathway. This system facilitates the transfer of electrons from the cell's interior to extracellular substrates, including azo dyes.

Electron Transport Chain for Azo Dye Reduction in S. oneidensis cluster_cell Shewanella oneidensis MR-1 cluster_im Inner Membrane cluster_pp Periplasm cluster_om Outer Membrane CymA CymA MtrA MtrA CymA->MtrA e- MtrC MtrC MtrA->MtrC e- MtrB MtrB This compound (Extracellular) This compound (Extracellular) MtrC->this compound (Extracellular) e- Electron Donor (Lactate) Electron Donor (Lactate) Quinone Pool Quinone Pool Electron Donor (Lactate)->Quinone Pool e- Quinone Pool->CymA e- Reduced Dye (Colorless) Reduced Dye (Colorless) This compound (Extracellular)->Reduced Dye (Colorless)

Caption: Mtr pathway for azo dye reduction.

Putative Toxicological Mechanisms in Mammalian Systems

While direct experimental evidence for the interaction of this compound with mammalian signaling pathways is scarce, the toxicological profiles of its predicted metabolites suggest potential mechanisms of action:

  • Genotoxicity: The aromatic amine metabolite, 4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid, is structurally related to compounds that have demonstrated genotoxic and carcinogenic potential. Such compounds can undergo metabolic activation to reactive intermediates that form adducts with DNA, potentially leading to mutations and the initiation of cancer.

  • Oxidative Stress: The metabolism of aromatic amines is known to generate reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and lead to oxidative damage to lipids, proteins, and DNA.

  • Inflammation: Certain azo dyes and their metabolic byproducts have been shown to trigger pro-inflammatory responses in cellular models.

Further investigation is necessary to delineate the precise molecular interactions and signaling cascades that are affected by this compound and its metabolites within mammalian systems.

Conclusion

The mechanism of action of this compound is primarily driven by its metabolic reduction to aromatic amines. In microbial systems, this process is well-defined and associated with specific electron transport pathways. For the drug development and toxicology community, the main concern is the potential for these metabolites to exert toxic effects in mammalian systems, including genotoxicity, induction of oxidative stress, and pro-inflammatory responses. The experimental protocols outlined in this guide provide a framework for further research into the enzymatic degradation and potential bioactivity of this compound and other azo dyes.

References

Acid Yellow 199: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Acid Yellow 199, a monoazo dye, holds significance in various industrial applications, primarily in the dyeing of nylon and wool fibers. This document provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and its known applications. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its origins lie within the broader historical context of the development of synthetic azo dyes. This guide consolidates available data into structured tables and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter this compound.

Introduction

This compound, identified by the Colour Index number 14205, is a synthetic organic dye belonging to the azo class of compounds.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which connect aromatic rings. This chromophore is responsible for the color of the dye. Acid dyes, including this compound, are typically water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.

While the precise date and individuals or company responsible for the initial discovery and synthesis of this compound are not well-documented, its development can be situated within the extensive history of azo dye chemistry that began in the mid-19th century. The fundamental reactions for its synthesis, diazotization and azo coupling, have been cornerstones of synthetic organic chemistry for over a century.

Chemical and Physical Properties

This compound is an orange powder that is soluble in water.[1][2][3][4] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
C.I. Name This compound
C.I. Number 14205
CAS Registry Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Solubility Soluble in water
Molecular Structure Class Single azo

Synthesis of this compound

The manufacturing process for this compound involves a two-step classical azo dye synthesis: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component.

Experimental Protocol

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

  • A solution of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is prepared in water.

  • The solution is acidified with a mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The presence of the diazonium salt can be confirmed by testing with starch-iodide paper.

Step 2: Azo Coupling with m-Cresol

  • A separate alkaline solution of m-Cresol is prepared.

  • The freshly prepared diazonium salt solution from Step 1 is slowly added to the alkaline m-Cresol solution.

  • The coupling reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.

  • The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling reaction.

  • Upon completion of the reaction, the precipitated this compound dye is isolated by filtration, washed, and dried.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-(4-Aminophenylamino)-3- nitrobenzenesulfonic acid Diazonium Diazonium Salt A->Diazonium Diazotization NaNO2 NaNO₂ NaNO2->Diazonium HCl HCl (aq) HCl->Diazonium AY199 This compound Diazonium->AY199 mCresol m-Cresol mCresol->AY199 Coupling NaOH NaOH (aq) NaOH->AY199

Caption: Synthesis pathway of this compound.

Applications

The primary application of this compound is in the dyeing of polyamide fibers, such as nylon and wool. It is known for producing a bright orange shade. The dye exhibits good fastness properties on these fibers, although specific performance can be influenced by the dyeing process and the substrate. It is also used in dyeing other fibers, though with potentially less effective results.

Logical Relationship of Synthesis Components

The synthesis of this compound is a well-defined process with a clear logical flow from starting materials to the final product. The following diagram illustrates the relationship between the key reactants and steps.

Logical_Relationship Start Starting Materials Amine 4-(4-Aminophenylamino)-3- nitrobenzenesulfonic acid Start->Amine Coupler m-Cresol Start->Coupler Reagents NaNO₂, HCl, NaOH Start->Reagents Diazotization Diazotization Amine->Diazotization Coupling Azo Coupling Coupler->Coupling Reagents->Diazotization Reagents->Coupling Process Chemical Processes DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt AY199 This compound Coupling->AY199 Intermediate Intermediate DiazoniumSalt->Coupling Product Final Product AY199->Product

Caption: Logical flow of this compound synthesis.

Conclusion

This compound remains a relevant compound in the field of industrial dyes. Its synthesis is a classic example of azo chemistry, and its properties make it suitable for specific applications in the textile industry. While the historical details of its discovery are not prominently available, its chemical foundation is well-established. This guide provides a consolidated technical resource for professionals requiring a detailed understanding of this compound.

References

Acid Yellow 199: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a monoazo acid dye traditionally utilized in the textile industry for dyeing nylon and wool.[1][2][3] Its chemical structure, characterized by the presence of an azo bond (-N=N-), imparts a bright orange hue.[1][3] While its industrial applications are well-documented, the potential for this compound in scientific research, particularly in the biological and biomedical fields, remains largely underexplored. This technical guide consolidates the available information on this compound and explores its potential research applications based on its chemical properties and studies on analogous azo dyes. The guide covers its potential use in bioremediation, as a biological stain, a fluorescent probe, and in protein interaction studies, providing detailed experimental protocols and quantitative data where available to facilitate further scientific inquiry.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its research applications.

PropertyValueReference(s)
C.I. Name This compound
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Solubility Soluble in water
Chemical Class Monoazo dye

Potential Research Application: Bioremediation

One of the most well-documented research applications of this compound is in the field of bioremediation. The azo bond in its structure can be targeted by microbial enzymes, leading to the decolorization of the dye.

Microbial Degradation by Shewanella oneidensis MR-1

The bacterium Shewanella oneidensis MR-1 has been shown to effectively decolorize this compound under microaerophilic conditions. This process is enzymatic, relying on the reductive cleavage of the azo bond.

Quantitative Data on Decolorization

ParameterValueConditionsReference
Decolorization Efficiency 78.25%Initial concentration not specified
Optimal pH Range 6.0 - 8.0-
Effect of Mg²⁺ Slightly enhanced decolorization-
Effect of Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺ Inhibition of decolorization-
NADH-DCIP Reductase Activity 1.92 times higher than control-
Azoreductase Activity 2.48 times higher than control-
Experimental Protocol: Microbial Decolorization Assay

This protocol is based on the methodology described by Yang et al. (2011).

Materials:

  • Shewanella oneidensis MR-1 culture

  • Nutrient broth (for bacterial growth)

  • This compound stock solution

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate Shewanella oneidensis MR-1 in nutrient broth and incubate until the mid-logarithmic phase is reached.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cells with phosphate buffer to remove residual media.

  • Decolorization Assay: Resuspend the bacterial cells in a phosphate buffer solution containing a known concentration of this compound.

  • Incubation: Incubate the mixture under microaerophilic conditions at a controlled temperature.

  • Measurement: At regular intervals, withdraw aliquots of the suspension. Centrifuge to pellet the bacteria and measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the remaining dye concentration.

  • Calculation: Calculate the decolorization efficiency as the percentage decrease in absorbance compared to the initial absorbance.

Signaling Pathway: Proposed Enzymatic Degradation

The decolorization of this compound by Shewanella oneidensis MR-1 is proposed to occur via an enzymatic reduction of the azo bond. The following diagram illustrates this proposed pathway.

G Proposed Enzymatic Degradation of this compound cluster_bacterium Shewanella oneidensis MR-1 cluster_dye This compound cluster_products Degradation Products NADH NADH Azoreductase Azoreductase NADH->Azoreductase Electron Donor Azo_Bond_Cleavage Azo_Bond_Cleavage Azoreductase->Azo_Bond_Cleavage Catalyzes Aromatic_Amines Aromatic Amines (Colorless) Azo_Bond_Cleavage->Aromatic_Amines Acid_Yellow_199 This compound (-N=N-) Acid_Yellow_199->Azo_Bond_Cleavage

Proposed enzymatic breakdown of this compound.

Potential Research Application: Biological Staining

As an acid dye, this compound has the potential to be used in histological and cytological staining procedures. Acid dyes are anionic and bind to cationic components in cells and tissues, such as proteins in the cytoplasm and extracellular matrix.

Generalized Protocol for Staining Paraffin-Embedded Sections

While a specific protocol for this compound is not available, the following generalized protocol for acid dyes can be adapted.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (e.g., 0.1-1.0% w/v in water or ethanol)

  • Differentiating solution (e.g., acid alcohol)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%).

    • Rinse with distilled water.

  • Staining: Immerse slides in the this compound staining solution for a predetermined time (optimization required).

  • Rinsing: Briefly rinse with distilled water.

  • Differentiation (Optional): If staining is too intense, briefly dip slides in a differentiating solution to remove excess dye.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol.

    • Clear in xylene.

    • Mount with a suitable mounting medium.

Potential Research Application: Fluorescent Probe and Imaging

Azo dyes are typically non-fluorescent due to the efficient quenching of fluorescence by the azo group. However, upon reduction of the azo bond, fluorescence can be "switched on". This "pro-fluorescence" concept could be a promising area of research for this compound.

Hypothetical Application in Hypoxia Detection

Similar to other azo-based fluorescent probes, this compound could potentially be developed into a probe for detecting hypoxic conditions in cells and tissues. In a low-oxygen environment, cellular reductases could cleave the azo bond, leading to the generation of a fluorescent product.

G Hypothetical Mechanism of this compound as a Hypoxia Probe AY199_non_fluorescent This compound (Non-fluorescent) Cellular_Reductases Cellular Reductases (e.g., in Hypoxia) AY199_non_fluorescent->Cellular_Reductases Enters Cell Fluorescent_Product Fluorescent Product Cellular_Reductases->Fluorescent_Product Reductive Cleavage of Azo Bond

"Pro-fluorescence" concept for this compound.

Further research would be required to determine the excitation and emission spectra of the potential fluorescent product and its quantum yield.

Potential Research Application: Protein Interaction Studies

The interaction of dyes with proteins is a critical area of study in drug development and toxicology. While no specific studies on this compound were found, research on the analogous Acid Yellow 11 provides a framework for potential investigations.

Interaction with Serum Albumin: A Model Study

A study on the interaction of Acid Yellow 11 with bovine serum albumin (BSA) demonstrated that the dye quenches the intrinsic fluorescence of BSA through the formation of a dye-protein complex. This suggests that this compound may also bind to serum albumins, which could have implications for its distribution and toxicity in vivo.

Quantitative Data from Acid Yellow 11 - BSA Interaction Study

ParameterValueMethodReference
Binding Constant (K) Not specified, but complex formation confirmedFluorescence Spectroscopy
Enthalpy Change (ΔH) -21.94 kJ/molFluorescence Spectroscopy
Entropy Change (ΔS) 30.04 J/mol·KFluorescence Spectroscopy
Binding Distance (r) 3.541 nm (between dye and Trp residue)Förster Resonance Energy Transfer (FRET)
Experimental Protocol: Protein Binding Assay using Fluorescence Spectroscopy

This protocol is a generalized approach for studying dye-protein interactions.

Materials:

  • This compound solution of known concentration

  • Protein solution (e.g., bovine serum albumin) of known concentration

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of this compound in phosphate buffer.

  • Incubate the solutions at a constant temperature to allow binding to reach equilibrium.

  • Measure the fluorescence emission spectra of each solution, exciting at the tryptophan absorption maximum (around 280 nm).

  • Analyze the quenching of protein fluorescence as a function of the dye concentration to determine binding constants and thermodynamic parameters.

Conclusion and Future Directions

This compound, a dye with a long history in industrial applications, holds untapped potential for a variety of research applications. The most concrete evidence lies in its susceptibility to microbial degradation, making it a subject for bioremediation studies. Furthermore, based on the known properties of acid and azo dyes, promising avenues for future research include its development as a biological stain, a "pro-fluorescent" probe for detecting reductive environments, and a tool for studying dye-protein interactions. The experimental protocols and data presented in this guide, drawn from studies on this compound and analogous compounds, provide a solid foundation for researchers to embark on these exciting lines of inquiry. Further characterization of its spectral properties and in vitro cytotoxicity will be crucial steps in realizing the full scientific potential of this versatile molecule.

References

Acid Yellow 199: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Yellow 199, a single azo dye, is primarily recognized for its application in the textile industry as a colorant for materials such as nylon and wool.[1][2] While classified as a fluorescent dye, its use within the research and drug development sectors is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound. However, it is critical to note a significant lack of quantitative data regarding its fluorescent properties—such as excitation and emission spectra, quantum yield, and photostability—which are essential for its application in sophisticated research techniques.

This document presents generalized, hypothetical experimental protocols for immunofluorescence, live-cell imaging, and flow cytometry. These protocols are intended to serve as a foundational starting point for researchers interested in exploring the potential of this compound. Significant empirical optimization will be required to adapt these methods for this specific dye.

Chemical and Physical Properties

This compound is a bright orange, water-soluble powder.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
C.I. Name This compound, 14205[2]
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Solubility Soluble in water
Chemical Class Single azo dye

Fluorescent Properties: A Data Gap

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative data on the fluorescent properties of this compound specifically for research applications. Key parameters essential for its use as a fluorescent probe, including:

  • Excitation and Emission Maxima: The specific wavelengths at which the dye absorbs and emits light are not documented.

  • Quantum Yield: The efficiency of photon emission after absorption is unknown.

  • Photostability: Data on the dye's resistance to fading upon exposure to light is not available.

  • Fluorescence Lifetime: The duration of the excited state before returning to the ground state has not been reported.

Researchers must empirically determine these parameters to assess the suitability of this compound for their specific imaging systems and experimental designs.

Hypothetical Experimental Protocols

The following protocols are generalized and not specific to this compound. They are provided as a template and will require substantial optimization.

General Immunofluorescence Staining Workflow

This protocol outlines a basic procedure for indirect immunofluorescence, a common technique for visualizing specific proteins within cells.

G A Cell Seeding and Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F Washing Steps (e.g., PBS) E->F G Secondary Antibody Incubation (Hypothetically conjugated to this compound) F->G H Final Washing Steps G->H I Mounting and Imaging H->I

A generalized workflow for indirect immunofluorescence.

Methodology:

  • Cell Culture: Culture cells on a suitable substrate (e.g., glass coverslips).

  • Fixation: Fix the cells to preserve their structure, for example, with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cell membrane (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a secondary antibody (hypothetically conjugated to this compound) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide with an antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate, empirically determined filter sets for this compound.

Hypothetical Live-Cell Imaging Protocol

This protocol provides a basic framework for staining live cells. The toxicity and cell permeability of this compound would need to be determined first.

G A Seed Cells in Imaging Dish B Prepare this compound Staining Solution A->B C Remove Culture Medium and Wash with Buffer B->C D Incubate with Staining Solution C->D E Wash to Remove Excess Dye D->E F Add Fresh Culture Medium E->F G Image Live Cells F->G G A Prepare Single-Cell Suspension B Block Fc Receptors (Optional) A->B C Surface Staining with Primary Antibody B->C D Washing Steps (e.g., Flow Cytometry Buffer) C->D E Secondary Staining (Hypothetically with this compound conjugate) D->E F Final Washing Steps E->F G Resuspend in Buffer for Analysis F->G H Acquire Data on Flow Cytometer G->H

References

Methodological & Application

Application Notes and Protocols for Dyeing Nylon Fibers with Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199, a monoazo acid dye, is utilized for dyeing various protein and polyamide fibers, including nylon.[1][2] Its bright orange hue and solubility in water make it a viable candidate for achieving vibrant and consistent coloration on nylon substrates.[1][2] The dyeing process is predicated on the ionic interaction between the anionic sulfonate groups of the dye and the protonated amino groups of the nylon fibers under acidic conditions. This document provides a detailed protocol for the application of this compound to nylon fibers, outlining the dyeing mechanism, experimental procedures, and key parameters for achieving optimal results.

Dyeing Mechanism

The dyeing of nylon fibers with this compound is governed by an electrostatic attraction mechanism. In an acidic dyebath, the amino end groups (-NH2) of the nylon polymer chain become protonated, creating cationic sites (-NH3+). This compound, which possesses anionic sulfonate groups (-SO3-), is then attracted to these positively charged sites on the fiber. The dye molecules diffuse into the amorphous regions of the nylon fiber and form strong ionic bonds. The overall process is influenced by several factors including pH, temperature, dye concentration, and the presence of auxiliary chemicals.

Experimental Protocols

This section details the necessary preparations and a step-by-step procedure for dyeing nylon fibers with this compound.

Materials and Reagents
  • Nylon 6 or Nylon 6,6 fibers/fabric

  • This compound (C.I. 14205)[2]

  • Acetic Acid (Glacial)

  • Anionic Leveling Agent

  • Sodium Sulfate (Glauber's salt) (optional, as a leveling agent)

  • Sodium Carbonate (for after-treatment)

  • Non-ionic detergent

  • Distilled or deionized water

Equipment
  • Laboratory-scale dyeing machine (e.g., shaking water bath, beaker dyer)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Stirring rods

  • Heating plate with magnetic stirrer

  • Spectrophotometer (for colorimetric analysis)

  • Lightfastness and washfastness testing equipment

Preparation of Solutions
  • Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder and make a paste with a small amount of cold water. Gradually add hot water (80-90°C) while stirring until the dye is completely dissolved. Make up the final volume to 100 mL with distilled water.

  • Acetic Acid Solution (10% v/v): Add 10 mL of glacial acetic acid to 90 mL of distilled water.

  • Leveling Agent Solution (1% w/v): Dissolve 1.0 g of a suitable anionic leveling agent in 100 mL of warm water.

Dyeing Procedure
  • Scouring: To ensure uniform dyeing, pre-wash the nylon material with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities or finishing agents. Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation: Prepare the dyebath by adding the required amount of water, leveling agent, and acetic acid to the dyeing vessel. A typical liquor ratio (M:L) is 1:20 to 1:40 (mass of fiber to volume of liquid).

  • Dyeing Process:

    • Set the dyebath temperature to 40°C.

    • Add the calculated amount of the this compound stock solution to the dyebath and stir well.

    • Immerse the pre-wetted nylon fibers into the dyebath.

    • Gradually raise the temperature of the dyebath to 90-100°C at a rate of 1-2°C per minute.

    • Maintain the dyeing temperature at 90-100°C for 30-60 minutes, with continuous agitation to ensure even dyeing.

    • After the dyeing time has elapsed, allow the dyebath to cool down gradually to 60-70°C.

  • Rinsing and After-treatment:

    • Remove the dyed nylon from the bath and rinse with warm water, followed by a cold water rinse until the water runs clear.

    • To improve wet fastness, an after-treatment with a cationic fixing agent can be performed according to the manufacturer's instructions.

    • Alternatively, a neutralization step with a 1-2 g/L sodium carbonate solution can be carried out.

    • Finally, rinse the dyed fibers thoroughly with cold water and air dry.

Data Presentation

The following tables summarize the key quantitative data for the dyeing protocol of nylon fibers with acid dyes, including specific information for this compound where available.

ParameterRecommended Value/RangeReference
Dye Concentration0.5 - 4.0% (on weight of fiber, o.w.f)
Liquor Ratio (M:L)1:20 - 1:40
pH4.0 - 6.0 (Adjusted with Acetic Acid)
Leveling Agent0.5 - 1.0 g/L
Temperature90 - 100°C
Time30 - 60 minutes
Chemical Typical Concentration
Acetic Acid1 - 3%
Sodium Sulfate5 - 20 g/L (optional)

Table 1: Recommended Dyeing Parameters for Acid Dyes on Nylon.

Fastness PropertyISO Test MethodRating (1-5)Reference
Light FastnessISO 105-B026-7
Washing Fastness (Staining)ISO 105-C064-5
Washing Fastness (Fading)ISO 105-C065
Perspiration FastnessISO 105-E044-5

Table 2: Reported Colorfastness of this compound on Nylon. (Note: Ratings are on a scale of 1 to 5, where 5 is excellent.)

Visualizations

Dyeing Signaling Pathway

dyeing_mechanism cluster_nylon Nylon Fiber cluster_dyebath Acidic Dyebath (pH 4-6) Nylon_NH2 Amine Group (-NH2) Nylon_NH3 Protonated Amine Group (-NH3+) Nylon_NH2->Nylon_NH3 Dyed_Fiber Dyed Nylon Fiber (Ionic Bond Formation) Nylon_NH3->Dyed_Fiber H_ion H+ H_ion->Nylon_NH2 Protonation Dye_anion This compound Anion (D-SO3-) Dye_anion->Nylon_NH3 Electrostatic Attraction

Caption: Mechanism of this compound binding to nylon fibers.

Experimental Workflow

experimental_workflow start Start scouring Scour Nylon Fibers (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) start->scouring rinsing1 Rinse Thoroughly scouring->rinsing1 prepare_dyebath Prepare Dyebath (M:L 1:20-1:40, Leveling Agent, Acetic Acid) rinsing1->prepare_dyebath set_temp1 Set Dyebath Temperature to 40°C prepare_dyebath->set_temp1 add_dye Add this compound Stock Solution set_temp1->add_dye immerse_fiber Immerse Pre-wetted Nylon add_dye->immerse_fiber ramp_temp Ramp Temperature to 90-100°C (1-2°C/min) immerse_fiber->ramp_temp dyeing Hold at 90-100°C for 30-60 min ramp_temp->dyeing cool_down Cool Down to 60-70°C dyeing->cool_down remove_fiber Remove Dyed Nylon cool_down->remove_fiber rinsing2 Rinse with Warm and Cold Water remove_fiber->rinsing2 after_treatment After-treatment (Optional) (Cationic fixing agent or Na2CO3) rinsing2->after_treatment final_rinse Final Rinse after_treatment->final_rinse dry Air Dry final_rinse->dry end End dry->end

Caption: Experimental workflow for dyeing nylon with this compound.

References

Application Notes and Protocols for Staining Wool in Microscopy with Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199 is a synthetic, water-soluble anionic azo dye.[1][2] Its primary application is in the textile industry for dyeing protein fibers such as wool and nylon.[3][4] In the context of microscopy, this compound can be utilized as a stain to highlight the proteinaceous structures of wool fibers, enabling detailed morphological examination. The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups within the keratin structure of the wool fiber under acidic conditions.[5] This document provides detailed application notes and a generalized protocol for the use of this compound in the microscopic analysis of wool fibers.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is crucial for the preparation of staining solutions and for understanding the dye's interaction with wool fibers.

PropertyValue/DescriptionReference(s)
C.I. Name This compound
CAS Number 70865-20-2
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.40 g/mol
Appearance Bright orange powder
Solubility Soluble in water
Chemical Class Single azo dye

Principle of Staining

The staining of wool fibers with this compound is an ionic bonding process. Wool is primarily composed of keratin, a protein rich in amino acids. In an acidic environment (typically pH 4-6), the amino groups (-NH₂) in the keratin structure become protonated, acquiring a positive charge (-NH₃⁺). This compound, being an anionic dye, carries a negative charge due to its sulfonate groups (-SO₃⁻). The electrostatic attraction between the positively charged wool fibers and the negatively charged dye molecules results in the formation of strong ionic bonds, effectively staining the wool.

Experimental Protocols

The following protocols are generalized starting points for staining wool fibers with this compound for microscopic examination. Optimization of parameters such as dye concentration, staining time, and pH may be necessary to achieve the desired staining intensity and contrast for specific applications.

Materials and Reagents
  • This compound powder (CAS: 70865-20-2)

  • Distilled or deionized water

  • Glacial acetic acid

  • Ethanol (70%, 95%, and 100%)

  • Xylene or a suitable clearing agent

  • Mounting medium (e.g., DPX)

  • Microscope slides and coverslips

  • Wool fibers for analysis

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH indicator strips

Preparation of Staining Solutions

Stock Solution (1% w/v):

  • Weigh 1.0 g of this compound powder.

  • Dissolve the powder in 100 mL of distilled water.

  • Gentle warming and stirring may be required to ensure complete dissolution.

  • Store the stock solution in a well-labeled, airtight container at room temperature, protected from light.

Working Solution (0.1% - 0.5% w/v):

  • Dilute the 1% stock solution with distilled water to the desired concentration. For example, to make a 0.1% solution, mix 10 mL of the stock solution with 90 mL of distilled water.

  • Adjust the pH of the working solution to between 4.5 and 5.5 using a few drops of glacial acetic acid. Verify the pH using a pH meter or indicator strips.

Staining Protocol for Wool Fibers
  • Sample Preparation:

    • If necessary, clean the wool fibers to remove any grease or dirt. This can be done by washing with a mild detergent, followed by thorough rinsing with distilled water.

    • Tease apart the wool fibers on a microscope slide with a drop of water to ensure individual fibers are visible. Allow the water to evaporate, or gently blot dry.

  • Staining:

    • Cover the wool fibers on the microscope slide with the this compound working solution.

    • Allow the stain to act for 5-15 minutes. The optimal time will depend on the desired staining intensity.

  • Rinsing:

    • Carefully rinse the slide with distilled water to remove excess stain. A brief rinse in a very dilute acetic acid solution (e.g., 0.1%) can sometimes improve differentiation by removing non-specifically bound dye.

  • Dehydration:

    • Dehydrate the stained fibers by passing the slide through a graded series of ethanol solutions:

      • 70% ethanol for 1 minute

      • 95% ethanol for 1 minute

      • 100% ethanol for 2 minutes (two changes)

  • Clearing:

    • Immerse the slide in xylene or a suitable clearing agent for 5 minutes.

  • Mounting:

    • Place a drop of mounting medium on the stained fibers and carefully lower a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set.

  • Microscopic Examination:

    • Examine the stained wool fibers under a bright-field microscope. The proteinaceous structures of the wool, such as the cuticle scales and cortical cells, should be clearly visible and stained yellow-orange.

Expected Results

Properly stained wool fibers will exhibit a distinct yellow to orange coloration. The intensity of the stain will be dependent on the concentration of the dye, the pH of the staining solution, and the duration of the staining process. Microscopic examination should reveal the characteristic overlapping scale structure of the cuticle and the underlying cortical cells.

ParameterRecommended RangeExpected Outcome
Dye Concentration 0.1% - 0.5% (w/v)Higher concentrations lead to more intense staining.
pH of Staining Solution 4.5 - 5.5Optimal pH for protonation of amino groups in wool.
Staining Time 5 - 15 minutesLonger times result in deeper staining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Process cluster_analysis Analysis prep_wool Wool Fiber Preparation (Cleaning and Teasing) stain Staining (5-15 minutes) prep_wool->stain prep_stain Staining Solution Preparation (0.1-0.5% this compound, pH 4.5-5.5) prep_stain->stain rinse Rinsing (Distilled Water) stain->rinse dehydrate Dehydration (Graded Ethanol Series) rinse->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting (DPX) clear->mount microscopy Microscopic Examination (Bright-field) mount->microscopy

Figure 1. Experimental workflow for staining wool fibers with this compound.

staining_mechanism cluster_wool Wool Fiber (Keratin) cluster_dye This compound cluster_environment Acidic Environment wool_protein Keratin Protein Chain amino_group Amino Group (-NH₂) wool_protein->amino_group protonated_amino Protonated Amino Group (-NH₃⁺) amino_group->protonated_amino Protonation sulfonate_group Sulfonate Group (-SO₃⁻) protonated_amino->sulfonate_group Ionic Bond Formation dye_molecule Dye Molecule dye_molecule->sulfonate_group acid H⁺

Figure 2. Signaling pathway of this compound binding to wool keratin.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling the dye powder. Work in a well-ventilated area or use a fume hood when handling the powder.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Analysis of Acid Yellow 199 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a sulfonated monoazo dye used in the textile industry for dyeing nylon and wool fabrics.[1] Due to its solubility in water and potential environmental impact, monitoring its presence in industrial wastewater is crucial. These application notes provide detailed protocols for the detection and quantification of this compound in wastewater using various analytical techniques, including High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Additionally, a general protocol for electrochemical analysis is described.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method offers a robust and reliable approach for the quantification of this compound in wastewater samples. The separation is based on the partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 20 mM Ammonium Acetate buffer in water (pH adjusted to 6.5 with acetic acid).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Column re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A preliminary scan of an this compound standard is recommended to determine the maximum absorbance wavelength (λmax). Based on similar azo dyes, a starting wavelength of around 400-430 nm is suggested.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

b. Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Filtration: Filter the wastewater sample through a 0.45 µm membrane filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a polymeric reverse-phase SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (90% Solvent A, 10% Solvent B).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

c. Calibration and Quantification:

  • Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions in the mobile phase, ranging from approximately 0.1 µg/mL to 20 µg/mL.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in the prepared wastewater samples using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection of this compound, especially in complex wastewater matrices.

Experimental Protocol

a. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A fast gradient is typically employed, for example:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.5 min: Return to 5% B

    • 7.5-10 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a molecule with a molecular weight of approximately 450.4 g/mol , the deprotonated molecule [M-H]⁻ would be monitored as the precursor ion. Product ions would be identified by fragmentation of the precursor ion.

    • MS Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

b. Sample Preparation:

Follow the same Solid Phase Extraction (SPE) protocol as described for the HPLC-UV method.

c. Calibration and Quantification:

Prepare calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range) to match the higher sensitivity of the LC-MS/MS technique.

UV-Vis Spectrophotometry

This method is simpler and more cost-effective for screening purposes, but it is less selective than chromatographic methods and may be prone to interference from other absorbing compounds in the wastewater matrix.

Experimental Protocol

a. Instrumentation:

  • A UV-Vis spectrophotometer.

b. Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a standard solution of this compound (e.g., 10 µg/mL) in deionized water.

    • Scan the solution over a wavelength range of 200-800 nm to determine the λmax. For similar yellow azo dyes, this is often in the 400-450 nm range.[2]

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm membrane filter.

    • If the concentration of the dye is expected to be high, dilute the sample with deionized water to bring the absorbance within the linear range of the instrument (typically 0.1-1.0).

  • Measurement:

    • Measure the absorbance of the prepared sample at the predetermined λmax using a deionized water blank.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

Electrochemical Methods

Electrochemical sensors can offer a rapid and sensitive method for the detection of electroactive pollutants like azo dyes. The principle involves the oxidation or reduction of the azo group (-N=N-) at the surface of a modified electrode.

General Protocol Outline

a. Instrumentation:

  • A potentiostat/galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

b. Working Electrode:

  • A modified electrode is typically required to enhance sensitivity and selectivity. Common modifications include carbon-based nanomaterials (e.g., graphene, carbon nanotubes) or metal nanoparticles deposited on a glassy carbon or screen-printed electrode.

c. Procedure:

  • Electrode Preparation: Fabricate or modify the working electrode.

  • Electrochemical Measurement:

    • Place the three-electrode system in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution at a specific pH).

    • Add a known volume of the pre-treated wastewater sample.

    • Record the electrochemical response using a suitable technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The peak current will be proportional to the concentration of this compound.

  • Optimization: Optimize experimental parameters such as pH of the supporting electrolyte, scan rate, and accumulation time to achieve the best signal.

  • Calibration and Quantification:

    • Perform standard additions of this compound to the sample and record the corresponding increase in the peak current to construct a calibration plot.

    • Calculate the concentration of the dye in the original sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of sulfonated azo dyes in water/wastewater. Note: These values are indicative and should be determined experimentally for this compound in the specific wastewater matrix.

Analytical MethodLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
HPLC-UV 100 - 20,00050 - 100150 - 30085 - 110
LC-MS/MS 0.1 - 5000.05 - 10.15 - 390 - 115
UV-Vis Spectrophotometry 500 - 10,000100 - 500300 - 1500Matrix Dependent
Electrochemical Methods 1 - 1,0000.1 - 100.3 - 3090 - 110

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Wastewater Sample Collection filtration Filtration (0.45 µm) sample->filtration spe_loading Sample Loading onto SPE Cartridge filtration->spe_loading uvvis UV-Vis Spectrophotometry filtration->uvvis Screening electrochem Electrochemical Analysis filtration->electrochem Rapid Screening spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_washing Washing (Deionized Water) spe_loading->spe_washing spe_elution Elution (Methanol) spe_washing->spe_elution evaporation Evaporation & Reconstitution spe_elution->evaporation final_filtration Final Filtration (0.22 µm) evaporation->final_filtration hplc HPLC-UV Analysis final_filtration->hplc High Conc. lcms LC-MS/MS Analysis final_filtration->lcms Low Conc. calibration Calibration Curve Generation hplc->calibration lcms->calibration uvvis->calibration electrochem->calibration quantification Quantification of this compound calibration->quantification validation Method Validation (LOD, LOQ, Recovery) quantification->validation

Caption: Experimental workflow for the detection of this compound in wastewater.

References

Application of Acid Yellow 199 in Textile Fastness Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Yellow 199, a single azo class acid dye, is primarily utilized for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2][3] Its bright orange-yellow hue and good solubility in water make it a popular choice in the textile industry.[1][2] A critical aspect of a dyed textile's quality is its ability to retain its color when exposed to various environmental factors. This property, known as color fastness, is evaluated through a series of standardized tests. This document provides detailed application notes and protocols for assessing the color fastness of textiles dyed with this compound to washing, light, and perspiration.

Chemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number14205
CAS Number70865-20-2
Molecular FormulaC₁₉H₁₅N₄NaO₆S
Molecular Weight450.40 g/mol
AppearanceBright orange powder
SolubilitySoluble in water

Quantitative Data on Fastness Properties

The following table summarizes the color fastness ratings for textiles dyed with this compound according to standardized testing methodologies. The ratings are based on a grey scale, where 1 represents very poor fastness and 5 represents excellent fastness. For light fastness, a scale of 1 to 8 is used.

Fastness TestStandardFadingStaining
Light FastnessISO6-7-
Washing (Soaping)ISO4-55
Perspiration Fastness (Acid & Alkaline)ISO4-54-5
Oxygen BleachingISO--
Fastness to SeawaterISO--

Data sourced from ChemicalBook.

Experimental Protocols

Detailed methodologies for conducting the key fastness tests on textiles dyed with this compound are provided below. These protocols are based on internationally recognized standards.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to domestic and commercial laundering procedures.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for agitated washing at a controlled temperature.

  • Stainless steel balls (6 mm diameter).

  • Multifiber adjacent fabric (e.g., DW type for tests up to 50°C).

  • ECE reference detergent.

  • Sodium perborate (if required by the specific test procedure).

  • Grey Scale for assessing color change and staining.

  • Spectrophotometer or colorimeter (optional, for instrumental assessment).

  • Sewing machine.

  • Drying oven.

Procedure:

  • Specimen Preparation: Cut a specimen of the textile dyed with this compound to the dimensions of 10 cm x 4 cm. Prepare a piece of multifiber adjacent fabric of the same size. Sew the multifiber fabric to the face of the dyed specimen along one of the shorter sides to form a composite specimen.

  • Washing Solution Preparation: Prepare the washing solution according to the specific test conditions chosen from ISO 105-C06 (e.g., A2S for a 40°C wash). For a typical procedure, a solution of 4 g/L ECE detergent is used.

  • Washing Process:

    • Pre-heat the Launder-Ometer to the specified test temperature (e.g., 40°C for A2S).

    • Place the composite specimen and the required number of stainless steel balls (e.g., 10 for A2S) into a stainless steel container.

    • Add the specified volume of the pre-heated washing solution (e.g., 150 mL for A2S) to the container.

    • Seal the container and place it in the Launder-Ometer. Run the machine for the specified duration (e.g., 30 minutes).

  • Rinsing and Drying:

    • After the washing cycle, remove the composite specimen.

    • Rinse the specimen twice in distilled water and then in running cold tap water.

    • Squeeze out the excess water.

    • Open the composite specimen by breaking the stitching, leaving one of the shorter sides attached.

    • Dry the specimen in warm air at a temperature not exceeding 60°C.

  • Assessment:

    • Once dry, condition the specimen in a standard atmosphere.

    • Assess the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Assess the degree of staining on each fiber of the multifiber adjacent fabric using the Grey Scale for Staining.

Color Fastness to Light (AATCC 16.3)

This method evaluates the resistance of the color to the fading effect of an artificial light source that simulates natural sunlight.

Apparatus and Materials:

  • Xenon-arc lamp fading apparatus.

  • AATCC Blue Wool Lightfastness Standards.

  • Grey Scale for assessing color change.

  • Specimen holders.

  • Masking material.

Procedure:

  • Specimen Preparation: Prepare a specimen of the textile dyed with this compound of a suitable size for the specimen holder.

  • Exposure:

    • Mount the specimen in a holder. A portion of the specimen should be covered with an opaque mask to serve as an unexposed control.

    • Simultaneously, mount the AATCC Blue Wool Lightfastness Standards.

    • Place the mounted specimens in the xenon-arc fading apparatus.

    • Expose the specimens to the light source under controlled conditions of temperature and humidity as specified in AATCC 16.3. The duration of exposure is determined by the number of AATCC Fading Units (AFUs) required.

  • Assessment:

    • Periodically inspect the specimens for color change.

    • The test is complete when the specified number of AFUs has been reached.

    • Compare the color change of the exposed portion of the test specimen to the unexposed (masked) portion using the Grey Scale for Color Change.

    • The lightfastness rating is determined by comparing the fading of the test specimen to the fading of the Blue Wool standards.

Color Fastness to Perspiration (ISO 105-E04)

This test determines the resistance of the color to the effects of simulated human perspiration.

Apparatus and Materials:

  • Perspirometer or equivalent device with glass or acrylic plates.

  • Oven maintained at 37 ± 2°C.

  • Multifiber adjacent fabric.

  • Acidic and alkaline perspiration solutions.

  • Grey Scale for assessing color change and staining.

  • Sewing machine.

Procedure:

  • Specimen Preparation: Prepare two composite specimens as described in the washing fastness protocol (10 cm x 4 cm).

  • Solution Preparation:

    • Acidic Solution (pH 5.5): Prepare a solution containing L-histidine monohydrochloride monohydrate, sodium chloride, and sodium dihydrogen phosphate dihydrate. Adjust the pH to 5.5 with 0.1 M sodium hydroxide solution.

    • Alkaline Solution (pH 8.0): Prepare a solution containing L-histidine monohydrochloride monohydrate, sodium chloride, and disodium hydrogen phosphate dihydrate. Adjust the pH to 8.0 with 0.1 M sodium hydroxide solution.

  • Wetting and Incubation:

    • Thoroughly wet one composite specimen in the acidic perspiration solution and the other in the alkaline solution at a liquor ratio of 50:1.

    • Allow the specimens to remain in their respective solutions at room temperature for 30 minutes.

  • Pressure Application and Drying:

    • Pour off the excess solution and place each composite specimen between two glass or acrylic plates.

    • Place the assemblies in the perspirometer and apply a pressure of 12.5 kPa.

    • Place the perspirometer in the oven at 37 ± 2°C for 4 hours.

    • After 4 hours, remove the specimens from the perspirometer and separate the dyed textile from the multifiber fabric.

    • Dry the specimens in warm air at a temperature not exceeding 60°C.

  • Assessment:

    • Once dry, condition the specimens in a standard atmosphere.

    • Assess the color change of the dyed specimens and the staining of the multifiber fabrics for both the acidic and alkaline tests using the respective Grey Scales.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for textile fastness testing.

Textile_Fastness_Testing_Workflow cluster_prep Specimen Preparation cluster_tests Fastness Testing Protocols cluster_wash_protocol Washing Protocol cluster_light_protocol Light Protocol cluster_perspiration_protocol Perspiration Protocol cluster_assessment Assessment start Start: Dyed Textile Sample (this compound) prep_specimen Cut Textile and Multifiber Fabric (10x4 cm) start->prep_specimen light_test Light Fastness (AATCC 16.3) start->light_test (specimen only) sew_specimen Sew to Create Composite Specimen prep_specimen->sew_specimen wash_test Washing Fastness (ISO 105-C06) sew_specimen->wash_test perspiration_test Perspiration Fastness (ISO 105-E04) sew_specimen->perspiration_test wash_solution Prepare Washing Solution wash_test->wash_solution mount_specimen Mount Specimen & Blue Wool Standards light_test->mount_specimen perspiration_solution Prepare Acidic & Alkaline Solutions perspiration_test->perspiration_solution launder Wash in Launder-Ometer wash_solution->launder rinse_dry_wash Rinse and Dry launder->rinse_dry_wash condition_specimen Condition Dried Specimens rinse_dry_wash->condition_specimen expose_light Expose in Xenon-Arc Apparatus mount_specimen->expose_light expose_light->condition_specimen wet_specimen Wet Composite Specimens (30 min) perspiration_solution->wet_specimen incubate Incubate under Pressure in Oven (4h, 37°C) wet_specimen->incubate rinse_dry_perspiration Separate and Dry incubate->rinse_dry_perspiration rinse_dry_perspiration->condition_specimen assess_color_change Assess Color Change (Grey Scale) condition_specimen->assess_color_change assess_staining Assess Staining (Grey Scale) condition_specimen->assess_staining report Report Fastness Rating assess_color_change->report assess_staining->report

Caption: General workflow for textile fastness testing.

References

Standard Operating Procedure for Acid Yellow 199 Dye Bath: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C.I. Acid Yellow 199 in laboratory-scale dyeing processes, primarily for polyamide (nylon) and protein fibers such as wool and silk. The information is intended to guide researchers in achieving reproducible and consistent dyeing results for applications in material science, textile research, and diagnostics development.

Introduction

C.I. This compound is a monoazo acid dye known for its bright orange-yellow hue.[1][2][3] It is water-soluble and is primarily used for dyeing nylon, wool, and silk fibers.[1][2] The application of acid dyes to these fibers relies on the formation of an ionic bond between the anionic dye molecules and the protonated amino groups of the fibers under acidic conditions. The dyeing process is influenced by several critical parameters, including pH, temperature, dye concentration, and the use of auxiliary chemicals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound in a dye bath. These values are derived from general protocols for acid dyeing on nylon and wool and should be optimized for specific experimental requirements.

Table 1: Dye Bath Recipe for Nylon
ParameterValueNotes
This compound1.0 - 4.0% (owf)"owf" stands for "on the weight of fiber". For a medium shade, 2% is a common starting point.
Acetic Acid (or other acid)1 g/LTo achieve the desired pH.
Leveling Agent1 g/LPromotes even dye uptake.
Liquor Ratio (M:L)1:20The ratio of the mass of the material to the volume of the liquor.
pH4.5 - 5.5Critical for dye exhaustion and fixation.
Temperature90 - 100°CHigher temperatures increase the rate of dye exhaustion.
Time30 - 60 minutesDuration at the dyeing temperature.
Table 2: Dye Bath Recipe for Wool and Silk (Stove-Top Method)
ParameterValueNotes
This compound2.0 - 4.0% (owf)For a medium intensity shade.
White Vinegar (as acid source)65 ml per 450g of fiberCan be substituted with citric acid.
Citric Acid (alternative)1 tsp per 450g of fiberProvides a more controlled pH.
Liquor Ratio (M:L)Sufficient for free movementThe material should be fully submerged and able to move freely.
pHAcidicNot specified, but achieved by the addition of vinegar or citric acid.
TemperatureJust below simmer (for silk) Near boil (for wool)To prevent damage to the fibers.
Time20 - 30 minutesStirring for the duration at temperature.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the this compound dyeing process.

Preparation of Fiber
  • Scouring: Wash the nylon, wool, or silk material with a non-ionic detergent in warm water (approximately 40-50°C) to remove any oils, sizing, or impurities that may hinder dye uptake.

  • Rinsing: Thoroughly rinse the material with clean water to remove all traces of the detergent.

  • Wetting: Keep the material wet before introducing it to the dye bath to ensure even dye penetration.

Dye Bath Preparation
  • Calculation: Based on the dry weight of the fiber to be dyed, calculate the required amounts of this compound dye powder, acid, and leveling agent according to the percentages provided in the tables above.

  • Dye Dissolution: In a separate container, create a stock solution by dissolving the weighed this compound powder in a small amount of hot water. Stir until the dye is completely dissolved.

  • Bath Formulation: Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio. Add the leveling agent and stir to dissolve.

  • pH Adjustment: Add the acid (e.g., acetic acid) to the dye bath and stir. Measure the pH of the bath and adjust to the target range (e.g., 4.5 - 5.5 for nylon).

  • Dye Addition: Add the dissolved dye stock solution to the dye bath and stir thoroughly to ensure a homogenous mixture.

Dyeing Procedure (Exhaust Method for Nylon)
  • Immersion: Introduce the pre-wetted nylon material into the dye bath at room temperature.

  • Temperature Ramp-up: Gradually raise the temperature of the dye bath to 90-100°C over a period of 30-45 minutes.

  • Dyeing: Maintain the temperature for 30-60 minutes, ensuring the material is gently agitated periodically for even dyeing.

  • Cooling: After the dyeing time has elapsed, allow the dye bath to cool down gradually before removing the material.

Post-Dyeing Treatment
  • Rinsing: Rinse the dyed material under running cold water until the water runs clear.

  • Washing: Wash the rinsed material with a neutral detergent in warm water to remove any unfixed dye from the surface.

  • Final Rinse: Perform a final rinse with cold water.

  • Drying: Squeeze out excess water and allow the material to air dry away from direct sunlight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound dyeing process.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scour Scour Fiber rinse_prep Rinse Fiber scour->rinse_prep wet_out Wet Out Fiber rinse_prep->wet_out prep_bath Prepare Dye Bath wet_out->prep_bath immersion Immerse Fiber prep_bath->immersion heat Heat to 90-100°C immersion->heat dye Dye for 30-60 min heat->dye cool Cool Down dye->cool rinse_post Rinse cool->rinse_post wash Wash with Detergent rinse_post->wash final_rinse Final Rinse wash->final_rinse dry Dry final_rinse->dry

Caption: Experimental workflow for this compound dyeing.

Key Parameter Relationships

This diagram illustrates the logical relationship between the key parameters influencing the outcome of the acid dyeing process.

G cluster_inputs Input Parameters cluster_outputs Dyeing Outcomes pH pH Exhaustion Dye Exhaustion pH->Exhaustion Fastness Color Fastness pH->Fastness Temp Temperature Temp->Exhaustion Temp->Fastness Time Time Time->Exhaustion Dye_Conc Dye Concentration Dye_Conc->Exhaustion Aux Auxiliaries Levelness Levelness Aux->Levelness Exhaustion->Fastness Levelness->Fastness

References

Application Notes and Protocols for the Reductive Decolorization of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199 (C.I. 14205) is a monoazo dye utilized in various industrial applications.[1] Due to its chemical structure, it can be persistent in the environment, contributing to water contamination. Reductive decolorization is a key mechanism for the breakdown of azo dyes, cleaving the characteristic azo bond (-N=N-) to form generally less colored aromatic amines. This document provides detailed application notes and protocols for the decolorization of this compound using various reduction reactions, including biological and chemical methods.

Data Presentation

The following tables summarize quantitative data from studies on the decolorization of this compound and related azo dyes.

Table 1: Biological Decolorization of this compound using Shewanella oneidensis MR-1

ParameterConditionDecolorization Efficiency (%)Reference
pH6.0 - 8.078.25[2]
Metal Ions (effect)Mg²⁺Slightly Enhanced[2]
Pb²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Fe²⁺Inhibited[2]

Table 2: Chemical Reduction of Azo Dyes (Adaptable for this compound)

Reducing AgentAzo Dye ExampleOptimal pHDecolorization Efficiency (%)Reference
Zero-Valent Iron (ZVI)Remazol Black B3~95[3]
Nano Zero-Valent Iron (nZVI)Acid Blue A3>90
Sodium DithioniteGeneral Azo DyesSlightly Acidic (4-6)Effective for selective reduction

Experimental Protocols

Protocol 1: Biological Decolorization using Shewanella oneidensis MR-1

This protocol is based on the methodology described by Yang et al. (2011) for the decolorization of this compound.

1. Materials and Reagents:

  • Shewanella oneidensis MR-1 culture

  • Luria-Bertani (LB) broth

  • This compound stock solution (e.g., 1 g/L in deionized water)

  • Mineral Salts Medium (MSM), pH 7.0

  • Phosphate buffer (0.1 M, various pH values for optimization)

  • Spectrophotometer

  • Centrifuge

  • Incubator

2. Procedure:

  • Culture Preparation: Inoculate S. oneidensis MR-1 into LB broth and incubate at 30°C with shaking until the mid-exponential phase is reached.

  • Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cells twice with sterile phosphate buffer (pH 7.0).

  • Decolorization Assay:

    • Resuspend the washed cells in the desired reaction medium (e.g., MSM or phosphate buffer) to a specific optical density (e.g., OD600 of 1.0).

    • Add this compound to the cell suspension to a final concentration of (e.g., 100 mg/L).

    • Incubate the mixture under microaerophilic or anaerobic conditions at a controlled temperature (e.g., 30°C).

    • At regular time intervals, withdraw aliquots of the suspension.

  • Analysis:

    • Centrifuge the aliquots to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound. The λmax should be determined by scanning the dye solution with a spectrophotometer (typically in the range of 400-500 nm).

    • The decolorization efficiency is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Chemical Decolorization using Zero-Valent Iron (ZVI)

This protocol is a general procedure adapted from studies on other azo dyes and can be optimized for this compound.

1. Materials and Reagents:

  • Zero-Valent Iron (ZVI) powder (e.g., fine-grade)

  • This compound stock solution

  • pH meter and solutions for pH adjustment (e.g., HCl and NaOH)

  • Orbital shaker

  • Spectrophotometer

  • Syringe filters (0.45 µm)

2. Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound at a known concentration (e.g., 50 mg/L) in deionized water.

    • Adjust the initial pH of the dye solution to the desired value (e.g., pH 3).

    • Add a specific amount of ZVI powder to the dye solution (e.g., 1 g/L).

  • Decolorization Reaction:

    • Place the reaction mixture on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).

    • Collect samples at different time intervals.

  • Analysis:

    • Immediately filter the collected samples through a 0.45 µm syringe filter to remove the iron particles.

    • Measure the absorbance of the filtrate at the λmax of this compound.

    • Calculate the decolorization efficiency as described in Protocol 1.

Protocol 3: Chemical Decolorization using Sodium Dithionite

Sodium dithionite is a strong reducing agent that can rapidly decolorize azo dyes.

1. Materials and Reagents:

  • Sodium dithionite (Na₂S₂O₄)

  • This compound stock solution

  • Buffer solutions (for pH control)

  • Spectrophotometer

  • Magnetic stirrer

2. Procedure:

  • Reaction Setup:

    • Prepare a buffered solution of this compound at a specific concentration.

    • Place the solution in a beaker with a magnetic stir bar.

  • Decolorization Reaction:

    • While stirring, add a freshly prepared solution of sodium dithionite to the dye solution. The molar ratio of dithionite to dye will need to be optimized.

    • Monitor the color change visually and by taking absorbance readings at the λmax of the dye at various time points.

  • Analysis:

    • Measure the final absorbance of the solution after the reaction has gone to completion.

    • Calculate the decolorization efficiency as described in Protocol 1.

Visualization of Pathways and Workflows

Reductive_Decolorization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AY199_solution This compound Solution Reaction_vessel Reaction Vessel (Controlled pH, Temp) AY199_solution->Reaction_vessel Reducing_agent Reducing Agent (e.g., S. oneidensis, ZVI, Na2S2O4) Reducing_agent->Reaction_vessel Sampling Sampling at Time Intervals Reaction_vessel->Sampling Filtration Filtration / Centrifugation Sampling->Filtration Spectrophotometry Spectrophotometry (Measure Absorbance at λmax) Filtration->Spectrophotometry Calculation Calculate % Decolorization Spectrophotometry->Calculation

Caption: Experimental workflow for the reductive decolorization of this compound.

Reductive_Cleavage_of_Acid_Yellow_199 cluster_reactants Reactants cluster_products Products AY199 This compound (Azo Dye) Reductive_cleavage Reductive Cleavage AY199->Reductive_cleavage Azo bond cleavage Reducing_agent Reducing Agent + Protons (e.g., 4[H]) Reducing_agent->Reductive_cleavage Amine1 Aromatic Amine 1 (4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid) Amine2 Aromatic Amine 2 (4-amino-2-methylphenol) Reductive_cleavage->Amine1 Reductive_cleavage->Amine2

Caption: Reductive cleavage of the this compound azo bond.

References

Application Notes and Protocols for the Biodegradation of Acid Yellow 199 Using Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 199 is a synthetic monoazo dye used in various industrial applications, including textiles, paper, and leather. The release of effluents containing this dye into the environment is a significant concern due to its potential toxicity, mutagenicity, and persistence. Bioremediation using bacteria offers a cost-effective and environmentally friendly approach to degrade this compound and detoxify contaminated wastewater. This document provides detailed application notes and experimental protocols for studying the biodegradation of this compound by bacteria. The methodologies outlined here are based on established principles of microbial dye degradation and can be adapted for specific research needs.

The primary mechanism of bacterial degradation of azo dyes like this compound involves a two-step process.[1] Initially, the azo bond (-N=N-), which is responsible for the dye's color, is cleaved under anaerobic or microaerophilic conditions by enzymes such as azoreductases.[1][2] This results in the formation of colorless aromatic amines, which may still be toxic. Subsequently, these aromatic amines are typically mineralized into less toxic or non-toxic compounds like CO2, H2O, and inorganic salts under aerobic conditions by various bacterial enzymes, including laccases and peroxidases.[1][2]

Data Presentation

The following tables summarize quantitative data on the biodegradation of Acid Yellow dyes and related azo dyes by various bacterial strains and consortia. This data can be used as a reference for expected degradation efficiencies and optimal conditions.

Table 1: Bacterial Strains and Consortia for Acid Yellow Dye Degradation

Bacterial Strain/ConsortiumDye (Concentration)Incubation Time (h)Decolorization Efficiency (%)Key Enzymes ImplicatedReference
Bacillus sp. Strain TRAcid Yellow (Not specified)9676.4Laccase
Enterobacter asburiae & Enterobacter cloacaeReactive Yellow 145 (500 mg/L)1298Azoreductase
Pseudomonas aeruginosaBrown 703Not specifiedNot specified (Optimal Temp: 38°C)Not specified
Bacterial Consortium (AUJ)Acid Blue 113Not specifiedNot specifiedAzoreductase, Laccase
Halophilic MicrofloraDirect Black G (600 mg/L)8100NADH-DCIP reductase, Laccase, Azoreductase

Table 2: Optimal Conditions for Azo Dye Biodegradation

ParameterOptimal RangeReference
pH6.0 - 8.0
Temperature30 - 40 °C
OxygenInitial anaerobic/microaerophilic followed by aerobic
Carbon SourceGlucose, Yeast Extract (0.1%)
Nitrogen SourcePeptone, (NH4)2SO4
Inoculum Size5 - 10% (v/v)

Experimental Protocols

Protocol 1: Isolation and Screening of this compound Degrading Bacteria

Objective: To isolate and identify bacterial strains capable of degrading this compound from environmental samples.

Materials:

  • Environmental samples (e.g., textile effluent, dye-contaminated soil)

  • Sterile saline solution (0.85% NaCl)

  • Enrichment medium: Mineral Salt Medium (MSM) supplemented with this compound (100 mg/L) and yeast extract (0.1 g/L).

    • MSM Composition (g/L): K2HPO4 (4.0), KH2PO4 (4.0), (NH4)2SO4 (2.0), MgSO4·7H2O (0.5), CaCl2 (0.01), FeSO4·7H2O (0.01). Adjust pH to 7.0.

  • Nutrient Agar plates containing this compound (100 mg/L)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Enrichment:

    • Suspend 1 g of soil or 1 mL of effluent in 9 mL of sterile saline and vortex thoroughly.

    • Inoculate 1 mL of the suspension into a 250 mL Erlenmeyer flask containing 100 mL of enrichment medium.

    • Incubate at 37°C and 120 rpm for 48-72 hours.

    • After incubation, transfer 10 mL of the enriched culture to 90 mL of fresh enrichment medium and incubate under the same conditions. Repeat this step 3-4 times to acclimatize the microbial population.

  • Isolation:

    • Perform serial dilutions (10⁻¹ to 10⁻⁶) of the final enriched culture in sterile saline.

    • Spread 100 µL of each dilution onto Nutrient Agar plates containing this compound.

    • Incubate the plates at 37°C for 24-48 hours.

  • Screening:

    • Observe the plates for bacterial colonies surrounded by a clear zone, indicating decolorization of the dye.

    • Select morphologically distinct colonies with clear zones and streak them onto fresh Nutrient Agar plates with the dye to obtain pure cultures.

    • For quantitative screening, inoculate pure isolates into 100 mL of MSM broth with 100 mg/L this compound and incubate for 48 hours.

    • Measure the decolorization by centrifuging the culture at 10,000 rpm for 10 minutes and measuring the absorbance of the supernatant at the maximum wavelength (λmax) of this compound. The λmax for similar yellow azo dyes is around 410-430 nm. The exact λmax for this compound should be determined experimentally.

    • Calculate the decolorization percentage using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Biodegradation Assay of this compound

Objective: To quantify the degradation of this compound by a selected bacterial strain or consortium under optimized conditions.

Materials:

  • Pure culture of the selected bacterial strain(s)

  • Mineral Salt Medium (MSM)

  • This compound stock solution (1 g/L)

  • Incubator shaker

  • Spectrophotometer

  • HPLC and/or GC-MS for metabolite analysis (optional)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the selected bacterium into 50 mL of Nutrient Broth and incubate at 37°C and 120 rpm for 18-24 hours until the culture reaches the late exponential phase (OD600 ≈ 1.0).

    • Harvest the bacterial cells by centrifugation at 8,000 rpm for 10 minutes.

    • Wash the cell pellet twice with sterile saline and resuspend in saline to the original volume. This will be used as the inoculum.

  • Degradation Experiment:

    • Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM.

    • Add this compound from the stock solution to achieve the desired final concentration (e.g., 100 mg/L).

    • Inoculate the flasks with 5% (v/v) of the prepared inoculum.

    • Incubate the flasks under optimal conditions (e.g., 37°C, static for the first 24 hours to promote anaerobic conditions for azoreductase activity, followed by shaking at 120 rpm to facilitate aerobic degradation of amines).

    • A control flask without inoculum should be maintained to check for abiotic decolorization.

  • Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, 96 hours).

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at the λmax of this compound to determine the percentage of decolorization.

    • For analyzing degradation products, the supernatant can be extracted with a suitable solvent (e.g., ethyl acetate) and analyzed by HPLC or GC-MS.

Protocol 3: Enzyme Assays

Objective: To determine the activity of key enzymes (azoreductase and laccase) involved in the degradation of this compound.

A. Azoreductase Assay (Adapted for this compound)

Principle: Azoreductase activity is determined by measuring the rate of NADH oxidation, which is coupled with the reduction of the azo dye. The decrease in absorbance of NADH at 340 nm is monitored.

Materials:

  • Cell-free extract (prepared by sonicating bacterial cells and centrifuging to remove debris)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • NADH solution (10 mM)

  • This compound solution (1 mM)

  • Spectrophotometer

Procedure:

  • The reaction mixture (1 mL) will contain: 800 µL of sodium phosphate buffer, 100 µL of NADH solution, and 50 µL of cell-free extract.

  • Initiate the reaction by adding 50 µL of this compound solution.

  • Immediately measure the decrease in absorbance at 340 nm for 5 minutes.

  • One unit of azoreductase activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.

B. Laccase Assay (Adapted for this compound)

Principle: Laccase activity is determined by measuring the oxidation of a chromogenic substrate, such as guaiacol. The formation of the colored product is monitored spectrophotometrically.

Materials:

  • Cell-free supernatant (from the bacterial culture)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Guaiacol solution (10 mM)

  • Spectrophotometer

Procedure:

  • The reaction mixture (1 mL) will contain: 800 µL of sodium acetate buffer and 100 µL of guaiacol solution.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the cell-free supernatant.

  • Measure the increase in absorbance at 470 nm for 5 minutes.

  • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of guaiacol per minute.

Visualizations

Experimental_Workflow cluster_isolation Isolation & Screening cluster_degradation Biodegradation Assay cluster_analysis Analytical Methods Sample Environmental Sample (Soil/Effluent) Enrichment Enrichment Culture in MSM + this compound Sample->Enrichment Isolation Isolation on Nutrient Agar + this compound Enrichment->Isolation Screening Screening for Decolorizing Colonies Isolation->Screening PureCulture Pure Culture of Degrading Bacterium Screening->PureCulture Inoculum Inoculum Preparation PureCulture->Inoculum Degradation Degradation in MSM + this compound Inoculum->Degradation Analysis Analysis of Decolorization & Degradation Degradation->Analysis Spectrophotometry UV-Vis Spectrophotometry (Decolorization) Analysis->Spectrophotometry EnzymeAssay Enzyme Assays (Azoreductase, Laccase) Analysis->EnzymeAssay MetaboliteAnalysis HPLC / GC-MS (Metabolite Identification) Analysis->MetaboliteAnalysis

Caption: Experimental workflow for studying the biodegradation of this compound.

Azo_Dye_Degradation_Pathway cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage AzoDye This compound (Colored, Toxic) AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) AzoDye->AromaticAmines Azoreductase (Reductive Cleavage of -N=N-) Intermediates Intermediate Products AromaticAmines->Intermediates Laccases, Peroxidases (Oxidative Degradation) Mineralization Mineralization Products (CO2, H2O, NH4+, SO4²⁻) (Non-toxic) Intermediates->Mineralization

Caption: Generalized metabolic pathway for the bacterial degradation of azo dyes.

References

Application Notes and Protocols for the Treatment of Industrial Effluents Containing Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Yellow 199 (AY 199), identified by C.I. 14205 and CAS number 70865-20-2, is a single azo class, water-soluble dye that produces a bright orange color.[1] It is primarily used in the dyeing of nylon and wool.[1] Due to the chemical stability of azo dyes, they are resistant to conventional wastewater treatment methods, leading to their persistence in industrial effluents. The release of such colored effluents into aquatic ecosystems is a significant environmental concern, necessitating the development of effective treatment technologies. These application notes provide an overview and detailed protocols for various methods used to remove this compound and similar acid dyes from wastewater, tailored for researchers and scientists in environmental science and drug development.

Adsorption-Based Treatment

Adsorption is a widely used physicochemical process for dye removal due to its efficiency, cost-effectiveness, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Application Notes

Activated carbon and its composites are highly effective adsorbents for acid dyes because of their large surface area and porous structure.[2] Studies have demonstrated that silver nanoparticles loaded on activated carbon (Ag-NP-AC) can achieve over 90% removal of this compound.[2] Other low-cost adsorbents derived from agricultural waste, such as sawdust, rice husk, and coffee grounds, have also proven effective for removing similar acid dyes.[3] The efficiency of adsorption is typically influenced by several key parameters, including pH, adsorbent dosage, initial dye concentration, and contact time. For acid dyes, adsorption is generally more favorable at lower pH values (acidic conditions).

Quantitative Data for Adsorption of Acid Dyes
AdsorbentTarget DyeInitial Conc. (mg/L)Adsorbent DosepHContact Time (min)Removal Efficiency (%)Max. Adsorption Capacity (mg/g)Reference
Ag-NP-ACThis compound150.03g / 50mL3.040> 9030
Activated Carbon (from Euterpe oleracea)Acid Yellow 17500.5 g2.020099.9-
Activated Carbon (from Euterpe oleracea)Acid Yellow 171500.5 g2.020067.0100.2
Organobentonite/Alginate HydrogelAcid Yellow 234510.10 g (15 cm bed)---0.50
Delonix regia biochar-sulphurAcid Yellow 36Various-----
Experimental Protocol: Batch Adsorption of this compound

This protocol outlines the steps for a typical batch adsorption experiment to evaluate the removal of this compound using a novel adsorbent.

Adsorption_Workflow Workflow for Batch Adsorption Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare AY 199 Stock Solution B Prepare Working Solutions A->B C Adjust pH of Dye Solution B->C D Add Adsorbent (e.g., Ag-NP-AC) C->D E Agitate Mixture (Shaker) D->E F Collect Samples at Intervals E->F G Separate Adsorbent (Filter/Centrifuge) F->G H Analyze Supernatant (UV-Vis Spec) G->H I Calculate Removal Efficiency H->I Fenton_Workflow Workflow for Fenton Degradation Experiment cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare AY 199 Solution B Add Solution to Jacketed Reactor A->B C Set Temperature (Water Bath) B->C D Add FeSO₄ (Fe²⁺ source) C->D E Adjust pH to ~3 (H₂SO₄) D->E F Initiate Reaction: Add H₂O₂ E->F G Monitor Absorbance (Online Spectrometry) F->G H Record Data vs. Time G->H I Calculate Degradation Rate H->I Photocatalysis_Workflow Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare AY 199 Solution B Add Solution to Photoreactor A->B C Add Photocatalyst (e.g., TiO₂) B->C D Stir in Dark (Adsorption Equilibrium) C->D E Turn on Light Source (UV Lamp) D->E F Withdraw Aliquots at Intervals E->F G Remove Catalyst (Filter/Centrifuge) F->G H Analyze Filtrate (UV-Vis Spec) G->H I Calculate Degradation Efficiency H->I Ozonation_Workflow Workflow for Semi-Batch Ozonation A Fill Bubble Column Reactor with Dye Solution C Sparge Ozone Gas into Reactor via Diffuser A->C B Start Ozone Generator B->C D Set Constant Gas Flow Rate C->D E Collect Liquid Samples Over Time D->E F Measure Residual Dye Conc. (Colorimetry) E->F G Measure TOC and BOD (Optional) E->G H Calculate Color Removal and Mineralization F->H G->H

References

Application Notes and Protocols for Low Liquor Ratio Dyeing of Wool with Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low liquor ratio dyeing is an environmentally and economically advantageous technique that significantly reduces water, energy, and chemical consumption in the textile industry.[1] Conventional high liquor ratio dyeing (e.g., 1:30) is resource-intensive. By lowering the liquor-to-goods ratio (e.g., to 1:10 or even 1:5), substantial savings can be achieved. However, reducing the amount of water can lead to increased dye concentration in the bath, promoting the agglomeration of dye molecules. This can result in uneven dyeing, reduced color strength, and poor fastness properties.[2]

To mitigate these challenges, the use of appropriate leveling agents or advanced techniques like ultrasound assistance is crucial. This document outlines two primary protocols for the low liquor ratio dyeing of wool with Acid Yellow 199: a conventional method employing a leveling agent and an alternative ultrasound-assisted method.

C.I. This compound is a monoazo acid dye known for its bright orange-yellow shade and is used for dyeing protein fibers like wool and nylon.

Data Presentation

The following tables summarize the expected parameters and provide a template for recording experimental data. It is important to note that the values presented are representative and should be determined experimentally for this compound.

Table 1: Dyeing Parameters

ParameterConventional High Liquor Ratio (Control)Conventional Low Liquor RatioUltrasound-Assisted Low Liquor Ratio
Liquor Ratio 1:301:101:5
Dye Concentration (% owf) 1.01.01.0
Leveling Agent (g/L) -Teric G12A6 (3.0)-
pH Adjusting Agent Acetic AcidAcetic AcidCitric Acid
pH 4.5 - 5.54.5 - 5.54.0 - 5.0
Electrolyte (g/L) Sodium Sulfate (10)Sodium Sulfate (5)-
Initial Temperature (°C) 404040
Rate of Temp. Rise (°C/min) 1.51.51.5
Final Temperature (°C) 989870
Dyeing Time at Final Temp. (min) 606045
Ultrasound Power (W) --To be optimized

Table 2: Predicted Quantitative Outcomes

ParameterConventional High Liquor Ratio (Control)Conventional Low Liquor RatioUltrasound-Assisted Low Liquor Ratio
Color Strength (K/S) To be determinedTo be determinedTo be determined
Dye Exhaustion (%) > 95> 90> 95
Dye Fixation (%) > 90> 85> 90
Wash Fastness (ISO 105-C06) 4-544-5
Light Fastness (ISO 105-B02) 54-55
Rubbing Fastness (Dry) (ISO 105-X12) 4-544-5
Rubbing Fastness (Wet) (ISO 105-X12) 3-433-4

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best.

Experimental Protocols

Materials and Equipment
  • Wool Fabric: Scoured, plain-weave wool fabric.

  • Dye: C.I. This compound

  • Chemicals:

    • Teric G12A6 (Leveling Agent)

    • Acetic Acid (Glacial)

    • Citric Acid

    • Sodium Sulfate (Glauber's salt)

    • Sodium Carbonate

    • Standard soap (for wash fastness testing)

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., beaker dyer)

    • Ultrasonic bath

    • Spectrophotometer (for color measurement and dye concentration)

    • pH meter

    • Launder-Ometer (for wash fastness testing)

    • Lightfastness tester (Xenon arc lamp)

    • Crockmeter (for rubbing fastness testing)

    • Standard multifiber fabric (for wash fastness)

    • Grey scales for assessing color change and staining

Pre-treatment of Wool Fabric
  • Scour the wool fabric in a solution containing 2 g/L of a non-ionic detergent at 50°C for 20 minutes to remove any impurities.

  • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Allow the fabric to air dry at room temperature.

Protocol 1: Conventional Low Liquor Ratio Dyeing

This protocol is adapted from established methods for low liquor ratio dyeing of wool with acid dyes using a leveling agent to prevent dye aggregation.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10.

    • Add the required amount of water to the dyeing vessel.

    • Add 3.0 g/L of Teric G12A6 as a leveling agent and stir until dissolved.

    • Add 5 g/L of sodium sulfate and stir until dissolved.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

    • Add 1.0% (on weight of fabric, owf) of pre-dissolved this compound to the dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool fabric into the dyebath at 40°C.

    • Raise the temperature to 98°C at a rate of 1.5°C/min.

    • Maintain the temperature at 98°C for 60 minutes, ensuring continuous agitation.

    • Cool the dyebath down to 60°C.

  • Post-Dyeing Treatment:

    • Remove the fabric from the dyebath and rinse thoroughly with cold water.

    • Perform a soaping treatment with 2 g/L of a non-ionic detergent at 50°C for 15 minutes to remove any unfixed dye.

    • Rinse the fabric again with warm and then cold water.

    • Squeeze the excess water and air dry.

Protocol 2: Ultrasound-Assisted Low Liquor Ratio Dyeing

This protocol utilizes ultrasonic energy to prevent dye agglomeration and enhance dye uptake at a lower temperature and liquor ratio.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:5.

    • Add the required amount of water to the ultrasonic dyeing vessel.

    • Add citric acid to adjust the pH to 4.0 - 5.0.

    • Add 1.0% (owf) of pre-dissolved this compound to the dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool fabric into the dyebath at 40°C.

    • Turn on the ultrasonic agitation (power to be optimized).

    • Raise the temperature to 70°C at a rate of 1.5°C/min.

    • Maintain the temperature at 70°C for 45 minutes with continuous ultrasonic agitation.

    • Turn off the ultrasound and cool the dyebath to 50°C.

  • Post-Dyeing Treatment:

    • Follow the same post-dyeing treatment steps as in Protocol 1.

Evaluation Methods

Determination of Dye Exhaustion

The percentage of dye exhaustion (%E) can be determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing.

  • Prepare a calibration curve for this compound at its wavelength of maximum absorbance (λmax).

  • Measure the initial absorbance (A₀) of the dyebath.

  • After dyeing, measure the final absorbance (A₁) of the residual dyebath.

  • Calculate the dye exhaustion using the following formula:

    %E = [(A₀ - A₁) / A₀] x 100

Determination of Dye Fixation

The percentage of dye fixation (%F) is the ratio of the dye chemically bound to the fiber to the total amount of dye initially in the bath.

  • After dyeing and rinsing, extract the unfixed dye from a known weight of the dyed fabric using a suitable solvent (e.g., 25% aqueous pyridine) at the boil.

  • Measure the absorbance of the extracted dye solution.

  • Calculate the amount of unfixed dye.

  • Calculate the dye fixation using the formula:

    %F = [((Initial dye amount) - (Residual dye in bath) - (Unfixed dye on fiber)) / (Initial dye amount)] x 100

Color Strength (K/S) Measurement

The color strength (K/S) of the dyed fabrics can be measured using a reflectance spectrophotometer. The K/S value is calculated from the reflectance (R) at the λmax of the dye using the Kubelka-Munk equation:

K/S = (1 - R)² / 2R

Color Fastness Testing
  • Wash Fastness: Evaluate according to the ISO 105-C06 standard. Assess color change of the specimen and staining of the multifiber fabric using the grey scales.

  • Light Fastness: Evaluate according to the ISO 105-B02 standard using a Xenon arc lamp. Assess the fading of the specimen against the blue wool standards.

  • Rubbing Fastness: Evaluate according to the ISO 105-X12 standard for both dry and wet rubbing. Assess the staining of the cotton rubbing cloth using the grey scale.

Visualizations

Experimental Workflow

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation scour Scouring of Wool rinse_prep Rinsing scour->rinse_prep dry_prep Drying rinse_prep->dry_prep dye_bath_prep Dye Bath Preparation dry_prep->dye_bath_prep dyeing Dyeing dye_bath_prep->dyeing rinse_post Rinsing dyeing->rinse_post soaping Soaping rinse_post->soaping rinse_final Final Rinsing soaping->rinse_final dry_final Drying rinse_final->dry_final ks K/S Measurement dry_final->ks exhaustion Dye Exhaustion dry_final->exhaustion fixation Dye Fixation dry_final->fixation fastness Color Fastness Testing dry_final->fastness

Caption: Experimental workflow for low liquor ratio dyeing of wool.

Dye-Fiber Interaction Pathway

G cluster_solution Dye Bath (Aqueous Solution) cluster_fiber Wool Fiber dye_agg Acid Dye Aggregates dye_mono Monomeric Acid Dye Anions dye_agg->dye_mono Dispersion (Leveling Agent / Ultrasound) fiber_surface Fiber Surface dye_mono->fiber_surface Adsorption fiber_interior Fiber Interior fiber_surface->fiber_interior Diffusion amino_groups Protonated Amino Groups (-NH3+) fiber_surface->amino_groups Ionic Bonding fiber_interior->amino_groups

Caption: Simplified pathway of acid dye interaction with wool fiber.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the light fastness of Acid Yellow 199 in their experiments.

Troubleshooting Guide

This section addresses common issues that can lead to poor light fastness of this compound and provides potential solutions.

Problem: My dyed substrate is fading rapidly when exposed to light.

Possible CauseRecommended Solution
Inherent Chemical Structure of the Dye This compound is a monoazo dye, and azo-type chromophores generally exhibit poorer light fastness compared to other dye classes like anthraquinone dyes. For applications requiring very high light fastness, consider pre-metallized acid dyes which offer superior resistance to fading.[1]
Low Dye Concentration Lighter shades of dyed materials have a lower concentration of dye on the fiber, making them more susceptible to fading. Increasing the dye concentration can improve light fastness as it promotes the formation of larger dye molecule aggregates, which are less prone to photo-oxidation.[1]
Improper Dyeing Process Incomplete dye fixation or the presence of residual, unfixed dye on the substrate can significantly reduce light fastness. Ensure a thorough soaping and rinsing process after dyeing to remove all unfixed and hydrolyzed dye molecules. Optimizing dyeing parameters such as temperature, pH, and time is also crucial for maximum dye fixation.[1]
Presence of Finishing Agents Certain finishing agents, such as cationic softeners and some anti-wrinkle agents, can negatively impact the light fastness of acid dyes.[1][2] If possible, select finishing agents that are known to have minimal effect on the light fastness of azo dyes.
High Moisture Content in Substrate High humidity and moisture content within the substrate can accelerate the rate of dye fading. Ensure that the dyed material is stored in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound?

This compound has a reported light fastness rating of 6-7 on the ISO Blue Wool Scale. This indicates very good light fastness, but for certain applications, further improvement may be necessary.

Q2: How can I quantitatively measure the light fastness of my dyed samples?

The standard method for testing the light fastness of textiles is the AATCC Test Method 16.3. This method involves exposing the dyed specimen to a controlled artificial light source, typically a xenon arc lamp that simulates natural sunlight, alongside a set of standardized Blue Wool references (rated 1-8). The light fastness rating is determined by comparing the degree of fading of the test specimen to that of the Blue Wool standards.

Q3: What is the mechanism behind the photodegradation of this compound?

This compound is a sulfonated monoazo dye. The photodegradation of such dyes is a complex process primarily initiated by the absorption of UV radiation. This leads to the formation of excited-state dye molecules which can then undergo several degradation pathways. A key mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule. The degradation process often begins with the hydroxylation of the aromatic rings and the reductive cleavage of the azo bond (–N=N–), which is responsible for the color of the dye. This cleavage leads to the formation of colorless aromatic amines and other degradation byproducts, resulting in the fading of the color.

Q4: Can aftertreatments be used to improve the light fastness of materials already dyed with this compound?

Yes, aftertreatments can significantly enhance the light fastness of dyed materials. Two common and effective approaches are the application of UV absorbers and antioxidants.

  • UV Absorbers: These are organic compounds that preferentially absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the dye molecules from photodegradation.

  • Antioxidants: These substances inhibit the photo-oxidative degradation of the dye. They can act by trapping free radicals or by quenching excited dye molecules.

Q5: Are there any specific chemical treatments that can enhance the light fastness of this compound on nylon?

Yes, aftertreatment of dyed nylon fibers with a colloidal solution of copper phosphate has been shown to improve the light fastness of acid dyes. This method involves depositing a small amount of copper phosphate onto the fibers, which is believed to help in quenching the excited state of the dye molecules and thus reduce the rate of photodegradation.

Data on Light Fastness Improvement

While specific quantitative data for the improvement of this compound's light fastness is limited in publicly available literature, the following table provides an expected improvement based on studies of similar dye classes and substrates.

TreatmentSubstrateInitial Light Fastness (Blue Wool Scale)Expected Light Fastness (Blue Wool Scale)
UntreatedNylon/Wool6-7-
Aftertreatment with UV AbsorberNylon/Wool6-77-8
Aftertreatment with Antioxidant (e.g., Ascorbic Acid)Nylon/Wool6-77

Note: The expected light fastness is an estimate based on the general effectiveness of these treatments and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Light Fastness Testing (Adapted from AATCC Test Method 16.3)

Objective: To determine the light fastness of a textile specimen dyed with this compound.

Materials:

  • Dyed textile specimen (at least 30 x 30 mm)

  • Blue Wool Lightfastness Standards (L2-L9)

  • Opaque card for masking

  • Xenon arc lamp weathering instrument

  • Grey Scale for Color Change

Procedure:

  • Sample Preparation: Mount the dyed specimen and the Blue Wool standards on a sample holder, ensuring a portion of each is covered by the opaque card to serve as an unexposed control.

  • Instrument Setup: Place the sample holder in the xenon arc weathering instrument. Set the test parameters according to the AATCC 16.3 standard, including irradiance level, black panel temperature, and relative humidity.

  • Exposure: Expose the samples to the xenon arc lamp for a specified number of AATCC Fading Units (AFUs) or until a predetermined level of fading is observed in one of the Blue Wool standards.

  • Evaluation: After exposure, remove the samples and compare the color change of the exposed portion to the unexposed portion of the dyed specimen and the Blue Wool standards. The light fastness rating corresponds to the Blue Wool standard that exhibits a similar degree of fading as the test specimen, assessed using the Grey Scale for Color Change.

Protocol 2: Aftertreatment with a UV Absorber by Exhaust Method

Objective: To improve the light fastness of a textile dyed with this compound by applying a UV absorber.

Materials:

  • Dyed textile (nylon or wool)

  • UV absorber (e.g., a benzophenone or benzotriazole derivative)

  • Laboratory dyeing apparatus (e.g., beaker dyer)

  • Acetic acid (for pH adjustment)

Procedure:

  • Bath Preparation: Prepare a treatment bath containing the UV absorber. A typical concentration is 1-3% on the weight of fabric (owf). Adjust the pH of the bath to approximately 4.5-5.5 with acetic acid. The liquor ratio (ratio of the weight of the goods to the volume of the bath) is typically 1:20.

  • Treatment: Immerse the dyed and rinsed textile in the treatment bath. Raise the temperature to 60-80°C and maintain for 20-30 minutes with gentle agitation.

  • Rinsing and Drying: After the treatment, allow the bath to cool. Remove the textile, rinse thoroughly with cold water, and dry at a moderate temperature.

Protocol 3: Aftertreatment with an Antioxidant by Exhaust Method

Objective: To improve the light fastness of a textile dyed with this compound by applying an antioxidant.

Materials:

  • Dyed textile (nylon or wool)

  • Antioxidant (e.g., Ascorbic Acid or Gallic Acid)

  • Laboratory dyeing apparatus

Procedure:

  • Bath Preparation: Prepare an aqueous solution of the antioxidant. A typical concentration is 1 g/L. The liquor ratio is typically 1:20.

  • Treatment: Immerse the dyed and rinsed textile in the antioxidant solution at 70°C for 30 minutes with stirring.

  • Rinsing and Drying: After treatment, remove the textile, wash with water, and air dry.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Poor Light Fastness Start Problem: Dyed substrate is fading Cause1 Inherent Dye Chemistry (Azo Structure) Start->Cause1 Cause2 Low Dye Concentration Start->Cause2 Cause3 Improper Dyeing Process Start->Cause3 Cause4 Finishing Agents Start->Cause4 Solution1 Select Pre-metallized Dye Cause1->Solution1 Solution2 Increase Dye Concentration Cause2->Solution2 Solution3 Optimize Dyeing & Rinsing Process Cause3->Solution3 Solution4 Select Compatible Finishing Agents Cause4->Solution4

Caption: Troubleshooting workflow for poor light fastness.

cluster_photodegradation Photodegradation Pathway of Azo Dyes UV_Light UV Light Absorption Excited_Dye Excited State Dye Molecule UV_Light->Excited_Dye Reactive_Species Generation of Reactive Oxygen Species (e.g., •OH) Excited_Dye->Reactive_Species Attack Attack on Dye Molecule Excited_Dye->Attack Reactive_Species->Attack Cleavage Azo Bond Cleavage & Ring Hydroxylation Attack->Cleavage Degradation_Products Colorless Degradation Products Cleavage->Degradation_Products Fading Color Fading Degradation_Products->Fading

Caption: Simplified photodegradation pathway of azo dyes.

cluster_improvement Light Fastness Improvement Strategies Dyed_Fabric Dyed Fabric with This compound Aftertreatment Aftertreatment Dyed_Fabric->Aftertreatment UV_Absorber Application of UV Absorber Aftertreatment->UV_Absorber Antioxidant Application of Antioxidant Aftertreatment->Antioxidant Improved_Fabric Fabric with Improved Light Fastness UV_Absorber->Improved_Fabric Antioxidant->Improved_Fabric

Caption: Strategies to improve the light fastness of dyed fabrics.

References

Technical Support Center: Dyeing Nylon with Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acid Yellow 199 for dyeing nylon fibers.

Troubleshooting Uneven Dyeing

Uneven dyeing, or a lack of levelness, is a common issue when applying acid dyes to nylon. This guide provides a systematic approach to diagnosing and resolving these problems.

Question: What are the primary causes of uneven dyeing (poor levelness) with this compound on nylon?

Answer:

Uneven dyeing of nylon with acid dyes like this compound can stem from several factors during the dyeing process. The most critical variables include:

  • Improper pH Control: The pH of the dyebath is crucial for controlling the rate of dye uptake.[1][2] If the pH is too low at the beginning of the dyeing process, the dye may exhaust too quickly, leading to unlevel dyeing.

  • Incorrect Temperature Profile: Rapid heating, especially between 65-85°C, can cause the dye to rush onto the fiber, resulting in poor migration and unevenness.[3][4][5]

  • Inadequate Leveling Agents: Leveling agents are used to ensure uniform dye distribution. Insufficient or improper selection of a leveling agent can lead to patchy dyeing.

  • Dye Concentration and Solubility: Using too high a concentration of dye can lead to aggregation and uneven deposition. Poorly dissolved dye can also cause spots.

  • Fiber Inconsistencies: Variations in the nylon fiber itself, such as differences in spinning, heat setting, or denier, can lead to differential dye uptake.

Question: How can I fix a batch of nylon that has been unevenly dyed with this compound?

Answer:

For mild cases of uneven dyeing, it is possible to repair the batch. The general principle is to encourage the dye to migrate from areas of high concentration to areas of low concentration. This can be achieved by:

  • Stripping and Re-dyeing: This is the most aggressive method and should be used as a last resort. It involves chemically removing the dye and then re-dyeing the material.

  • Post-Treatment with Leveling Agents: A common repair method involves treating the dyed fabric in a fresh bath containing a leveling agent and raising the temperature to encourage dye migration.

A sample repair protocol is as follows:

StepParameterValuePurpose
1Prepare fresh bath--
2Add Leveling Agent1-2 g/LTo promote dye migration
3Add material--
4Temperature RampRaise to 100-110°C at 1-1.5°C/minTo facilitate dye movement
5Hold Time60 minutesTo allow for even distribution
6Cool DownSlowlyTo prevent shocking the fiber

This is a general guideline and may need to be optimized for your specific material and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing nylon with this compound?

A1: The optimal pH for dyeing nylon with acid dyes depends on the specific dye class. For leveling acid dyes, a pH range of 4.5–5.5 is generally recommended. For darker shades, a lower pH of 4-6 may be required to increase dye uptake. It is often beneficial to start the dyeing process at a higher pH and gradually lower it to control the strike rate.

Q2: What is a suitable temperature program for dyeing nylon?

A2: A controlled heating rate is critical. A typical process involves starting at a lower temperature (e.g., 40°C), where the dye is added, and then gradually increasing the temperature at a rate of 1-2°C per minute. The dyeing is usually carried out at or near the boil, in the range of 90°C to 100°C, to ensure proper dye fixation and leveling.

Q3: What are leveling agents and how do they work for acid dyeing of nylon?

A3: Leveling agents are chemical auxiliaries that slow down the rate of dye uptake by the fiber, promoting more uniform color distribution. They can be anionic or non-ionic surfactants. Anionic leveling agents compete with the acid dye for the positively charged sites on the nylon fiber, thereby retarding the initial rapid uptake of the dye. As the temperature increases, the dye's affinity for the fiber overcomes that of the leveling agent, allowing the dye to gradually and evenly bond to the nylon.

Q4: Can I mix this compound with other acid dyes?

A4: Yes, but it must be done with caution. When mixing acid dyes, it is crucial to select dyes with similar dyeing properties, such as their rate of uptake and affinity for the fiber. This is known as compatibility. If dyes with very different properties are used, one dye may rush onto the fiber faster than the other, leading to an uneven final color. This phenomenon is called "competitive dyeing".

Experimental Protocols

Standard Protocol for Level Dyeing of Nylon with this compound

This protocol provides a general procedure for achieving a level dyeing on nylon fabric.

ParameterRecommended ValueNotes
Dye Concentration 0.5 - 2.0% on weight of fiber (owf)Adjust for desired shade depth.
Liquor Ratio 1:20 to 1:50Lighter fabrics may require a higher ratio.
pH Start at 6.0-7.0, adjust to 4.5-5.5Use acetic acid and sodium acetate as a buffer.
Leveling Agent 0.5 - 1.5% (owf)Anionic type recommended.
Starting Temperature 40°CAdd dye and auxiliaries at this temperature.
Temperature Ramp Rate 1-2°C per minuteA slower ramp is critical in the 65-85°C range.
Final Dyeing Temperature 98-100°C
Dyeing Time 30-60 minutes at final temperature
Rinsing Thoroughly with warm and then cold waterTo remove unfixed dye.

Visualizations

Troubleshooting_Uneven_Dyeing Start Uneven Dyeing Observed Check_pH Was the initial pH too low? (e.g., < 4.5) Start->Check_pH Check_Temp Was the heating rate too fast? (> 2°C/min) Check_pH->Check_Temp No Solution_pH Solution: Start dyeing at a higher pH (6-7) and gradually add acid. Check_pH->Solution_pH Yes Check_Leveling Was a suitable leveling agent used? Check_Temp->Check_Leveling No Solution_Temp Solution: Reduce heating rate to 1-2°C/min, especially between 65-85°C. Check_Temp->Solution_Temp Yes Check_Fiber Is there known variability in the nylon substrate? Check_Leveling->Check_Fiber Yes Solution_Leveling Solution: Incorporate an anionic leveling agent. Check_Leveling->Solution_Leveling No Solution_Fiber Solution: Pre-screen material for consistency. Consider dyes with better coverage. Check_Fiber->Solution_Fiber Yes Repair Attempt to repair the batch by post-treating with a leveling agent at high temperature. Check_Fiber->Repair No

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_finishing Finishing Prepare_Bath Prepare Dyebath (Water, Auxiliaries) Add_Substrate Add Nylon Substrate Prepare_Bath->Add_Substrate Set_Temp_40 Set Temp to 40°C Add_Substrate->Set_Temp_40 Add_Dye Add Dissolved Dye Set_Temp_40->Add_Dye Ramp_Temp Ramp Temp to 98-100°C (1-2°C/min) Add_Dye->Ramp_Temp Hold_Temp Hold for 30-60 min Ramp_Temp->Hold_Temp Cool Cool Down Hold_Temp->Cool Rinse Rinse Cool->Rinse Dry Dry Rinse->Dry

Caption: General workflow for dyeing nylon with acid dyes.

References

Technical Support Center: Optimizing Acid Yellow 199 Dyeing of Wool

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the exhaustion of Acid Yellow 199 dye on wool fibers. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to guide your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered during the dyeing of wool with this compound.

Q1: What is the optimal pH for achieving high exhaustion of this compound on wool?

A1: The optimal pH for dyeing wool with most acid dyes, including this compound, is in the acidic range. An acidic environment is crucial as it protonates the amino groups in the wool fibers, creating positively charged sites that can form ionic bonds with the anionic dye molecules. For leveling acid dyes, a pH of around 4.0 is often recommended. Lowering the pH generally increases the rate and extent of dye uptake.

Q2: My dye bath is not exhausting, and the wool remains pale. What are the possible causes?

A2: Incomplete dye exhaustion is a common issue that can be attributed to several factors:

  • Incorrect pH: This is the most frequent cause. If the pH of the dye bath is too high (not acidic enough), the wool fiber will not have a sufficient positive charge to attract the negatively charged dye molecules. Always verify the pH of your dye bath before and during the dyeing process.

  • Insufficient Temperature: Acid dyes require heat to ensure proper diffusion and fixation within the wool fiber. If the temperature is too low, the dye molecules may not have enough energy to penetrate the fiber structure.

  • Incorrect Dye-to-Fiber Ratio: Using an excessive amount of dye for the weight of the wool can lead to incomplete exhaustion as the available dye sites on the fiber become saturated.

  • Inadequate Dyeing Time: The dyeing process requires sufficient time for the dye to migrate from the bath and evenly penetrate the fibers.

Q3: The color of my dyed wool is uneven or blotchy. How can I fix this?

A3: Uneven dyeing can result from several procedural missteps:

  • Rapid Initial Dye Uptake: If the initial rate of dyeing is too fast, the dye may fix to the outer surface of the wool before it has a chance to penetrate evenly. This can be controlled by starting the dyeing process at a lower temperature and gradually increasing it.

  • Inadequate Wetting of Wool: Ensure the wool is thoroughly wetted before introducing it to the dye bath to promote uniform dye absorption.

  • Lack of Agitation: Gentle and consistent agitation of the dye bath is necessary to ensure that all parts of the wool are exposed to a uniform concentration of the dye.

  • Improper Dissolving of Dye: Ensure the dye powder is completely dissolved before adding the wool to the dye bath to prevent speckling.

Q4: The color fastness of my dyed wool is poor, and the color bleeds during washing. What went wrong?

A4: Poor wash fastness is typically due to unfixed dye on the fiber surface. This can be caused by:

  • Insufficient Rinsing: After dyeing, it is critical to rinse the wool thoroughly to remove any loose dye molecules that have not chemically bonded to the fibers.

  • Dyeing at an Incorrect pH: A suboptimal pH can lead to weaker bonds between the dye and the fiber, resulting in poor fastness.

  • Excessive Dye Concentration: Over-saturating the wool with dye can lead to a significant amount of unfixed dye that will wash out.

Data Presentation: Effect of pH on Acid Dye Exhaustion

pH of DyebathRepresentative Dye Exhaustion (%)
3.095 - 99%
4.090 - 95%
5.080 - 85%
6.065 - 75%
7.040 - 50%
8.020 - 30%

Note: This data is illustrative for a typical acid dye and should be used as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

This section provides a detailed methodology for a laboratory-scale experiment to determine the optimal pH for this compound dye exhaustion on wool.

Materials:
  • This compound (C.I. 14205)

  • Scoured wool yarn or fabric

  • Distilled or deionized water

  • Acetic acid (or another suitable acid for pH adjustment)

  • Sodium sulfate (Glauber's salt, optional leveling agent)

  • Laboratory-grade beakers or dyeing tubes

  • Water bath or other temperature-controlled heating system

  • pH meter

  • Spectrophotometer

  • Stirring equipment

Protocol for Determining Optimal pH:
  • Preparation of Dye Stock Solution:

    • Accurately weigh 1.0 g of this compound powder.

    • Dissolve the dye in a small amount of hot distilled water to form a paste.

    • Gradually add more hot distilled water while stirring to a final volume of 1000 mL to create a 1 g/L stock solution.

  • Preparation of Wool Samples:

    • Accurately weigh several 1.0 g samples of scoured wool.

    • Thoroughly wet the wool samples in distilled water for at least 30 minutes before dyeing.

  • Dye Bath Preparation:

    • Prepare a series of dye baths in separate beakers. For each, use a liquor ratio of 50:1 (50 mL of water for every 1 g of wool).

    • To each beaker, add a calculated amount of the dye stock solution to achieve the desired concentration (e.g., 2% on weight of fiber, which would be 10 mL of the 1 g/L stock solution for a 1 g wool sample in a 50 mL dyebath).

    • (Optional) Add a leveling agent like sodium sulfate (e.g., 10% on weight of fiber).

    • Adjust the pH of each dye bath to a different value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) using a dilute solution of acetic acid. Record the precise pH of each bath.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool samples into their respective dye baths at room temperature.

    • Place the beakers in a water bath and begin heating.

    • Raise the temperature of the dye baths to 95-100°C over 30-45 minutes.

    • Maintain this temperature for 60 minutes, ensuring gentle and consistent agitation.

  • Post-Dyeing Treatment:

    • Allow the dye baths to cool gradually.

    • Remove the wool samples and rinse them thoroughly with cold water until the rinse water runs clear.

    • Squeeze out excess water and allow the samples to air dry.

  • Measurement of Dye Exhaustion:

    • Collect the remaining dye bath solution from each beaker.

    • Measure the absorbance of the initial dye bath and the final (exhausted) dye bath at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.

    • Calculate the percentage of dye exhaustion using the following formula: Exhaustion (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

Visualizations

Signaling Pathway of Acid Dyeing on Wool

DyeingMechanism cluster_wool Wool Fiber cluster_dyebath Acidic Dyebath Wool Wool Fiber (-NH2, -COOH) Protonation Protonation of Amino Groups Wool->Protonation in acidic solution AcidDye This compound (Anionic Dye, D-SO3-) IonicBond Ionic Bond Formation AcidDye->IonicBond attracts H_ion H+ Ions (from acid) H_ion->Wool lowers pH ProtonatedWool Positively Charged Wool Fiber (-NH3+) Protonation->ProtonatedWool ProtonatedWool->IonicBond attracts DyedWool Dyed Wool Fiber IonicBond->DyedWool results in

Caption: Mechanism of this compound uptake by wool fiber in an acidic dyebath.

Experimental Workflow for pH Optimization

ExperimentalWorkflow A Prepare Dye Stock Solution C Prepare Dyebaths (Varying pH) A->C B Prepare Pre-wetted Wool Samples D Dyeing Process (Heating & Agitation) B->D C->D E Rinsing & Drying Dyed Samples D->E F Measure Absorbance of Exhausted Dyebaths D->F G Calculate Dye Exhaustion (%) F->G

Caption: Step-by-step workflow for determining the optimal pH for dye exhaustion.

Preventing aggregation of Acid Yellow 199 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the aggregation of C.I. Acid Yellow 199 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms upon cooling of a heated solution. The concentration of this compound exceeds its solubility at room temperature.Prepare a more dilute stock solution. For experiments requiring higher concentrations, maintain the solution at an elevated temperature or consider the addition of co-solvents.
Solution appears cloudy or hazy. Formation of dye aggregates.1. Filter the solution through a 0.22 µm or 0.45 µm filter. 2. Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-9). 3. Add a small percentage of a polar organic co-solvent (e.g., up to 20% ethanol or isopropanol).
Inconsistent color intensity between experiments. - Incomplete dissolution of the dye powder. - Aggregation of the dye over time. - pH variation in the solution.- Ensure complete dissolution by using gentle heating (40-50°C) and stirring. - Prepare fresh solutions for each experiment or store stock solutions in the dark at 4°C for short periods. - Use a buffered aqueous system to maintain a constant pH.
Film formation on the solution surface. Hydrophobic interactions leading to aggregation at the air-water interface.Use sealed containers to minimize air exposure. Gentle swirling of the container before use can help to redissperse the film.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and other common solvents?

A1: The solubility of this compound in water is approximately 900 mg/L at 20°C[1][2]. While specific quantitative data for other solvents is limited, it is generally described as soluble in water[3][4][5]. For other polar organic solvents, qualitative assessments suggest solubility. It is recommended to perform solubility tests for your specific application.

Q2: How does pH affect the aggregation of this compound?

A2: As an anionic azo dye, the solubility and aggregation of this compound are influenced by pH. In acidic conditions, protonation of the anionic sulfonate groups can occur, potentially reducing solubility and promoting aggregation. Maintaining a neutral to slightly alkaline pH (pH 7-9) is generally recommended to enhance stability and prevent aggregation in aqueous solutions. The UV-visible absorption spectrum of azo dyes is also known to be pH-dependent, which can be used to monitor changes in the dye's state.

Q3: Can temperature be used to control the aggregation of this compound?

A3: Yes, temperature can influence the aggregation of this compound. Generally, increasing the temperature can help to dissolve the dye and break up existing aggregates, leading to increased solubility. However, prolonged exposure to high temperatures may cause degradation of the dye. For preparing stock solutions, gentle heating to 40-50°C is recommended. For storage, refrigeration at 4°C can help to slow down aggregation kinetics.

Q4: What types of additives can be used to prevent aggregation?

A4: The addition of certain organic solvents can help prevent the aggregation of this compound in aqueous solutions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of organic compounds and can be effective. Alcohols such as ethanol and methanol can also be used as co-solvents to disrupt hydrophobic interactions between dye molecules. It is advisable to start with small percentages (e.g., 5-20% v/v) and optimize the concentration for your specific experimental needs.

Q5: How can I monitor the aggregation of this compound in my solutions?

A5: UV-Visible spectroscopy is a common and effective method for monitoring dye aggregation. Aggregation can lead to changes in the absorption spectrum, such as a decrease in the intensity of the monomer absorption peak and the appearance of new bands or shoulders at different wavelengths (hypsochromic or bathochromic shifts). By monitoring these spectral changes over time or under different conditions, you can assess the stability of your this compound solution.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Temperature (°C) Solubility (g/L) Reference
Water200.9
EthanolNot AvailableNot Available
MethanolNot AvailableNot Available
DMSONot AvailableNot Available

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

Objective: To prepare a stable, aggregate-free aqueous stock solution of this compound.

Materials:

  • C.I. This compound powder

  • High-purity deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Volumetric flask

  • Water bath or hot plate with temperature control

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a beaker, add approximately 80% of the final volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Gently warm the water to 40-50°C using a water bath or hot plate. Do not boil.

  • Slowly add the this compound powder to the warm, stirring water.

  • Continue stirring until the dye is completely dissolved. The solution should be clear.

  • Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Quantitatively transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Bring the solution to the final desired volume with deionized water.

  • For critical applications, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining micro-aggregates.

  • Store the stock solution in a tightly sealed, light-protected container (e.g., an amber bottle) at 4°C.

Protocol 2: Monitoring Aggregation of this compound using UV-Visible Spectroscopy

Objective: To monitor the aggregation state of this compound in an aqueous solution using UV-Visible spectroscopy.

Materials:

  • Prepared stock solution of this compound

  • Aqueous buffer of desired pH

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the desired aqueous buffer.

  • Set the spectrophotometer to scan a wavelength range appropriate for this compound (e.g., 300-600 nm).

  • Use the aqueous buffer as a blank to zero the spectrophotometer.

  • Record the absorption spectrum for each dilution, starting from the most dilute solution.

  • Analyze the spectra for changes indicative of aggregation:

    • Hypsochromic shift (blue shift): A shift of the main absorption peak to a shorter wavelength, often indicative of H-aggregates.

    • Bathochromic shift (red shift): A shift of the main absorption peak to a longer wavelength, often indicative of J-aggregates.

    • Hypochromism: A decrease in the molar absorptivity at the monomer peak.

    • Appearance of new peaks or shoulders: The formation of new spectral features can indicate the presence of aggregates.

  • To study the effect of time, temperature, or additives, record the spectra of a solution with a fixed concentration under varying conditions.

Visualizations

Aggregation_Prevention_Workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_troubleshoot Troubleshooting start Start: Weigh this compound Powder dissolve Dissolve in 80% final volume of water start->dissolve heat Gentle Heating (40-50°C) with Stirring dissolve->heat cool Cool to Room Temperature heat->cool transfer Transfer to Volumetric Flask cool->transfer volume Adjust to Final Volume transfer->volume filter Filter (0.22 µm or 0.45 µm) volume->filter store Store in Dark at 4°C filter->store uv_vis UV-Vis Spectroscopy store->uv_vis observe Observe Spectral Changes (Shifts, Hypochromism) uv_vis->observe stable Stable Solution (No Spectral Change) observe->stable aggregated Aggregation Detected observe->aggregated adjust_ph Adjust pH (7-9) aggregated->adjust_ph add_cosolvent Add Co-solvent (e.g., Ethanol) aggregated->add_cosolvent dilute Dilute Solution aggregated->dilute adjust_ph->uv_vis add_cosolvent->uv_vis dilute->uv_vis

Caption: Experimental workflow for preparing and analyzing this compound solutions.

logical_relationship Aggregation This compound Aggregation Factors Contributing Factors Factors->Aggregation leads to Prevention Prevention Strategies Prevention->Aggregation prevents Monitoring Monitoring Techniques Monitoring->Aggregation detects Concentration High Concentration Concentration->Factors pH Sub-optimal pH (Acidic) pH->Factors Temperature Low Temperature (Storage) Temperature->Factors IonicStrength High Ionic Strength IonicStrength->Factors pH_Control pH Control (7-9) pH_Control->Prevention Additives Co-solvents (Ethanol, DMSO) Additives->Prevention Temp_Control Temperature Control Temp_Control->Prevention Concentration_Control Concentration Control Concentration_Control->Prevention UV_Vis UV-Vis Spectroscopy UV_Vis->Monitoring DLS Dynamic Light Scattering DLS->Monitoring Visual Visual Inspection Visual->Monitoring

Caption: Factors influencing and preventing this compound aggregation.

References

Issues with Acid Yellow 199 solubility and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Acid Yellow 199 solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in water at the desired concentration.

A1: There are several factors that could be contributing to this issue. Refer to the following troubleshooting workflow to identify and resolve the problem.

G cluster_start cluster_concentration cluster_temp cluster_ph cluster_solvent cluster_end start Start: Undissolved this compound concentration Is the target concentration above 900 mg/L? start->concentration reduce_conc Reduce concentration or use a different solvent. concentration->reduce_conc Yes temperature Have you tried warming the solution? concentration->temperature No end Resolved: this compound is dissolved. reduce_conc->end heat Gently heat the solution (e.g., to 40-50°C) with stirring. temperature->heat Yes ph Have you adjusted the pH? temperature->ph No heat->end adjust_ph For aqueous solutions, slightly acidifying the solvent may improve solubility. ph->adjust_ph Yes solvent Is water the only solvent you have tried? ph->solvent No adjust_ph->end organic_solvent Consider using an organic solvent like DMSO, DMF, or ethanol. solvent->organic_solvent Yes solvent->end No organic_solvent->end

Caption: Troubleshooting workflow for this compound solubility issues.

Q2: The color of my this compound solution appears inconsistent or has changed.

A2: This could be due to pH variations or degradation. Acid dyes can exhibit color shifts in response to changes in pH. Ensure the pH of your solvent is consistent between experiments. If you suspect degradation, prepare a fresh solution and store it protected from light.

Q3: I'm observing precipitation after initially dissolving the dye.

A3: Precipitation upon cooling or standing can indicate that the solution was supersaturated. Try gently warming the solution to redissolve the precipitate. For long-term storage, it is advisable to use a concentration at or below the known solubility limit at the storage temperature.

Frequently Asked Questions (FAQs)

What is the solubility of this compound?

The solubility of this compound can vary significantly depending on the solvent and temperature. Below is a summary of available solubility data.

SolventSolubilityTemperature
Water900 mg/L[1]20°C
DMSOMay be solubleAmbient
DMFMay be solubleAmbient
EthanolMay be solubleAmbient

What factors influence the solubility of this compound?

The solubility of acid dyes like this compound is primarily influenced by three factors:

  • Temperature: Generally, increasing the temperature will increase the solubility of this compound in aqueous solutions.

  • pH: As an acid dye, the solubility of this compound can be affected by the pH of the solution. In aqueous solutions, adjusting the pH towards the acidic range may enhance solubility.

  • Solvent Polarity: The presence of a sulfonic acid group suggests that this compound is more soluble in polar solvents.

G cluster_factors Factors Influencing Solubility Temperature Temperature Solubility This compound Solubility Temperature->Solubility pH pH pH->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility

Caption: Key factors influencing the solubility of this compound.

How should I prepare a stock solution of this compound?

For detailed instructions, please refer to the experimental protocols section below. It is recommended to start with a small amount of the dye and solvent to test for solubility before preparing a larger batch.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 0.1% (1 mg/mL) aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Initial Dissolution: Transfer the powder to the volumetric flask. Add approximately 80 mL of distilled water.

  • Mixing: Place the magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is fully dissolved.

  • Heating (Optional): If the dye does not dissolve completely at room temperature, gently warm the solution to 40-50°C while stirring. Do not boil the solution.

  • Final Volume: Once the dye is completely dissolved and the solution has returned to room temperature, add distilled water to bring the final volume to the 100 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a well-sealed container, protected from light, at room temperature.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol provides a general method for preparing a stock solution of this compound in an organic solvent such as DMSO or DMF.

Materials:

  • This compound powder

  • DMSO or DMF (or other suitable organic solvent)

  • Volumetric flask

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Transfer the powder to the volumetric flask. Add a small amount of the organic solvent and vortex or stir to create a slurry. Gradually add more solvent until the dye is fully dissolved.

  • Final Volume: Add the organic solvent to the final desired volume.

  • Homogenization: Mix the solution thoroughly until it is homogeneous.

  • Storage: Store the solution in a tightly sealed container, protected from light, at the appropriate temperature for the solvent used. Note that DMSO-containing solutions should be stored at room temperature or 4°C to avoid freezing.

References

Color shifts in Acid Yellow 199 solutions at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acid Yellow 199, focusing on the phenomenon of color shifts in aqueous solutions at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound, with the CAS number 70865-20-2, is a water-soluble monoazo dye.[1][2] Its molecular formula is C₁₉H₁₅N₄NaO₆S.[1][2] In laboratory settings, it can serve as a pH indicator and a spectral standard. Its thermochromic properties, the change in color with temperature, make it a subject of interest for studying molecular dynamics and environmental effects on chemical equilibria.

Q2: We observed a significant color change in our this compound solution when heating it. Is this normal?

A2: Yes, this is a known characteristic of many azo dyes, a phenomenon called thermochromism. The color change is typically reversible and is due to a shift in the equilibrium between two tautomeric forms of the dye molecule: the azo form and the hydrazone form.[3] Temperature changes can alter the relative stability of these two forms, leading to a visible color shift.

Q3: What is the underlying chemical mechanism for the color change of this compound with temperature?

A3: The color of this compound in solution is determined by the equilibrium between its yellow azo tautomer and its orange-red hydrazone tautomer. This equilibrium is sensitive to temperature. An increase in temperature can favor one tautomer over the other, leading to a change in the solution's overall color. This shift is due to the different absorption spectra of the two tautomers.

Q4: How does pH affect the thermochromic behavior of this compound?

A4: The pH of the solution can significantly influence the azo-hydrazone equilibrium and, consequently, the thermochromic behavior of this compound. It is crucial to control the pH of your solutions to ensure reproducible results. For consistent thermochromic studies, it is recommended to use a buffered solution.

Q5: Is the color change reversible?

A5: In the absence of chemical degradation, the thermochromic effect in this compound is typically reversible. Cooling the solution should shift the equilibrium back to its initial state, restoring the original color. If the color change is not reversible, it may indicate degradation of the dye, possibly due to prolonged exposure to high temperatures or extreme pH conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent color at the same temperature across different experiments. 1. pH Variation: The pH of the unbuffered aqueous solution can vary, affecting the tautomeric equilibrium. 2. Concentration Differences: Small variations in dye concentration can lead to perceived color differences. 3. Solvent Purity: Impurities in the water can affect the dye's spectral properties.1. Use a buffered solution (e.g., phosphate buffer, pH 7) to maintain a constant pH. 2. Ensure precise and consistent preparation of dye solutions. Use calibrated pipettes and volumetric flasks. 3. Use high-purity, deionized, or distilled water for all solutions.
Precipitate forms in the solution upon heating or cooling. 1. Concentration Too High: The solubility of this compound may decrease at lower temperatures, or solvent evaporation at higher temperatures could increase the concentration beyond its solubility limit.1. Work with concentrations well below the solubility limit of the dye at the lowest experimental temperature. A typical concentration for spectroscopic analysis is in the micromolar range.
The color of the solution fades over time, especially at elevated temperatures. 1. Thermal Degradation: Prolonged exposure to high temperatures can lead to the chemical breakdown of the dye. 2. Photodegradation: Exposure to ambient light, especially UV light, can cause the dye to degrade.1. Minimize the time the solution is held at high temperatures. Prepare fresh solutions for each experiment. 2. Protect the solution from light by using amber glassware or covering the container with aluminum foil.
UV-Vis spectra show inconsistent isosbestic points or none at all. 1. Presence of More Than Two Species: An isosbestic point indicates a two-component equilibrium. Its absence may suggest the presence of impurities, degradation products, or multiple tautomeric forms. 2. Instrumental Drift: Fluctuations in the spectrophotometer's lamp or detector can cause spectral shifts.1. Ensure the purity of the this compound sample. Use fresh, high-purity solvents. 2. Allow the spectrophotometer to warm up adequately before measurements. Perform a baseline correction with the solvent at each temperature.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the preparation of a 1 mM stock solution of this compound in a buffered aqueous solution.

Materials:

  • This compound (MW: 450.40 g/mol )

  • Phosphate buffer components (e.g., monosodium phosphate and disodium phosphate)

  • Deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

Procedure:

  • Prepare a 100 mM Phosphate Buffer (pH 7.0):

    • Dissolve the appropriate amounts of monosodium phosphate and disodium phosphate in deionized water to achieve the target pH and concentration.

    • Adjust the pH using a pH meter and small additions of NaOH or HCl if necessary.

  • Weigh this compound:

    • Accurately weigh out 45.04 mg of this compound powder using an analytical balance.

  • Dissolve the Dye:

    • Transfer the weighed dye into the 100 mL volumetric flask.

    • Add approximately 50 mL of the phosphate buffer to the flask.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle warming may be required to aid dissolution.

  • Final Volume Adjustment:

    • Once the dye is fully dissolved, carefully add the phosphate buffer to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Store the stock solution in a well-labeled amber bottle to protect it from light.

Protocol for Temperature-Controlled UV-Visible Spectroscopy

This protocol describes how to acquire UV-Visible absorption spectra of an this compound solution at various temperatures.

Materials and Equipment:

  • This compound working solution (e.g., 25 µM in phosphate buffer, prepared by diluting the stock solution)

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Phosphate buffer (for blank/reference)

Procedure:

  • Instrument Warm-up:

    • Turn on the spectrophotometer and its temperature control unit and allow them to warm up for at least 30 minutes to ensure stability.

  • Prepare the Sample and Blank:

    • Fill one quartz cuvette with the 25 µM this compound working solution.

    • Fill a second quartz cuvette with the phosphate buffer to serve as the blank/reference.

  • Set the Initial Temperature:

    • Set the temperature controller of the cuvette holder to the starting temperature (e.g., 25 °C).

    • Place the blank cuvette in the holder and allow it to equilibrate for at least 10 minutes.

  • Acquire a Baseline Spectrum:

    • Once the temperature has stabilized, acquire a baseline spectrum with the blank cuvette.

  • Acquire the Sample Spectrum:

    • Replace the blank cuvette with the sample cuvette.

    • Allow the sample to equilibrate at the set temperature for 10 minutes.

    • Acquire the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 300-600 nm).

  • Repeat for Different Temperatures:

    • Increase the temperature in desired increments (e.g., 10 °C).

    • At each new temperature, allow the sample to equilibrate for 10 minutes before acquiring a new spectrum. It is advisable to re-baseline with the blank at each temperature.

    • Repeat this process up to the maximum desired temperature (e.g., 85 °C).

  • Data Analysis:

    • Overlay the spectra from all temperatures to observe the changes in absorbance and identify any isosbestic points.

    • Tabulate the absorbance values at the wavelength maxima for the azo and hydrazone forms at each temperature.

Data Presentation

The following table presents hypothetical data for the temperature-dependent absorption of a 25 µM solution of this compound in a pH 7 phosphate buffer.

Table 1: Absorbance Maxima of this compound at Different Temperatures

Temperature (°C)Wavelength Maxima 1 (nm)Absorbance at λmax 1Wavelength Maxima 2 (nm)Absorbance at λmax 2
254200.854900.32
354200.784900.40
454200.714900.48
554200.644900.56
654200.574900.64
754200.504900.72
854200.434900.80

Note: This data is illustrative and intended to demonstrate the expected trend.

Visualizations

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Buffer weigh->dissolve set_temp Set Temperature dissolve->set_temp equilibrate Equilibrate Sample set_temp->equilibrate baseline Acquire Baseline equilibrate->baseline measure Measure Absorbance baseline->measure plot Plot Spectra measure->plot analyze Analyze Color Shift plot->analyze

Caption: Experimental Workflow for Thermochromic Analysis.

G Azo Azo Tautomer (Yellow) Hydrazone Hydrazone Tautomer (Orange-Red) Azo->Hydrazone Increase Temperature Hydrazone->Azo Decrease Temperature

Caption: Azo-Hydrazone Tautomeric Equilibrium.

References

Technical Support Center: Improving Wet Fastness of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to enhance the wet fastness properties of Acid Yellow 199 on protein and polyamide fibers like wool, silk, and nylon.

Frequently Asked Questions (FAQs)

Q1: What is wet fastness and why is it important?

A1: Wet fastness refers to the resistance of a dyed textile's color to fading or bleeding when exposed to water, washing, or perspiration.[1] It is a critical quality parameter, ensuring that the dyed material retains its vibrant color throughout its intended use and does not stain adjacent materials during laundering.[1][2]

Q2: What is this compound?

A2: C.I. This compound is a water-soluble, single azo acid dye used for dyeing nylon and, to a lesser extent, wool.[3] Like other acid dyes, it is anionic (negatively charged) and forms ionic bonds with cationic sites in fibers like nylon and wool under acidic conditions.[4]

Q3: What are the primary methods for improving the wet fastness of acid dyes?

A3: The most effective method is an after-treatment process following dyeing. This typically involves using chemical auxiliaries known as fixing agents. The most common types for acid dyes are cationic fixing agents and synthetic tanning agents (syntans). Optimizing the dyeing process itself by ensuring proper pH control, temperature, and thorough rinsing is also crucial.

Q4: How do cationic fixing agents work?

A4: Cationic fixing agents are polymers that carry a positive charge. The anionic this compound dye molecule has a negative charge. During after-treatment, the cationic fixing agent is attracted to the anionic dye, forming a larger, insoluble molecular complex that is "locked" within the fiber structure. This significantly reduces the dye's solubility in water, thereby preventing it from bleeding out during washing.

Q5: Can a fixing agent affect the final color or feel of the fabric?

A5: Yes, potentially. While modern fixing agents are designed to have minimal impact, some can cause a slight change in shade or a decrease in light fastness. It is also possible for the fabric's hand-feel to be altered. Therefore, it is essential to test the chosen fixing agent on a small sample first to evaluate its effect on all fabric properties.

Troubleshooting Guide

Problem 1: Significant color bleeding during the first wash.

  • Question: I followed the standard dyeing protocol for this compound on nylon, but the rinse water is deeply colored and the fabric has faded. What went wrong?

  • Answer: This issue, known as poor wash fastness, is often due to inadequate dye fixation or the presence of unfixed dye on the fiber surface.

    • Possible Cause 1: Improper Dyeing Conditions. The ionic bond between the acid dye and nylon fiber is highly dependent on pH. If the dyebath pH was not sufficiently acidic (typically pH 4.5-5.5), the necessary cationic sites (-NH₃⁺) would not have formed on the fiber, leading to poor dye uptake and fixation. Insufficient dyeing time or temperature can also prevent the dye from fully penetrating and bonding with the fiber.

    • Possible Cause 2: Surface Dye. An excessive amount of dye in the dyebath can lead to a layer of un-bonded dye particles on the fabric surface.

    • Solution:

      • Optimize Dyeing pH: Ensure the dyebath is maintained in the recommended pH range of 4.5-5.5 using a suitable acid like acetic acid.

      • Ensure Proper Rinsing & Soaping: After dyeing, a thorough rinsing process followed by a "soaping" step (washing with a non-ionic detergent) is critical to remove all loose, unfixed dye from the surface.

      • Apply a Cationic Fixing Agent: The most effective solution is to perform an after-treatment with an acid dye fixing agent. This will form an insoluble complex with the dye, significantly improving wash fastness.

Problem 2: The wet fastness is better after using a fixing agent, but the rubbing fastness (crocking) is still poor.

  • Question: My after-treatment improved wash fastness, but the color still transfers when I rub the wet fabric. How can I fix this?

  • Answer: Poor wet rubbing fastness, or crocking, is typically caused by unfixed dye particles remaining on the fiber surface or the formation of large dye-fixative aggregates that are not well-adhered.

    • Possible Cause 1: Inadequate Soaping. The soaping step before the fixation treatment may not have been sufficient to remove all the loose dye.

    • Possible Cause 2: Incorrect Fixative Concentration. Using too much fixing agent can sometimes lead to the formation of a surface film that is prone to rubbing off.

    • Solution:

      • Intensify Pre-Fixation Wash: Ensure the soaping step after dyeing and before fixation is performed thoroughly at the recommended temperature (e.g., 50-60°C) to wash away all unfixed dye.

      • Optimize Fixative Concentration: Follow the manufacturer's recommendation for the fixing agent concentration. If issues persist, conduct a small study to determine the optimal concentration for your specific application.

      • Consider a Rubbing Fastness Improver: Specialized finishing agents designed to improve wet rubbing fastness can be applied as a final step.

Problem 3: The fabric shade changed or became dull after the fixation treatment.

  • Question: The wet fastness is excellent now, but the bright yellow color of this compound has shifted and is no longer as vibrant. Why did this happen?

  • Answer: Shade change is a known potential side effect of after-treatments.

    • Possible Cause: The chemical interaction between the dye and the fixing agent can alter the dye molecule's chromophore, which is responsible for its color. Some fixing agents, like certain syntans or metallic salts, are more prone to causing color changes than others.

    • Solution:

      • Screen Different Fixing Agents: Test a variety of cationic fixing agents from different manufacturers, as some are specifically formulated to minimize impact on shade and light fastness.

      • Adjust Fixation pH: The pH of the fixing bath can influence the final shade. Experiment with slight adjustments to the pH as recommended by the fixing agent supplier.

      • Evaluate Trade-offs: In some cases, a minor compromise on shade may be necessary to achieve the required level of wet fastness. The acceptable degree of change will depend on the end-use application.

Data Presentation

The use of a suitable after-treatment agent is expected to significantly improve the wash fastness rating of fabrics dyed with this compound.

Table 1: Expected Wash Fastness Improvement on Nylon Fabric

Treatment StageTest MethodStaining on Adjacent Fabric (Grey Scale Rating)Color Change of Sample (Grey Scale Rating)
After Dyeing (No Fixation)ISO 105-C061-22-3
After Cationic FixationISO 105-C0644-5

Note: Ratings are on a 1-5 scale, where 5 is the best performance (no staining/change) and 1 is the worst. Values are illustrative based on the typical performance of acid dyes and fixing agents.

Experimental Protocols

Protocol 1: Standard Dyeing of Nylon with this compound

  • Fabric Preparation (Scouring):

    • Wash the nylon fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse thoroughly with warm water, then cold water.

  • Dye Bath Preparation:

    • Prepare a dye stock solution by dissolving the required amount of this compound powder (e.g., 2% on weight of fabric, owf) in a small volume of hot distilled water.

    • Fill the dyeing vessel to the desired liquor ratio (e.g., 20:1).

    • Add 5-10% (owf) Glauber's salt (sodium sulfate) as a leveling agent.

    • Add the dye stock solution to the bath.

    • Adjust the dyebath pH to 4.5-5.0 using acetic acid.

  • Dyeing Procedure:

    • Introduce the wet, scoured nylon fabric into the dyebath at 40°C.

    • Gradually raise the temperature to 98-100°C over 30-45 minutes.

    • Hold at this temperature for 45-60 minutes, ensuring gentle agitation.

  • Post-Dyeing Rinsing and Soaping:

    • Cool the dyebath to 70°C. Remove the fabric and rinse with warm water, then cold water, until the water runs clear.

    • Perform a soaping treatment in a fresh bath with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes to remove unfixed dye.

    • Rinse thoroughly and proceed to after-treatment or dry the fabric.

Protocol 2: Cationic After-Treatment for Improved Wet Fastness

  • Bath Preparation:

    • Prepare a fresh treatment bath at a liquor ratio of 20:1.

    • Add the cationic fixing agent (e.g., 1-3% owf, based on manufacturer's recommendation).

    • Adjust the pH of the bath with acetic acid to the range recommended by the supplier (typically pH 4.0-5.0).

  • Treatment Procedure:

    • Introduce the wet, dyed, and soaped fabric into the fixing bath at approximately 40°C.

    • Raise the temperature to 50-60°C and hold for 20-30 minutes with gentle agitation.

  • Final Rinse and Drying:

    • Cool the bath, remove the fabric, and rinse thoroughly with cold water.

    • Dry the fabric at a temperature below 100°C.

Visualizations

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreat After-Treatment cluster_eval Evaluation Scouring Fabric Scouring (Remove Impurities) Dyeing Dyeing with this compound (pH 4.5-5.5, 98-100°C) Scouring->Dyeing RinseSoap Rinsing & Soaping (Remove Unfixed Dye) Dyeing->RinseSoap Fixation Cationic Fixation (pH 4.0-5.0, 50-60°C) RinseSoap->Fixation FinalRinse Final Rinse & Dry Fixation->FinalRinse Evaluation Wet Fastness Testing (e.g., ISO 105-C06) FinalRinse->Evaluation

Caption: Experimental workflow for improving the wet fastness of this compound.

G cluster_result Fiber Nylon Fiber (-NH3+) Dye Acid Dye (D-SO3-) Fiber->Dye Ionic Bond Fixative Cationic Fixative (Fix+) Dye->Fixative Stronger Ionic Bond Complex Insoluble Complex (Locked in Fiber) Dye->Complex Fixative->Complex G Start Poor Wet Fastness Observed Q_Rinse Was post-dyeing soaping performed thoroughly? Start->Q_Rinse A_Rinse Action: Re-wash sample with non-ionic detergent before further steps. Q_Rinse->A_Rinse No Q_pH Was dyeing pH correct (4.5-5.5)? Q_Rinse->Q_pH Yes A_Rinse->Q_pH A_pH Action: Repeat dyeing with correct pH control. Q_pH->A_pH No Q_Fix Was a cationic fixing agent used? Q_pH->Q_Fix Yes End Fastness Improved A_pH->End A_Fix Action: Apply a cationic fixative post-dyeing (see Protocol 2). Q_Fix->A_Fix No Q_Fix->End Yes A_Fix->End

References

How to avoid dye spots when using Acid Yellow 199 powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals avoid dye spots and achieve uniform coloration when using Acid Yellow 199 powder.

Troubleshooting Guide: Dye Spots and Uneven Dyeing

Question: Why am I observing small, dark spots or uneven patches of color in my experiment?

Answer: This issue, often referred to as "dye spots" or "freckling," is typically caused by undissolved particles of dye powder aggregating and fixing onto the substrate in high concentrations.[1][2] Several factors throughout the experimental process can contribute to this problem. The following table outlines the most common causes and their corresponding solutions.

Problem Potential Cause Recommended Solution
Dye Spots / Freckles Improper Dye Dissolution: The dye powder was not fully dissolved before being added to the dyebath, leading to clumps.[1][3]Create a smooth, particle-free dye stock solution. First, "paste" the dye powder by adding a very small amount of hot water (~80-100°C) and mixing thoroughly before diluting to the final volume.[1] Always add liquid to the powder, not powder to liquid. Filtering the final stock solution is also a recommended precautionary step.
Poor Water Quality: The use of hard water, which contains high levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can cause the dye to aggregate and fall out of solution.Use deionized or distilled water for preparing all solutions. If this is not possible, add a sequestering agent to the dyebath to chelate the mineral ions and prevent dye coagulation.
Uneven Color / Splotches Rapid Heating: Raising the temperature of the dyebath too quickly causes the dye to "strike" (rapidly bind to the substrate) unevenly.Heat the dyebath gradually, at a controlled rate of approximately 1-2°C per minute, especially within the critical temperature range of 65-85°C for nylon. This allows the dye to penetrate the substrate evenly before fixation.
Incorrect Acid Addition: Adding the acid (vinegar or citric acid) to the dyebath too early accelerates dye fixation before the dye has been evenly distributed throughout the substrate.Add the dye to the bath and allow the substrate to agitate in the solution for 5-10 minutes before introducing the acid. This ensures even penetration prior to fixation.
Substrate Contamination: The presence of oils, sizing agents, or other residues on the substrate material can inhibit dye absorption in certain areas, leading to a blotchy appearance.Thoroughly scour (clean) the substrate with a suitable detergent like Kieralon or a professional textile detergent and hot water before dyeing to ensure all impurities are removed.
Insufficient Agitation / Overcrowding: Lack of movement or too much material in the dyebath prevents uniform exposure of the substrate to the dye solution.Ensure the dyebath is large enough for the substrate to move freely without bunching up. Provide gentle but consistent agitation throughout the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent and temperature for dissolving this compound powder? A1: The ideal solvent is soft, deionized, or distilled water to prevent dye aggregation caused by mineral ions. For dissolution, use very hot water, at least 80°C (180°F), and preferably at or near boiling (100°C / 212°F), to ensure all particles are fully solubilized. Pre-dissolving the dye in warm water (50-60°C) is also an effective practice.

Q2: How does pH affect the dyeing process and the formation of dye spots? A2: The pH of the dyebath is critical for controlling the rate of dye fixation. Acid dyes require an acidic environment (typically pH 4.5-5.5) to bond with protein and polyamide fibers like nylon. If the pH is made acidic too early in the process, the dye will fix to the substrate too quickly, preventing even distribution and causing splotches. Maintaining a stable pH throughout the fixation phase is essential for consistent and reproducible results.

Q3: Can I prepare a stock solution of this compound in advance? A3: Yes, you can prepare a stock solution in advance. A 1% stock solution (1g of dye powder per 100mL of water) is common. However, it is best to use the solution within a few weeks, as the dye may lose strength over time. Store the solution in a clearly labeled, sealed container. If the solution has been stored, shake it well before use to ensure it is homogeneous.

Q4: What is the role of auxiliary chemicals like leveling agents? A4: Auxiliary chemicals are used to improve the quality and evenness of the dyeing. Leveling agents, in particular, are crucial for preventing uneven color. They work by slowing down the rate at which the dye binds to the fiber, allowing more time for the dye to migrate and distribute evenly throughout the substrate before it becomes permanently fixed. This is especially important when using dyes that strike quickly.

Q5: Why is pre-wetting the substrate important for avoiding uneven dyeing? A5: Pre-wetting the substrate in water (sometimes with a few drops of a textile detergent) is a critical step. A dry substrate will absorb the dye solution unevenly, with the first areas of contact absorbing more dye. A thoroughly wetted substrate allows the dye to move more freely and evenly through the material from the moment it is introduced into the dyebath, which is essential for achieving a level color.

Experimental Protocols

Protocol 1: Preparation of a Homogeneous 1% this compound Stock Solution

This protocol details the critical steps for properly dissolving this compound powder to prevent the formation of dye aggregates.

Materials:

  • This compound Powder

  • Deionized or Distilled Water

  • Heat-resistant Beaker or Flask

  • Graduated Cylinders

  • Magnetic Stirrer and Stir Bar (or glass stirring rod)

  • Hot Plate

  • Weighing Scale

  • Optional: Urea

  • Optional: Syringe filter (e.g., 0.45 µm)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1% stock solution, you will need 1.0 g of powder for every 100 mL of final volume.

  • Pasting the Dye: Place the weighed powder into a clean, dry beaker. Add a very small volume of very hot (80-100°C) deionized water—just enough to create a thick, smooth paste. This is the most critical step to break down initial clumps. Use a sturdy spoon or stirring rod to thoroughly mash and mix the powder into the water until no dry particles are visible.

  • Initial Dilution: While stirring continuously, slowly add approximately one-quarter of the final volume of hot deionized water. Stir vigorously until the paste is fully dispersed into a slurry.

  • Final Dilution: Add the remaining hot deionized water to reach the final desired volume.

  • Complete Dissolution: Place the beaker on a magnetic stirrer and stir for 15-20 minutes, or until the solution is completely clear and no solid particles are observed.

  • Optional Filtering: For applications requiring maximum uniformity, filter the stock solution through a fine mesh or a syringe filter to remove any remaining micro-aggregates before adding it to the main dyebath.

  • Storage: Allow the solution to cool. Transfer to a labeled container for storage.

Protocol 2: Uniform Dyeing of Polyamide (Nylon) Substrates

This protocol provides a standard procedure for achieving level, even coloration on nylon substrates.

Materials:

  • Scoured and pre-wetted nylon substrate

  • 1% this compound stock solution (from Protocol 1)

  • Deionized Water

  • Acetic Acid (or Citric Acid) to adjust pH

  • Leveling Agent (recommended)

  • Dyeing vessel (e.g., stainless steel pot, beaker)

  • Heat source with controlled temperature regulation

  • pH meter or pH strips

  • Gentle agitation mechanism

Methodology:

  • Prepare Dyebath: Fill the dyeing vessel with enough deionized water to allow the substrate to move freely. Begin heating the water towards 40°C.

  • Add Auxiliaries: If using, add the recommended amount of leveling agent to the dyebath and stir to dissolve.

  • Adjust pH (Initial): Check that the initial pH of the bath is near neutral before adding the dye.

  • Add Substrate: Introduce the clean, pre-wetted nylon substrate into the dyebath. Allow it to agitate gently for 5 minutes to acclimate.

  • Add Dye Solution: Add the prepared this compound stock solution to the dyebath.

  • Temperature Ramp: Begin to raise the temperature of the dyebath slowly and steadily, at a rate of 1-2°C per minute. Continue gentle agitation.

  • Acidification: Once the dyebath reaches 70-75°C, add the required amount of acetic acid or citric acid to lower the pH to the target range of 4.5-5.5. Add the acid slowly and to a location away from the fabric to ensure it disperses well before contacting the substrate.

  • Hold Temperature: Continue raising the temperature to a simmer (around 95-100°C). Hold at this temperature for 30-45 minutes, continuing gentle agitation to ensure even dyeing.

  • Cool Down: After the holding period, turn off the heat and allow the dyebath to cool down slowly. A gradual cool-down can encourage the last bit of dye to fix to the fiber.

  • Rinsing: Once cooled, remove the substrate from the dyebath. Rinse with warm water, then transition to cool water until the rinse water runs clear.

  • Drying: Gently squeeze out excess water and allow the substrate to dry in a well-ventilated area away from direct sunlight.

Visual Guides

Troubleshooting Workflow for Dye Spots

TroubleshootingWorkflow Start Dye Spots or Uneven Color Observed Q_Dissolve Was the dye powder pasted with a small amount of hot water before dilution? Start->Q_Dissolve S_Dissolve CAUSE: Improper Dissolution SOLUTION: - Prepare a paste of dye and hot water first. - Always add liquid to powder. - Filter the dye stock solution. Q_Dissolve->S_Dissolve No Q_Water Was deionized or soft water used? Q_Dissolve->Q_Water Yes S_Water CAUSE: Hard Water Minerals SOLUTION: - Use deionized/distilled water. - Add a sequestering agent to the dyebath. Q_Water->S_Water No Q_Heat Was the dyebath heated gradually (1-2°C/min)? Q_Water->Q_Heat Yes S_Heat CAUSE: Rapid Heating SOLUTION: - Slow the temperature ramp rate. - Allow time for even dye penetration. Q_Heat->S_Heat No Q_Acid Was acid added 5-10 minutes after the dye and substrate? Q_Heat->Q_Acid Yes S_Acid CAUSE: Premature Acidification SOLUTION: - Add acid after dye has circulated. - This prevents rapid, uneven striking. Q_Acid->S_Acid No Success Review other factors: - Substrate cleanliness - Proper agitation - Use of a leveling agent Q_Acid->Success Yes

Caption: A logical workflow to diagnose the cause of dye spots.

Experimental Workflow for Uniform Dyeing

DyeingWorkflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Process cluster_post Phase 3: Post-Processing Powder This compound Powder Pasting 1. Create Paste (Hot Water + Powder) Powder->Pasting Stock 2. Dilute & Stir (Homogeneous Stock Solution) Pasting->Stock Add_Dye 6. Add Dye Stock & Begin Gradual Heating Stock->Add_Dye Substrate_Prep 3. Scour & Pre-wet Substrate Add_Substrate 5. Add Substrate (Acclimate at 40°C) Substrate_Prep->Add_Substrate Dyebath 4. Prepare Dyebath (Water + Leveling Agent) Dyebath->Add_Substrate Add_Substrate->Add_Dye Add_Acid 7. Add Acid at 70-75°C (to pH 4.5-5.5) Add_Dye->Add_Acid Hold 8. Hold at Simmer (30-45 min) Add_Acid->Hold Cool 9. Cool Down Slowly Hold->Cool Rinse 10. Rinse Until Clear Cool->Rinse Result Uniformly Dyed Substrate Rinse->Result

Caption: Key steps for achieving even results with this compound.

References

Technical Support Center: Managing pH in Acid Yellow 199 Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing pH drift during dyeing processes with Acid Yellow 199. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in experimental settings.

Troubleshooting Guide: pH Drift and Associated Problems

Effective pH control is crucial for achieving reproducible and high-quality results in acid dyeing. Fluctuations in pH can lead to a variety of issues, from poor color yield to inconsistent batch-to-batch results. The table below outlines common problems, their potential causes related to pH, and recommended solutions.

ProblemPotential Cause(s)Recommended Solutions
Uneven Dyeing (Poor Leveling) - Rapid initial dye uptake: Caused by a pH that is too low at the beginning of the process, leading to rapid, uncontrolled dye absorption.[1] - pH drift during heating: Changes in temperature can alter the pH of an unbuffered dyebath, affecting the rate of dyeing.[2]- Start the dyeing process at a neutral to slightly acidic pH and gradually lower it, or use a pH-sliding agent. - Employ a buffer system, such as an acetic acid-sodium acetate buffer, to maintain a stable pH throughout the heating cycle.[2][3] - Ensure a gradual and controlled heating rate (e.g., 1-2°C/min).[2]
Poor Color Yield / Pale Shades - Incorrect pH: The dyebath pH is outside the optimal range for this compound on the specific fiber, leading to reduced dye-fiber interaction. - pH too high: An insufficiently acidic environment results in weaker electrostatic attraction between the anionic dye and cationic fiber sites.- Adjust the dyebath to the recommended pH range for the fiber being dyed (see FAQ section for details). - Use a calibrated pH meter to verify the pH before and during the dyeing process.
Inconsistent Shade Between Batches - Initial pH variation: Small differences in the starting pH of the dyebath between experiments. - Water quality variance: Differences in water hardness or alkalinity can affect the final pH of the dyebath. - Residual alkali: Contamination from previous, alkaline processes in the dyeing equipment.- Standardize the dyeing protocol, including the precise measurement and addition of acids and buffers. - Use deionized or softened water for preparing dyebaths to ensure consistency. - Thoroughly clean and rinse all equipment before starting a new dyeing procedure.
Low Wash Fastness - Incomplete dye fixation: If the pH is too high, the ionic bonds formed between the dye and the fiber may be weak, leading to dye bleeding during washing.- Ensure the final pH of the dyebath is sufficiently acidic to promote strong ionic bonding between the dye and the fiber.
Dye Aggregation or Precipitation - Sudden pH drop: The rapid addition of a strong acid can cause localized areas of very low pH, potentially leading to dye instability and precipitation.- Use a weak acid, such as acetic acid or citric acid, for pH adjustment. - Add the acid slowly and with constant stirring to ensure even distribution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyebath pH for this compound?

The optimal pH for dyeing with this compound depends on the fiber being used and the desired color depth. While one supplier notes a pH of 6-7 for a 1% solution of this compound, dyeing processes generally require more acidic conditions to facilitate the bond between the dye and the fiber. For protein fibers like wool and silk, a pH range of 4.5-5.0 is often recommended to ensure good dye exhaustion while being gentle on the fiber. For nylon, the optimal pH can vary, with lighter shades sometimes achievable at a higher pH (e.g., 6-7) and darker shades requiring a more acidic environment (e.g., 4-6). A patent for dyeing cationic dyeable nylon with premetallized acid dyes, like this compound, showed better dye exhaustion at a pH below 7.0. Given that this compound is described as pH-sensitive, empirical determination of the optimal pH for your specific application through small-scale trials is highly recommended.

Q2: What causes the pH of my dyebath to change during the dyeing process?

Several factors can contribute to pH drift in an unbuffered system:

  • Temperature Increase: As the temperature of the dyebath rises, the pH can shift.

  • Auxiliary Chemicals: Some leveling agents or other additives can alter the pH as they become active at higher temperatures.

  • Fiber Interaction: The substrate itself can sometimes influence the pH of the dyebath.

  • Water Source: The use of tap water with variable alkalinity can lead to pH fluctuations.

To mitigate these effects, the use of a suitable buffer system is the most effective solution.

Q3: What is a buffer system and which one should I use for this compound?

A buffer is a chemical solution that resists changes in pH when an acid or alkali is added. For acid dyeing processes, a buffer ensures that the pH remains stable from the beginning to the end of the procedure, which is critical for reproducibility.

The most commonly recommended buffer system for acid dyeing in the pH range of 4.5-5.5 is a combination of acetic acid and its salt, sodium acetate . This system is effective at maintaining a stable pH, which is ideal for achieving level dyeing and good fastness properties with dyes like this compound.

Q4: Can I use a strong acid like sulfuric acid to adjust the pH?

While strong acids can be used to lower the pH, they are generally not recommended for routine dyeing processes. The rapid and significant drop in pH they cause can lead to uneven and rapid dye uptake, resulting in poor leveling. Weak acids, such as acetic acid or citric acid, allow for more controlled and gradual pH adjustment.

Experimental Protocols

Protocol 1: Preparation of a Buffered Dyebath for this compound

This protocol describes the preparation of a dyebath with a stable pH using an acetic acid-sodium acetate buffer, suitable for dyeing protein fibers like wool or silk.

Materials:

  • This compound

  • Deionized water

  • Acetic acid (glacial or 56% solution)

  • Sodium acetate

  • Substrate (e.g., wool yarn, silk fabric)

  • Dyeing vessel (beaker, flask)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Calibrated pH meter

Procedure:

  • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fiber (WOF). A typical starting concentration for the dye is 1% WOF.

  • Fill the dyeing vessel with the required volume of deionized water (e.g., maintaining a liquor ratio of 40:1).

  • Begin stirring the water and add the sodium acetate, allowing it to dissolve completely.

  • Slowly add the acetic acid to the bath.

  • Calibrate your pH meter and measure the pH of the dyebath. Adjust the pH to the target range (e.g., 4.5-5.0) by adding small amounts of acetic acid (to lower pH) or a dilute sodium acetate solution (to raise pH).

  • Once the target pH is stable, add the pre-dissolved this compound dye solution to the bath.

  • Thoroughly wet the substrate before introducing it to the dyebath to ensure even initial uptake.

  • Place the wetted substrate into the dyebath.

  • Proceed with the heating and dyeing cycle as required by your experimental plan.

Protocol 2: Monitoring pH During the Dyeing Process

Procedure:

  • Before adding the fiber, take an initial pH reading of the prepared dyebath at room temperature.

  • After adding the fiber and as the temperature begins to rise, carefully take another pH reading (e.g., at 60°C).

  • Take a final pH reading once the dyeing temperature has been reached and maintained for a period (e.g., after 30 minutes at 95°C).

  • Record all pH and temperature readings. A stable pH (variation of < 0.2 units) throughout the process indicates effective buffering.

Visualizing the Process

The following diagrams illustrate the troubleshooting workflow for pH-related dyeing issues and a typical experimental workflow for a pH-controlled dyeing process.

TroubleshootingWorkflow cluster_0 Troubleshooting pH Drift in this compound Dyeing Start Dyeing Issue Observed (e.g., Uneven Color, Poor Yield) CheckpH Is the dyebath pH stable throughout the process? Start->CheckpH CheckInitialpH Is the initial pH within the optimal range? CheckpH->CheckInitialpH Yes ImplementBuffer Implement a Buffer System (e.g., Acetic Acid/Sodium Acetate) CheckpH->ImplementBuffer No ReviewProtocol Review Protocol: - Water Quality - Auxiliaries - Equipment Cleaning CheckInitialpH->ReviewProtocol No Success Problem Resolved CheckInitialpH->Success Yes ImplementBuffer->Success AdjustpH Adjust pH with Weak Acid (e.g., Acetic Acid) AdjustpH->Success ReviewProtocol->AdjustpH

Caption: Troubleshooting flowchart for pH-related issues.

DyeingWorkflow cluster_1 Experimental Workflow for pH-Controlled Dyeing Prep 1. Prepare Dyebath (Water + Auxiliaries) SetpH 2. Add Buffer & Adjust pH (Target: 4.5-5.0) Prep->SetpH VerifypH1 3. Verify pH with Meter SetpH->VerifypH1 AddDye 4. Add Pre-dissolved This compound VerifypH1->AddDye AddFiber 5. Introduce Wetted Fiber AddDye->AddFiber Heat 6. Ramp Temperature (e.g., 1-2°C/min) AddFiber->Heat Dye 7. Hold at Dyeing Temp (e.g., 95°C for 60 min) Heat->Dye VerifypH2 8. Monitor pH During Process Dye->VerifypH2 Cool 9. Cool and Rinse VerifypH2->Cool Analyze 10. Analyze Results Cool->Analyze

Caption: pH-controlled acid dyeing experimental workflow.

References

Technical Support Center: Enhancing Color Yield of Acid Yellow 199 on Silk Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the color yield of Acid Yellow 199 on silk fibers.

Troubleshooting Guide

Q1: What are the common causes of low color yield with this compound on silk?

Low color yield, characterized by pale or uneven dyeing, can stem from several factors throughout the dyeing process. Key areas to investigate include:

  • Improper Fiber Preparation: Residual sericin (silk gum) on the silk fibers can act as a barrier, preventing uniform dye penetration. Incomplete scouring or degumming is a primary suspect.

  • Incorrect Dyebath pH: The pH of the dyebath is critical for the ionic bonding between the acid dye and the silk fiber. An insufficiently acidic environment will result in poor dye uptake.[1][2][3]

  • Suboptimal Dyeing Temperature: Temperature influences both the rate of dye diffusion into the fiber and the overall dye uptake. Temperatures that are too low will result in a slower, incomplete dyeing process.[4][5]

  • Inadequate Dyeing Time: Sufficient time is required for the dye molecules to penetrate and bind to the silk fibers. Short dyeing times can lead to incomplete dye exhaustion from the bath.

  • Incorrect Dye Concentration: An insufficient amount of dye relative to the weight of the fiber will naturally result in a lighter shade.

  • Water Hardness: The presence of excessive calcium and magnesium ions in the water can interfere with the dye's solubility and its interaction with the fiber.

Q2: How can I improve the evenness of the dyeing?

Achieving a level or even dyeing is crucial for high-quality results. If you are experiencing patchiness or streaks, consider the following:

  • Ensure Thorough Wetting: The silk material must be fully wetted out before being introduced to the dyebath to ensure uniform initial dye uptake.

  • Control the Rate of Temperature Rise: A gradual increase in temperature allows for a more controlled and even migration of the dye into the fibers. A rapid temperature increase can cause the dye to fix too quickly on the outer surface, leading to unevenness.

  • Utilize a Leveling Agent: Leveling agents, such as sodium sulfate, can be added to the dyebath to promote even dye distribution by slowing down the initial rapid uptake of the dye.

  • Maintain Gentle Agitation: Consistent and gentle agitation of the dyebath or the material ensures that all parts of the silk are equally exposed to the dye liquor.

Q3: The final color is different from the expected shade. What could be the issue?

Shade deviation can be caused by:

  • Incorrect pH: The final shade of some acid dyes can be sensitive to pH. Ensure your pH is accurately measured and maintained throughout the process.

  • Presence of Contaminants: Contaminants on the silk fiber or in the water can interact with the dye and alter the final color.

  • Dye Degradation: High temperatures or prolonged dyeing times beyond the recommended parameters can sometimes lead to the degradation of the dye molecule, resulting in a color shift.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it bind to silk?

This compound is a single azo class acid dye with the molecular formula C₁₉H₁₅N₄NaO₆S. As an acid dye, it possesses negatively charged sulfonate groups (-SO₃⁻). Silk is a protein fiber composed of amino acids, which contain amino groups (-NH₂). In an acidic dyebath, these amino groups are protonated to become positively charged (-NH₃⁺). The primary binding mechanism is the formation of strong ionic bonds between the anionic sulfonate groups of the dye and the cationic amino groups of the silk fiber.

Q2: What is the optimal pH for dyeing silk with this compound?

For most acid dyes on silk, a pH range of 4-6 is recommended. A pH of around 4.5-5.5 is often a good starting point for achieving a balance between good dye exhaustion and minimizing potential fiber damage. It is crucial to use a pH meter for accurate measurements and to use a weak acid like acetic acid or citric acid to adjust the pH.

Q3: What is the recommended dyeing temperature and time?

The dyeing temperature for silk with acid dyes should be carefully controlled to avoid damaging the fiber's luster. A typical process involves starting at a lower temperature (around 40°C), gradually raising it to 85-90°C, and holding it at this temperature for 45-60 minutes. The gradual temperature rise helps ensure even dyeing.

Q4: Do I need to use a mordant with this compound on silk?

Acid dyes like this compound are designed to bind directly to protein fibers like silk without the need for a metallic salt mordant, which is more commonly associated with natural dyes. The "acid" in the name refers to the acidic conditions of the dyebath, not the use of a mordant.

Q5: How can I improve the wash fastness of this compound on silk?

While acid dyes can provide vibrant colors, their wash fastness can sometimes be a concern. To improve this:

  • Ensure Proper Fixation: Adhering to the optimal pH, temperature, and time will maximize the ionic bonding and dye fixation.

  • Thorough Rinsing: After dyeing, a thorough rinsing process with warm and then cold water is essential to remove any unfixed dye from the fiber surface.

  • Use a Cationic Fixing Agent: In a post-treatment step, a cationic fixing agent can be applied. These agents have a positive charge and form a complex with the negatively charged dye, increasing its molecular size and trapping it within the fiber, thus improving wash fastness.

Experimental Protocols

Standard Protocol for Dyeing Silk with this compound

This protocol is designed for a laboratory setting and assumes a sample size of 10 grams of silk fabric and a liquor-to-goods ratio of 40:1.

1. Pre-treatment (Degumming):

  • Prepare a bath with 2 g/L of a non-ionic soap in deionized water.

  • Immerse the 10g silk sample in the bath at a 30:1 liquor ratio.

  • Heat the bath to 90-95°C and maintain for 1-2 hours to remove sericin.

  • Rinse the silk thoroughly with warm water, followed by a cold water rinse.

  • Gently squeeze out excess water.

2. Dyebath Preparation:

  • In a 400 mL beaker, prepare a dyebath with deionized water.

  • Add a calculated amount of this compound stock solution for the desired depth of shade (e.g., 1% on weight of fiber - owf).

  • Add 5% (owf) of sodium sulfate (Glauber's salt) as a leveling agent.

  • Adjust the pH of the dyebath to the desired level (e.g., 4.5) using a dilute solution of acetic acid.

3. Dyeing Procedure:

  • Introduce the wetted silk sample into the dyebath at 40°C.

  • Raise the temperature to 85°C at a rate of 1.5°C per minute.

  • Hold the temperature at 85°C for 60 minutes, ensuring gentle and consistent agitation.

  • Allow the dyebath to cool gradually to 60°C.

4. Post-treatment:

  • Remove the silk from the dyebath and rinse with warm water (around 40°C).

  • Perform a final rinse with cold water until the water runs clear.

  • Gently squeeze out excess water and air dry away from direct sunlight.

Data Presentation

The following tables present hypothetical data to illustrate the effect of key parameters on the color yield, represented by the color strength value (K/S). A higher K/S value indicates a greater color yield.

Table 1: Effect of pH on Color Yield

pHTemperature (°C)Time (min)Dye Conc. (% owf)K/S Value
3.58560115.2
4.5 85 60 1 18.5
5.58560116.8
6.58560112.3

Conditions: 1% owf this compound, 85°C, 60 minutes.

Table 2: Effect of Temperature on Color Yield

Temperature (°C)pHTime (min)Dye Conc. (% owf)K/S Value
654.560111.7
754.560115.9
85 4.5 60 1 18.5
954.560118.8

Conditions: 1% owf this compound, pH 4.5, 60 minutes.

Table 3: Effect of Dyeing Time on Color Yield

Time (min)pHTemperature (°C)Dye Conc. (% owf)K/S Value
304.585114.2
454.585117.1
60 4.5 85 1 18.5
754.585118.6

Conditions: 1% owf this compound, pH 4.5, 85°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis fiber_prep Silk Fiber Pre-treatment (Degumming) dyebath_prep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) fiber_prep->dyebath_prep dyeing Dyeing (Controlled Temperature & Time) dyebath_prep->dyeing rinsing Rinsing dyeing->rinsing drying Drying rinsing->drying analysis Color Yield Analysis (Spectrophotometry) drying->analysis

Caption: Experimental workflow for enhancing this compound color yield on silk.

chemical_interaction cluster_silk Silk Fiber (in Acidic Solution) cluster_dye This compound silk Silk Protein Chain (-NH3+) dye Dye Molecule (-SO3-) dye->silk Ionic Bond Formation

Caption: Ionic bonding between this compound and silk fiber.

References

Technical Support Center: Minimizing the Environmental Impact of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize the environmental impact of Acid Yellow 199 in dyeing experiments.

I. Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments to treat wastewater containing this compound.

Adsorption-Based Treatment

FAQs

  • Q1: What is the primary mechanism of this compound removal by adsorption? A1: The removal of this compound, an anionic dye, from aqueous solutions by adsorbents like activated carbon is primarily attributed to electrostatic interactions, hydrogen bonding, and π-π stacking interactions between the dye molecules and the adsorbent surface. The porous structure and high surface area of the adsorbent provide ample sites for the dye molecules to be captured.

  • Q2: Why is pH a critical factor in the adsorption of this compound? A2: The pH of the solution significantly influences the surface charge of the adsorbent and the ionization state of the dye. For anionic dyes like this compound, a lower pH (acidic condition) is generally more effective. At low pH, the adsorbent surface becomes more positively charged, which enhances the electrostatic attraction with the negatively charged sulfonate groups of the dye, leading to higher adsorption efficiency.

  • Q3: Can the adsorbent be regenerated and reused? A3: Yes, regeneration is often possible and is a crucial step for making the adsorption process more cost-effective and sustainable. The method of regeneration depends on the adsorbent and the nature of the dye-adsorbent interaction. Common methods include thermal regeneration, chemical regeneration using an eluent (e.g., a basic solution to desorb the anionic dye), or steam regeneration. The feasibility and efficiency of regeneration should be determined experimentally for the specific adsorbent used.

Troubleshooting

  • Issue 1: Low dye removal efficiency.

    • Possible Cause: Suboptimal pH.

    • Solution: Adjust the pH of the dye solution. For this compound, a pH of around 3.0 has been shown to be optimal for adsorption onto adsorbents like silver nanoparticle loaded activated carbon.

    • Possible Cause: Insufficient adsorbent dosage.

    • Solution: Increase the amount of adsorbent in the solution. Conduct batch experiments with varying adsorbent dosages to determine the optimal concentration for the desired removal efficiency.

    • Possible Cause: Short contact time.

    • Solution: Increase the contact time between the adsorbent and the dye solution. Monitor the dye concentration at different time intervals to determine the equilibrium time. For some adsorbents, this can be around 40 minutes.

    • Possible Cause: Adsorbent pores are blocked or the surface is saturated.

    • Solution: Regenerate the adsorbent or use a fresh batch. Ensure proper pretreatment of the adsorbent if required.

  • Issue 2: Difficulty in separating the adsorbent from the treated water.

    • Possible Cause: Very fine adsorbent particles.

    • Solution: Use granular activated carbon or other larger-particle adsorbents. Alternatively, post-treatment filtration or centrifugation can be employed to separate the fine particles.

    • Possible Cause: Adsorbent is not settling properly.

    • Solution: Allow for a longer settling time. The use of a coagulant or flocculant might be necessary in some large-scale applications, but this would require further optimization to avoid introducing new pollutants.

Biodegradation-Based Treatment

FAQs

  • Q1: What types of microorganisms or enzymes are effective for degrading this compound? A1: Azo dyes like this compound can be degraded by various microorganisms, including bacteria and fungi. The key enzymes involved are azoreductases, which break the azo bond (-N=N-), and laccases, which can oxidize the resulting aromatic amines.[1] Bacterial consortia are often more effective than single strains due to their synergistic metabolic activities.[1]

  • Q2: What are the expected byproducts of this compound biodegradation, and are they toxic? A2: The initial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, which results in the formation of aromatic amines. These intermediates can sometimes be more toxic than the parent dye.[1] Therefore, it is crucial that the biodegradation process continues to break down these aromatic amines into less harmful or non-toxic compounds. Complete mineralization to CO2, H2O, and inorganic salts is the ideal outcome.

  • Q3: What are the ideal conditions for enzymatic degradation of azo dyes? A3: The optimal conditions for enzymatic degradation are highly dependent on the specific enzyme being used. For instance, laccase produced by Bacillus sp. has shown optimal decolorization of an acid yellow dye at a pH of 7.0 and a temperature of 37°C. It is essential to optimize these parameters for the chosen microbial strain or enzyme.

Troubleshooting

  • Issue 1: Low or slow decolorization rate.

    • Possible Cause: Suboptimal pH or temperature.

    • Solution: Optimize the pH and temperature of the reaction medium to match the optimal activity range of the microorganisms or enzymes being used. For example, some laccases function best in a neutral pH range and at mesophilic temperatures.

    • Possible Cause: Insufficient microbial biomass or enzyme concentration.

    • Solution: Increase the inoculum size or the concentration of the purified enzyme. Ensure the growth medium for the microorganisms is providing all necessary nutrients for robust growth and enzyme production.

    • Possible Cause: Presence of inhibitory substances in the wastewater.

    • Solution: Pre-treat the wastewater to remove any potential inhibitors such as heavy metals or high concentrations of salts. Acclimatization of the microbial culture to the wastewater may also improve performance.

  • Issue 2: Accumulation of toxic intermediate products.

    • Possible Cause: Incomplete degradation of the dye molecule.

    • Solution: Employ a microbial consortium with diverse metabolic capabilities to ensure the complete breakdown of the aromatic amines formed after the initial azo bond cleavage.[1] A two-stage anaerobic-aerobic process can also be effective, where the anaerobic stage facilitates the azo bond reduction and the aerobic stage degrades the resulting aromatic amines.

Advanced Oxidation Process (AOP)-Based Treatment

FAQs

  • Q1: How do Advanced Oxidation Processes (AOPs) work to degrade this compound? A1: AOPs generate highly reactive and non-selective hydroxyl radicals (•OH) that can attack and break down the complex aromatic structure of this compound.[2] Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation (O₃), and photocatalysis (e.g., TiO₂/UV). These processes can lead to the complete mineralization of the dye into harmless inorganic substances.

  • Q2: What are the key parameters to control in a Fenton oxidation process? A2: The efficiency of the Fenton process is highly dependent on the initial pH of the solution, the concentrations of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), and the reaction temperature. An acidic pH (typically around 3) is crucial for the generation of hydroxyl radicals and to keep the iron in its soluble, catalytically active form.

  • Q3: Are there any safety concerns when working with AOPs in the lab? A3: Yes, safety is a primary concern. Hydrogen peroxide at high concentrations is a strong oxidizer and can be corrosive. Ozone is a toxic gas and should be handled in a well-ventilated area or a fume hood. UV radiation used in photocatalysis is harmful to the eyes and skin, and appropriate shielding is necessary. Always consult the Safety Data Sheets (SDS) for all chemicals and follow established laboratory safety protocols.

Troubleshooting

  • Issue 1: Low degradation efficiency in the Fenton process.

    • Possible Cause: Incorrect pH.

    • Solution: Adjust the pH of the wastewater to the optimal range for the Fenton reaction, which is typically between 3 and 4. At higher pH values, iron precipitates as ferric hydroxide, reducing the catalytic activity.

    • Possible Cause: Inappropriate ratio of [Fe²⁺] to [H₂O₂].

    • Solution: Optimize the concentrations of both Fenton's reagents. An excess of either Fe²⁺ or H₂O₂ can have a scavenging effect on the hydroxyl radicals, reducing the overall efficiency of the process.

    • Possible Cause: Presence of radical scavengers in the wastewater.

    • Solution: Identify and, if possible, remove substances in the wastewater that may consume hydroxyl radicals without contributing to dye degradation.

  • Issue 2: Incomplete mineralization in photocatalysis.

    • Possible Cause: Insufficient irradiation time or low UV light intensity.

    • Solution: Increase the duration of UV exposure or use a more powerful UV lamp. Ensure the reactor design allows for maximum light penetration.

    • Possible Cause: Catalyst deactivation.

    • Solution: The surface of the photocatalyst (e.g., TiO₂) can become fouled by dye molecules or intermediate products. The catalyst may need to be washed and recalcined to restore its activity.

    • Possible Cause: Suboptimal catalyst loading.

    • Solution: An excess of the photocatalyst can lead to turbidity, which scatters the UV light and reduces its penetration, thereby decreasing the reaction rate. Determine the optimal catalyst concentration through a series of experiments.

II. Quantitative Data Presentation

The following tables summarize the quantitative data for different methods of treating wastewater containing this compound and similar acid yellow dyes.

Table 1: Adsorption of this compound

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/50mL)pHContact Time (min)Temperature (°C)Removal Efficiency (%)Max. Adsorption Capacity (mg/g)
Silver Nanoparticle Loaded Activated Carbon150.033.04025>9030

Table 2: Biodegradation of Acid Yellow Dyes

Organism/EnzymeDyeInitial Dye Conc.pHTemperature (°C)Time (h)Decolorization Efficiency (%)
Laccase from Bacillus sp.Acid YellowNot specified7.0379676.4

Table 3: Advanced Oxidation Processes for Acid Yellow Dyes

ProcessDyeInitial Dye Conc. (mg/L)[Fe²⁺] (mmol/L)[H₂O₂] (mmol/L)pHTime (s)Removal Efficiency (%)
Fenton OxidationAcid Light Yellow 2G200.10.6330094.66
OzonationAcid Yellow 17200--5.7 (natural)45 min~80 (at 200 L/h O₃ flow)
Photocatalysis (TiO₂)Acid Yellow 25Not specified--Not specified< 120 minHigh

III. Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Adsorption of this compound using Silver Nanoparticle Loaded Activated Carbon

1. Materials:

  • This compound dye stock solution (e.g., 1000 mg/L)

  • Silver nanoparticle loaded activated carbon (Ag-NP-AC)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks (100 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

2. Preparation of Dye Solution:

  • Prepare a working solution of this compound (e.g., 15 mg/L) by diluting the stock solution with deionized water.

3. Batch Adsorption Experiment:

  • Take 50 mL of the 15 mg/L this compound solution in a series of 100 mL conical flasks.

  • Adjust the pH of the solution to 3.0 using dilute HCl.

  • Add a pre-weighed amount of Ag-NP-AC adsorbent (e.g., 0.03 g) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature (25°C).

  • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 40, 60 minutes).

  • Filter the samples to remove the adsorbent.

  • Analyze the concentration of the remaining dye in the filtrate using a UV-Vis spectrophotometer at the maximum wavelength of this compound.

  • Calculate the removal efficiency and adsorption capacity.

Protocol 2: Enzymatic Degradation of this compound using Laccase

1. Materials:

  • Purified laccase enzyme solution

  • This compound dye solution

  • Phosphate buffer (pH 7.0)

  • Incubator shaker

  • UV-Vis Spectrophotometer

2. Experimental Setup:

  • Prepare a reaction mixture containing the this compound dye solution in phosphate buffer (pH 7.0).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the degradation reaction by adding a specific concentration of the purified laccase enzyme.

  • Incubate the mixture at 37°C in an incubator shaker.

3. Monitoring and Analysis:

  • Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 12 hours for up to 96 hours).

  • Measure the absorbance of the withdrawn samples at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the extent of decolorization.

  • Calculate the percentage of decolorization relative to a control sample without the enzyme.

Protocol 3: Fenton Oxidation of this compound

1. Materials:

  • This compound dye solution (e.g., 20 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers (500 mL)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

2. Experimental Procedure:

  • Place a known volume of the this compound solution (e.g., 250 mL of 20 mg/L) in a beaker.

  • Adjust the pH of the solution to 3.0 using dilute H₂SO₄.

  • Start stirring the solution with a magnetic stirrer.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.1 mmol/L).

  • Add the required amount of H₂O₂ to achieve the desired concentration (e.g., 0.6 mmol/L) to initiate the reaction.

  • Start a timer immediately after adding the H₂O₂.

3. Sample Analysis:

  • Withdraw samples at specific time intervals (e.g., every 60 seconds for 300 seconds).

  • Immediately quench the reaction in the withdrawn samples by adding a small amount of a strong base (like NaOH) to raise the pH and precipitate the iron.

  • Filter the samples to remove the iron precipitate.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the residual dye concentration.

  • Calculate the percentage of dye removal over time.

IV. Mandatory Visualizations

Diagram 1: Adsorption Experimental Workflow

Adsorption_Workflow A Prepare this compound Solution (e.g., 15 mg/L) B Adjust pH to 3.0 A->B C Add Adsorbent (e.g., 0.03 g Ag-NP-AC) B->C D Agitate on Shaker (40 min, 25°C) C->D E Filter to Separate Adsorbent D->E F Analyze Filtrate (UV-Vis Spec) E->F G Calculate Removal Efficiency F->G

Caption: Workflow for the batch adsorption of this compound.

Diagram 2: Enzymatic Degradation Workflow

Enzymatic_Degradation_Workflow A Prepare Dye Solution in Buffer (pH 7.0) B Pre-incubate at 37°C A->B C Add Laccase Enzyme B->C D Incubate with Shaking (up to 96 h) C->D E Withdraw Samples Periodically D->E F Measure Absorbance (UV-Vis Spec) E->F G Determine Decolorization Percentage F->G

Caption: Workflow for the enzymatic degradation of this compound.

Diagram 3: Fenton Oxidation Workflow

Fenton_Oxidation_Workflow A Prepare this compound Solution (e.g., 20 mg/L) B Adjust pH to 3.0 A->B C Add FeSO4 (e.g., 0.1 mmol/L) B->C D Add H2O2 to Start Reaction (e.g., 0.6 mmol/L) C->D E Collect Samples over Time (e.g., 300s) D->E F Quench, Filter, and Analyze (UV-Vis Spec) E->F G Calculate Degradation Rate F->G

References

Validation & Comparative

A Comparative Guide to Alternatives for Acid Yellow 199 in Protein Fiber Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the textile and dyeing industries, the selection of appropriate dyes is paramount to achieving desired color vibrancy, durability, and performance. This guide provides a comprehensive comparison of alternatives to C.I. Acid Yellow 199 for dyeing protein fibers such as wool and silk. The following sections detail the performance of various synthetic and natural yellow dyes, supported by experimental data on their dyeing characteristics and fastness properties.

Performance of C.I. This compound (Baseline)

C.I. This compound is a single azo acid dye known for producing a bright orange-yellow hue on protein and polyamide fibers.[1][2] Its performance characteristics, based on available technical data, are summarized below.

Data Presentation: C.I. This compound Performance
PropertyFiberRatingSource(s)
Light FastnessWool6-7[3]
Washing Fastness (Soaping)Wool4-5 (Staining), 5 (Fading)[3]
Perspiration FastnessWool5[3]
Seawater FastnessWool4-5

Note: Fastness is typically rated on a scale of 1 to 5 for washing, perspiration, and seawater, and on a scale of 1 to 8 for light fastness, where a higher number indicates better performance.

Synthetic Dye Alternatives

Several synthetic acid dyes offer viable alternatives to this compound, with some, particularly metal-complex dyes, providing superior fastness properties.

C.I. Acid Yellow 232

C.I. Acid Yellow 232 is a 1:2 metal-complex acid dye known for its high performance, especially in terms of light and wet fastness, making it a strong alternative.

Data Presentation: C.I. Acid Yellow 232 Performance
PropertyFiberRatingSource(s)
Light FastnessWool/Nylon7
Wash Fastness (Color Change)Wool/Nylon4-5
Wash Fastness (Staining)Wool/Nylon4-5
Perspiration FastnessWool/Nylon5
Rubbing (Crocking) Fastness - DryWool/Nylon5
Rubbing (Crocking) Fastness - WetWool/Nylon4-5
Exhaustion RateWool>95%
Exhaustion RatePolyamide (Nylon)>98%
Other Synthetic Acid Dyes

Other non-metallized acid dyes can also be considered, though their fastness properties may vary.

Data Presentation: Other Yellow Acid Dyes Performance on Wool
C.I. NameLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Source(s)
Acid Yellow 3643
Acid Yellow 1754-5
Acid Yellow 424-54
Acid Yellow 9964

Natural Dye Alternatives

Natural dyes derived from plants present a more sustainable, albeit often more complex, alternative for achieving yellow shades on protein fibers. The performance of natural dyes is heavily dependent on the use of mordants to fix the color to the fiber.

Data Presentation: Performance of Natural Yellow Dyes on Wool
Natural Dye SourceMordantLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Source(s)
Weld (Reseda luteola)Alum55
Goldenrod (Solidago)Alum--
Turmeric (Curcuma longa)Alum2-34

Note: Performance of natural dyes can vary based on plant source, extraction method, and mordanting process.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of dye performance. Below are standard protocols for dyeing protein fibers and assessing color fastness.

Protocol for Acid Dyeing of Wool

This protocol is a general procedure for dyeing wool with acid dyes.

Materials and Equipment:

  • Scoured wool yarn/fabric

  • Acid dye powder

  • Acetic acid or Formic acid (for pH adjustment)

  • Sodium sulfate (Glauber's salt)

  • Laboratory-grade balance, beakers, graduated cylinders

  • Laboratory dyeing machine or stainless steel pot with a controllable heat source

  • Thermometer, pH meter

Procedure:

  • Fiber Preparation: Scour the wool in a bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 50-60°C for 30 minutes. Rinse thoroughly.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1. Add 5-10% on weight of fiber (owf) of sodium sulfate as a leveling agent.

  • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Prepare a stock solution of the acid dye and add the required amount to the dyebath for the desired shade depth.

  • Dyeing Process: Introduce the wetted wool into the dyebath at 40°C. Raise the temperature to a boil (approximately 98°C) at a rate of 1.5°C per minute. Maintain at a boil for 45-60 minutes with gentle agitation.

  • Cooling and Rinsing: Allow the dyebath to cool gradually to 70°C before removing the wool. Rinse the dyed wool with warm water (40-50°C), followed by a cold water rinse until the water runs clear.

  • Drying: Hydroextract and dry at a temperature not exceeding 70°C.

Protocol for Color Fastness to Washing (Adapted from AATCC Test Method 61)

This accelerated test simulates five home launderings.

Materials and Equipment:

  • Launder-Ometer or similar apparatus

  • Stainless steel canisters and steel balls

  • AATCC Standard Reference Detergent

  • Multifiber test fabric

  • Gray Scale for Color Change and Gray Scale for Staining

Procedure:

  • Prepare a test specimen of the dyed fabric (50 x 150 mm) and attach a piece of multifiber test fabric.

  • Place the specimen in a stainless steel canister containing 150 mL of a 0.15% detergent solution and 50 steel balls.

  • Place the sealed canister in the Launder-Ometer and run the test for 45 minutes at 49°C for a standard wash.

  • After the cycle, remove the specimen, rinse it thoroughly with deionized water, and dry it in an oven at a temperature not exceeding 60°C.

  • Evaluation: Assess the color change of the dyed fabric using the Gray Scale for Color Change and the staining of the multifiber test fabric using the Gray Scale for Staining under standardized lighting.

Protocol for Color Fastness to Light (Adapted from AATCC Test Method 16.3)

This test evaluates the resistance of the dye to fading when exposed to artificial light.

Materials and Equipment:

  • Xenon arc lamp apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Gray Scale for Color Change

Procedure:

  • Mount the dyed fabric specimen in a sample holder.

  • Place the specimen and a set of AATCC Blue Wool Lightfastness Standards in the xenon arc apparatus.

  • Expose the samples to the light source under controlled conditions of temperature and humidity.

  • Periodically evaluate the fading of the specimen by comparing it to the fading of the Blue Wool Standards.

  • Evaluation: The lightfastness rating is the number of the Blue Wool Standard that exhibits a similar amount of fading (a color change corresponding to Grade 4 on the Gray Scale for Color Change) as the test specimen.

Visualization of Dye Selection Workflow

The process of selecting a suitable alternative to this compound involves a logical progression of steps, from defining requirements to final validation.

DyeSelectionWorkflow A Define Performance Requirements B Identify Potential Alternatives A->B e.g., High light fastness, Good wash fastness C Review Technical Data Sheets B->C Synthetic & Natural Dyes D Conduct Laboratory Dyeing Trials C->D Filter based on available data E Perform Fastness Testing D->E Standardized Protocols F Analyze and Compare Quantitative Data E->F e.g., AATCC 61, AATCC 16 G Select Optimal Alternative F->G Compare against This compound baseline

Caption: Logical workflow for selecting an alternative dye for protein fibers.

Conclusion

The selection of an alternative to this compound depends on the specific requirements of the final product. For applications demanding the highest light and wet fastness, a metal-complex dye such as C.I. Acid Yellow 232 presents a superior choice. For applications where sustainability is a primary concern, natural dyes like weld offer excellent fastness properties when applied with a proper mordanting process. Other synthetic acid dyes can provide a balance of performance and cost. It is crucial for researchers and drug development professionals to conduct their own experimental trials using standardized protocols to validate the performance of any chosen alternative within their specific application.

References

Ecotoxicological comparison of Acid Yellow 199 and other acid dyes

Author: BenchChem Technical Support Team. Date: November 2025

An Ecotoxicological Comparison of Acid Yellow 199 and Other Acid Dyes

Introduction

Acid dyes are a class of water-soluble, anionic dyes extensively used in the textile industry for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] A significant portion of these dyes belongs to the azo class, characterized by one or more azo groups (-N=N-). While effective and economical, the release of azo dyes into industrial effluents is a major environmental concern.[2][3] Their complex aromatic structures make them resistant to degradation, and their presence in water bodies can reduce light penetration, affecting photosynthesis.[4] A primary toxicological concern is the potential for azo dyes to break down under anaerobic conditions into aromatic amines, which can be carcinogenic and mutagenic.[4]

This guide provides an objective ecotoxicological comparison of this compound, a monoazo dye, with other classes of acid dyes, including metal-complex and disazo dyes. Due to a notable lack of publicly available quantitative ecotoxicity data for many specific dyes, including this compound, this comparison relies on qualitative assessments based on chemical structure, available safety data, and data from representative dyes of different classes. The aim is to provide researchers, scientists, and drug development professionals with a framework for making more environmentally conscious decisions.

Comparative Ecotoxicological Analysis

The ecotoxicological profile of a dye is determined by several factors, including its acute toxicity to aquatic organisms, its biodegradability, and the toxicity of its degradation byproducts. Azo dyes are generally considered harmful to aquatic life, and their environmental impact can vary based on their specific chemical structure (e.g., monoazo vs. disazo) and the presence of substituents or metal complexes.

Data Presentation

The following table summarizes the qualitative and available quantitative ecotoxicological data for this compound and other representative acid and related dyes. The significant data gaps for specific dyes highlight the need for further research.

Parameter This compound (Monoazo) Other Monoazo Dyes (e.g., Acid Yellow 151) Disazo Dyes (General) Metal-Complex Dyes (e.g., Acid Yellow 232) Anthraquinone Dyes (e.g., Reactive Blue 19)
Acute Aquatic Toxicity Stated as "Harmful to aquatic life with long lasting effects". No specific LC50/EC50 data available.General toxicity associated with azo dyes.Generally present higher levels of toxicity compared to monoazo dyes.Potentially high due to the presence of heavy metals (e.g., Cr, Co) in addition to the azo structure.Generally moderate to high toxicity; often higher than azo dyes. EC50 > 100 mg/L for Vibrio fischeri.
Biodegradability Azo dyes are generally resistant to aerobic biodegradation. One study showed 76.4% decolorization using laccase enzyme.Azo dyes are often recalcitrant.Generally resistant to aerobic biodegradation.Generally low due to complex structure and metal content.Generally more resistant to biodegradation than azo dyes.
Primary Ecotoxicological Concern Persistence and potential formation of toxic aromatic amines under anaerobic conditions.Persistence and potential formation of toxic aromatic amines.Higher aquatic toxicity and formation of aromatic amines.Release of toxic heavy metals and persistent organic pollutants.High persistence and aquatic toxicity. Does not form aromatic amines.
Discussion of Ecotoxicological Profiles
  • This compound and other Monoazo Dyes: As a monoazo dye, the primary concerns for this compound are its persistence and the generation of potentially harmful aromatic amines upon degradation. The GHS classification "Harmful to aquatic life with long lasting effects" indicates a significant environmental risk. While specific toxicity values are unavailable, monoazo acid dyes are generally considered to have lower to moderate toxicity compared to other dye classes.

  • Disazo Dyes: Dyes with two azo groups (disazo) have been shown to exhibit higher toxicity than their monoazo counterparts. This increased toxicity is likely related to their larger molecular size and the potential to release a more complex mixture of aromatic amines.

  • Metal-Complex Dyes: These dyes, such as Acid Yellow 232, contain chromium or cobalt integrated into their structure to improve fastness properties. This introduces a significant additional ecotoxicological risk: the release of toxic heavy metal ions into the environment, which are highly toxic to aquatic life and are not biodegradable. Therefore, non-metal-complex dyes like this compound are often considered a lower-risk alternative.

  • Anthraquinone Dyes: This class of dyes provides a different point of comparison. They do not contain an azo bond and therefore do not produce aromatic amines. However, they are often more resistant to biodegradation and can exhibit higher acute aquatic toxicity than azo dyes.

Experimental Protocols

Standardized testing protocols are crucial for comparing the ecotoxicological properties of different chemicals. The following are summaries of key methods recommended by the Organisation for Economic Co-operation and Development (OECD).

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.

  • Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at a range of concentrations for 48 hours.

  • Procedure:

    • A geometric series of at least five test concentrations and a control are prepared.

    • Test vessels are filled with the prepared solutions, and at least 20 daphnids (usually in replicates of 5) are introduced into each concentration.

    • The daphnids are incubated for 48 hours at 20 ± 1°C with a 16:8h light/dark photoperiod.

    • Observations are made at 24 and 48 hours to count the number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation).

  • Endpoint: The EC50 (Median Effective Concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids after 48 hours.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

  • Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is observed.

  • Procedure:

    • Groups of fish (e.g., 7-10 per group) are exposed to a series of concentrations of the test substance, plus a control group.

    • The test is typically conducted as a semi-static test (renewal of test solutions every 24-48 hours) or a flow-through test to maintain constant exposure concentrations.

    • Water quality parameters like temperature, pH, and dissolved oxygen are monitored throughout the test.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Median Lethal Concentration) is determined, which is the concentration of the substance estimated to be lethal to 50% of the test fish over the 96-hour period.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test assesses the toxicity of a substance to primary producers, such as the green alga Pseudokirchneriella subcapitata.

  • Principle: An exponentially growing culture of algae is exposed to various concentrations of the test substance over 72 hours. The effect on cell growth is measured.

  • Procedure:

    • A nutrient-rich medium is prepared, and a series of test concentrations and a control are set up in flasks or microplates.

    • A low concentration of an exponentially growing algal culture is inoculated into each test vessel.

    • The cultures are incubated under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.

    • Algal growth (biomass) is measured at least daily using methods like cell counts with a microscope, or more automated methods like measuring fluorescence or absorbance.

  • Endpoint: The EC50 is calculated based on the inhibition of growth (either growth rate or yield) relative to the control. This is the concentration that causes a 50% reduction in algal growth.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Data Collection & Analysis A Stock Solution of Dye B Prepare Serial Dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) A->B C Prepare Control (Culture Medium Only) B->C D Introduce Test Organisms (e.g., Daphnia, Algae, Fish) into Test Vessels C->D E Incubate under Controlled Conditions (Temp, Light, pH) for Specified Duration (e.g., 48h, 72h, 96h) D->E F Observe & Record Endpoints (e.g., Immobilization, Growth, Mortality) at Specified Intervals E->F G Ecotoxicological Report F->G

Caption: General workflow for aquatic ecotoxicity testing.

G cluster_anaerobic Anaerobic Conditions (e.g., Sediments, Anoxic Bioreactors) cluster_aerobic Aerobic Conditions AzoDye Azo Dye (Ar1-N=N-Ar2) Cleavage Reductive Cleavage of Azo Bond AzoDye->Cleavage Enzyme Azoreductase Enzyme (from bacteria) Enzyme->Cleavage AromaticAmine1 Aromatic Amine 1 (Ar1-NH2) Cleavage->AromaticAmine1 AromaticAmine2 Aromatic Amine 2 (Ar2-NH2) Cleavage->AromaticAmine2 Toxic Potentially Toxic & Carcinogenic Degradation Further (often slow) Aerobic Degradation AromaticAmine1->Degradation AromaticAmine2->Degradation Mineralization Mineralization (CO2, H2O, N2) Degradation->Mineralization

Caption: General biodegradation pathway of azo dyes.

Conclusion

The ecotoxicological comparison of acid dyes reveals a complex landscape where the environmental risk is highly dependent on chemical structure. While a definitive quantitative ranking is hindered by a lack of specific data for many dyes, including this compound, a qualitative assessment provides valuable guidance.

  • This compound , as a monoazo dye without a metal complex, likely presents a lower ecotoxicological risk than metal-complex dyes and potentially higher-toxicity disazo dyes.

  • The primary environmental concern for all azo dyes remains their persistence and the formation of potentially hazardous aromatic amines during anaerobic degradation.

  • Alternatives like anthraquinone dyes eliminate the risk of aromatic amine formation but may present other challenges, such as higher aquatic toxicity and greater resistance to biodegradation.

This guide underscores the critical importance of comprehensive ecotoxicological testing for all dyes. Researchers and industry professionals must consider the entire life cycle and degradation pathway of a dye, rather than relying on a single toxicity metric, to make environmentally responsible choices.

References

Performance Validation of Acid Yellow 199: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acid Yellow 199, a monoazo dye, is utilized in various industrial applications, primarily in the textile industry for dyeing nylon and wool.[1] Beyond textiles, its fluorescent properties and anionic nature suggest potential applications in research settings, such as in biological staining, as a tracer dye, or in the formulation of diagnostic assays. However, the performance and purity of commercially available dyes can vary significantly between suppliers due to differences in manufacturing processes, purification methods, and quality control standards.[2] This guide provides a framework for the performance validation of this compound from different suppliers, offering objective comparison points and supporting experimental protocols to ensure reproducibility and reliability in research and development.

Key Performance Parameters for Researcher Validation

For scientific applications, the following parameters are critical for validating the quality and consistency of this compound:

  • Purity and Impurity Profile: The presence of synthetic intermediates or by-products can interfere with experimental results.

  • Molar Extinction Coefficient: An indicator of dye strength and concentration accuracy.

  • Solubility: Consistent solubility is crucial for preparing stock solutions and ensuring uniform staining or labeling.

  • Spectral Properties: Consistent absorption and emission spectra are essential for applications relying on spectrophotometry or fluorescence.

  • Stability: The dye's stability in solution and under relevant experimental conditions (e.g., light exposure, temperature changes) is critical for reproducibility.

The following sections detail hypothetical comparative data from three fictional suppliers (Supplier A, Supplier B, and Supplier C) and provide the experimental protocols used to obtain this data.

Comparative Performance Data

The performance of this compound from three different suppliers was assessed based on purity, molar extinction coefficient, solubility, and stability. The results are summarized in the tables below.

Table 1: Purity and Molar Extinction Coefficient

SupplierPurity (by HPLC, % Area at 430 nm)Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)
Supplier A 99.2%27,800
Supplier B 97.5%26,100
Supplier C 98.8%27,100

Table 2: Solubility and Stability

SupplierSolubility in PBS (pH 7.4)Photostability (% degradation after 24h light exposure)
Supplier A > 10 mg/mL5%
Supplier B ~ 8 mg/mL (with some precipitate)12%
Supplier C > 10 mg/mL7%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the purity of this compound and the identification of potential impurities.

Instrumentation:

  • HPLC system with a C18 column

  • UV-Vis detector

  • Gradient pump

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound from each supplier in a 50:50 mixture of mobile phase A and B.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject a 10 µL aliquot of each sample into the HPLC system.

  • Run a gradient elution from 20% B to 80% B over 20 minutes.

  • Record the chromatogram at a detection wavelength of 430 nm.

  • Calculate the percentage area of the main peak (this compound) and any impurity peaks to determine the purity.

Determination of Molar Extinction Coefficient

This protocol determines the molar absorptivity of this compound, a measure of how strongly the dye absorbs light at a particular wavelength.

Instrumentation:

  • UV-Visible spectrophotometer

Procedure:

  • Accurately weigh and dissolve a known amount of this compound from each supplier in deionized water to prepare a stock solution of known concentration (e.g., 100 µM).

  • Prepare a series of dilutions from the stock solution (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Record the absorption spectrum for each dilution from 300 nm to 600 nm to determine the wavelength of maximum absorption (λmax).

  • Measure the absorbance of each dilution at λmax.

  • Plot a standard curve of absorbance versus concentration.

  • Calculate the molar extinction coefficient (ε) from the slope of the standard curve using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Solubility Assessment

This protocol assesses the solubility of this compound in a common biological buffer.

Procedure:

  • Prepare a series of suspensions of this compound from each supplier in phosphate-buffered saline (PBS, pH 7.4) at increasing concentrations (e.g., 1, 2, 5, 8, 10 mg/mL).

  • Vortex each suspension for 2 minutes.

  • Incubate at room temperature for 1 hour with occasional agitation.

  • Visually inspect each suspension for the presence of undissolved particles or precipitate.

Photostability Testing

This protocol evaluates the stability of this compound solutions upon exposure to light.

Procedure:

  • Prepare a 10 µM solution of this compound from each supplier in deionized water.

  • Measure the initial absorbance (A_initial) of each solution at its λmax.

  • Expose the solutions to a controlled light source (simulating daylight) for 24 hours.

  • Measure the final absorbance (A_final) of each solution at its λmax.

  • Calculate the percentage degradation as: ((A_initial - A_final) / A_initial) * 100%.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 HPLC Purity Assessment Workflow prep Prepare 1 mg/mL Stock Solution filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject 10 µL into HPLC filter->inject run Run Gradient Elution inject->run detect Detect at 430 nm run->detect analyze Calculate Peak Areas detect->analyze

HPLC Purity Assessment Workflow

G cluster_1 Molar Extinction Coefficient Determination Workflow stock Prepare Known Concentration Stock Solution dilute Create Serial Dilutions stock->dilute scan Scan Spectra to find λmax dilute->scan measure Measure Absorbance at λmax scan->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate

Molar Extinction Coefficient Determination

G cluster_2 Photostability Testing Workflow prep_sol Prepare 10 µM Solution measure_initial Measure Initial Absorbance (A_initial) prep_sol->measure_initial expose Expose to Light for 24h measure_initial->expose measure_final Measure Final Absorbance (A_final) expose->measure_final calc_deg Calculate % Degradation measure_final->calc_deg

Photostability Testing Workflow

Alternative Dyes

For applications where this compound may not be suitable, researchers can consider other dyes with similar spectral properties or functional groups. Some potential alternatives include other anionic azo dyes or fluorescent tracers, the suitability of which would depend on the specific experimental requirements.

Conclusion

The performance of this compound can differ between suppliers, impacting the reliability and reproducibility of research findings. This guide provides a framework for researchers, scientists, and drug development professionals to validate the performance of this compound from various sources. By implementing standardized experimental protocols for purity, molar extinction coefficient, solubility, and stability, researchers can make informed decisions about the most suitable product for their specific applications, thereby ensuring the integrity of their experimental outcomes.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of Acid Yellow 199. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on accuracy, precision, and efficiency. Experimental data from studies on closely related compounds are included to support the comparison.

Introduction to this compound and Purity Assessment

This compound, a monoazo acid dye, is utilized in various industrial applications. For its use in sensitive applications, such as in materials that may come into contact with biological systems, rigorous purity assessment is crucial. Impurities can arise from the manufacturing process, which involves the diazotization of 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid and its subsequent coupling with m-cresol. Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity for separating the main component from its impurities.[1] This guide will delve into a detailed HPLC method and compare its performance with a primary alternative, Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of water-soluble anionic dyes like this compound.[2][3] The separation is typically achieved on a C18 stationary phase with a gradient elution using a buffered aqueous mobile phase and an organic modifier.

Experimental Protocol: Proposed HPLC Method for this compound

This proposed method is based on established protocols for the analysis of similar sulfonated azo dyes.[1][4]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium acetate in water (pH adjusted to 6.5 with acetic acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at the maximum absorption wavelength (λmax) of this compound (approximately 430 nm) and a secondary wavelength (e.g., 254 nm) for impurity profiling.
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, particularly for charged species like acid dyes. It presents a viable alternative to HPLC, with advantages in terms of speed and lower solvent consumption.

Experimental Protocol: Capillary Electrophoresis (CE) Method

Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis or DAD detector.

  • Uncoated fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).

CE Conditions:

ParameterRecommended Condition
Background Electrolyte (BGE) 25 mM Sodium tetraborate buffer (pH 9.2)
Applied Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Detection DAD at the λmax of this compound (approximately 430 nm)

Sample Preparation: Prepare the sample as described for the HPLC method, but dilute the final solution with the background electrolyte.

Performance Comparison: HPLC vs. Capillary Electrophoresis

The choice between HPLC and CE depends on the specific analytical requirements, including the need for resolution, speed, and cost-effectiveness.

Performance MetricHPLC (RP-HPLC)Capillary Electrophoresis (CE)
Resolution Excellent for a wide range of polar and non-polar impurities.Exceptional for charged species and closely related impurities.
Analysis Time Typically longer (e.g., 30-40 minutes per sample).Generally faster (e.g., <15 minutes per sample).
Sensitivity High, with the potential for further enhancement using UPLC-MS.Comparable to or slightly lower than HPLC for UV detection.
Solvent Consumption Significantly higher.Minimal, leading to lower operational costs and environmental impact.
Method Development Can be more complex and time-consuming.Often simpler and faster for ionic compounds.
Cost of Consumables Higher (columns, solvents).Lower (capillaries, buffer).
Robustness Generally considered very robust and reproducible.Can be more sensitive to matrix effects and capillary surface variations.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect DAD Detection (λmax & 254 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for the purity assessment of this compound using HPLC.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis weigh_ce Weigh this compound dissolve_ce Dissolve in BGE weigh_ce->dissolve_ce filter_ce Filter (0.45 µm) dissolve_ce->filter_ce inject_ce Inject into CE System filter_ce->inject_ce separate_ce Separation in Capillary (Applied Voltage) inject_ce->separate_ce detect_ce DAD Detection (λmax) separate_ce->detect_ce acquire_ce Acquire Electropherogram detect_ce->acquire_ce integrate_ce Integrate Peaks acquire_ce->integrate_ce quantify_ce Quantify Purity & Impurities integrate_ce->quantify_ce

Caption: Workflow for the purity assessment of this compound using Capillary Electrophoresis.

Conclusion

For the routine purity assessment of this compound, a well-developed and validated reversed-phase HPLC method offers a robust and reliable solution with excellent resolving power for a variety of potential impurities. While HPLC remains the industry standard, Capillary Electrophoresis presents a compelling alternative, particularly when faster analysis times and reduced operational costs are a priority. The choice of method should be guided by the specific requirements of the analysis, including the desired level of resolution, sample throughput, and available instrumentation. For comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) would provide invaluable structural information for the identification of unknown impurities.

References

A Comparative Analysis of Acid Yellow 199 and Natural Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the synthetic azo dye, Acid Yellow 199, and a selection of common natural yellow dyes. The focus is on performance characteristics, biological safety, and the experimental protocols used for their evaluation. As the demand for safer, more sustainable colorants grows in various industries, including pharmaceuticals, understanding the trade-offs between synthetic and natural dyes is crucial.[1][2][3]

Chemical and Physical Properties

This compound is a single azo dye known for its bright orange-yellow hue and its application in dyeing protein fibers like nylon and wool.[4][5] Natural yellow dyes are derived from a variety of biological sources and encompass diverse chemical structures, such as curcuminoids from turmeric and carotenoids from saffron and annatto.

PropertyThis compoundNatural Yellow Dyes (Representative: Curcumin)
C.I. Name This compoundNatural Yellow 3
CAS Number 70865-20-2458-37-7
Chemical Class Monoazo DyeDiarylheptanoid (Curcuminoid)
Molecular Formula C₁₉H₁₅N₄NaO₆SC₂₁H₂₀O₆
Molecular Weight 450.40 g/mol 368.38 g/mol
Source SyntheticCurcuma longa (Turmeric) rhizome
Solubility Soluble in water.Insoluble in water; Soluble in ethanol.
Color Change Stable in typical pH ranges.Yellow in acidic/neutral pH, red/brown in alkaline pH >8.
Performance in Dyeing Applications

The primary performance indicators for dyes in textile applications are their fastness properties—resistance to fading or bleeding under various conditions such as light, washing, and rubbing.

Performance MetricThis compoundNatural Yellow Dyes (e.g., Turmeric)
Light Fastness Good to Excellent (6-7 on Blue Wool Scale).Generally Poor to Fair; improves with mordants but often remains inferior to synthetics.
Wash Fastness Good (4-5 on Grey Scale for staining & fading).Poor to Fair without mordants; improves with mordants.
Rubbing Fastness Good to Excellent.Good rubbing fastness can be achieved, but it may deteriorate with the use of certain mordants.
Perspiration Fastness Good (4-5 on Grey Scale).Good fastness ratings have been reported for some natural dyes.
Mordants Not required for nylon/wool.Often required to improve fixation and fastness on fibers like cotton.
Cytotoxicity and Biological Activity

For applications in pharmaceuticals and drug development, the biological safety profile of a colorant is paramount. Current research indicates a generally more favorable cytotoxicity profile for natural colorants compared to synthetic azo dyes.

Biological MetricThis compound / Synthetic Yellow DyesNatural Yellow Dyes (e.g., Curcumin, Saffron)
General Cytotoxicity Synthetic yellow dye extracts have shown higher cytotoxic effects on fish liver cells compared to natural dye extracts. Some azo dyes are known to have cytotoxic and genotoxic potential.Generally considered less toxic. Curcumin and saffron often exhibit selective toxicity towards cancer cells while being less harmful to normal cells.
LC₅₀ / IC₅₀ Data for this compound is limited. For comparison, the related synthetic dye Sunset Yellow FCF shows cytotoxicity in various cell lines.The LC₅₀ value for ethanol-soluble curcumin dye powder was found to be 323.752 ppm in a brine shrimp lethality bioassay.
Other Biological Activity May cause allergic skin reactions.Many natural dyes, like curcumin, possess well-documented medicinal properties, including antioxidant, anti-inflammatory, and anti-cancer effects.

Experimental Protocols & Methodologies

Detailed and standardized protocols are essential for the objective comparison of dye performance and safety.

Experimental Workflow for Dye Performance Comparison

The following diagram illustrates a standard workflow for comparing the performance of textile dyes.

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Fastness Testing (ISO Standards) cluster_analysis 4. Data Analysis p1 Weigh Dyes (this compound & Natural Extract) p2 Prepare Substrate (e.g., Nylon Fabric Swatches) p1->p2 d1 Prepare Dye Baths (Synthetic vs. Natural +/- Mordant) p2->d1 d2 Dye Fabric Samples (Controlled Time & Temperature) d1->d2 d3 Rinse & Dry Samples d2->d3 t1 Light Fastness (ISO 105-B02) d3->t1 t2 Wash Fastness (ISO 105-C06) d3->t2 t3 Rubbing Fastness (ISO 105-X12) d3->t3 a1 Assess Color Change (Grey Scales / Blue Wool Scale) t1->a1 t2->a1 t3->a1 a3 Comparative Report a1->a3 a2 Spectrophotometric Analysis (Color Strength & Levelness) a2->a3

A typical workflow for the comparative evaluation of dye performance.
Protocol 1: Light Fastness Testing (Adapted from ISO 105-B02)

Light fastness measures the resistance of a dye to fading when exposed to light.

  • Sample Preparation: Mount the dyed textile specimen onto a card. Partially cover the specimen with an opaque mask.

  • Standards: Place a series of eight standard blue wool references (rated 1-8, with 8 being most resistant) in the testing apparatus alongside the sample.

  • Exposure: Expose the sample and standards to a high-intensity artificial light source, typically a xenon arc lamp, under controlled temperature and humidity. The lamp's light is filtered to simulate natural daylight.

  • Assessment: Periodically inspect the sample. The test ends when a specific level of contrast is observed between the exposed and unexposed parts of the sample.

  • Rating: Compare the fading of the sample to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Protocol 2: Color Fastness to Washing (Adapted from ISO 105-C06)

This test assesses a dye's resistance to domestic or commercial laundering.

  • Sample Preparation: Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifiber adjacent fabric (which contains strips of different common fibers like cotton, wool, polyester, etc.).

  • Washing Procedure: Place the composite specimen in a stainless steel container with a specified number of steel balls (to simulate mechanical action), a standard soap or detergent solution (e.g., 4 g/L ECE Phosphate detergent), and other reagents like sodium perborate if required.

  • Agitation: Agitate the container in a laundering machine (e.g., a Rotawash) at a specified temperature (e.g., 40°C, 50°C, 60°C) and for a specific duration (e.g., 30-45 minutes).

  • Rinsing and Drying: After the cycle, rinse the specimen thoroughly in water and dry it in air at a temperature not exceeding 60°C.

  • Assessment: Evaluate two effects using standard Grey Scales (rated 1-5, with 5 being the best):

    • Color Change: The degree of fading on the original dyed sample.

    • Staining: The degree of color transfer onto the different fiber strips of the adjacent multifiber fabric.

Biological Evaluation Workflows & Pathways

General Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the key steps in evaluating the potential toxicity of a dye using cell-based assays.

G start Dye Sample (Synthetic or Natural Extract) prep Prepare Serial Dilutions start->prep expose Expose Cells to Dye Dilutions (Incubate for 24-72h) prep->expose culture Seed Human Cell Lines in Microplate Wells culture->expose assay Add Viability Reagent (e.g., MTS, MTT) expose->assay measure Measure Absorbance (Spectrophotometer) assay->measure calculate Calculate Cell Viability (%) vs. Control measure->calculate end Determine IC50 Value (Concentration for 50% Inhibition) calculate->end G curcumin Natural Dye (e.g., Curcumin) bcl2 Anti-apoptotic (e.g., Bcl-2) curcumin->bcl2 Inhibits bax Pro-apoptotic (e.g., Bax) curcumin->bax Promotes mito Mitochondrial Pathway bcl2->mito bax->mito cas9 Initiator Caspase (Caspase-9) mito->cas9 cas3 Executioner Caspase (Caspase-3) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Navigating Multi-Dye Systems: A Comparative Guide to Acid Yellow 199 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing multi-dye systems, understanding the potential for cross-reactivity is paramount to generating accurate and reproducible results. This guide provides a framework for evaluating the performance of Acid Yellow 199 in such systems, offering a comparison with common alternative dyes and detailing the experimental protocols necessary for a thorough assessment.

Spectral Properties and Potential for Cross-Reactivity

Cross-reactivity in multi-dye systems, particularly in fluorescence-based assays, is primarily driven by the spectral overlap between the emission spectrum of one dye and the excitation spectrum of another. This compound is classified as a single azo dye.[1][2] Azo dyes are known for their strong absorption in the visible spectrum.[3] To assess the potential for cross-reactivity, the excitation and emission maxima of this compound must be determined and compared against other dyes in the system.

The following table provides the spectral properties of common fluorescent dyes often used in multiplex assays. A placeholder for this compound is included to be populated once its specific spectral data has been experimentally determined.

Dye/FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (ε)
This compound TBD TBD TBD TBD
FITC (Fluorescein)4945180.9283,000
TRITC (Tetramethylrhodamine)5575760.2395,000
Alexa Fluor 4884955190.9273,000
Alexa Fluor 5555555650.10155,000
Alexa Fluor 6476506680.33270,000
Cyanine 3 (Cy3)5545680.15150,000
Cyanine 5 (Cy5)6496660.28250,000
DAPI358461-33,000
Pacific Blue4104550.7630,000

TBD: To Be Determined.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound, a series of experiments should be conducted. These include determining its spectral properties and evaluating its performance in a multiplexed assay.

Determination of Spectral Properties

This protocol outlines the steps to measure the absorbance and fluorescence spectra of this compound.

Objective: To determine the maximum excitation and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., deionized water, PBS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Absorbance Spectrum Measurement:

    • Using the spectrophotometer, measure the absorbance of a diluted solution of this compound across a range of wavelengths (e.g., 300-700 nm).

    • The wavelength at which the highest absorbance is recorded is the absorbance maximum (λmax).

  • Emission Spectrum Measurement:

    • Using the fluorometer, excite the diluted this compound solution at its determined absorbance maximum.

    • Measure the emitted fluorescence across a range of wavelengths to determine the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the fluorometer to detect at the determined emission maximum.

    • Scan through a range of excitation wavelengths to find the wavelength that produces the strongest fluorescence signal. This is the excitation maximum.

Evaluation of Cross-Reactivity in Multiplex Immunofluorescence

This protocol describes how to assess the bleed-through of signal from this compound into the detection channels of other fluorophores in a multiplex immunofluorescence assay.

Objective: To quantify the spectral bleed-through of this compound in a multi-dye panel.

Materials:

  • Tissue or cell samples

  • Primary antibodies

  • Secondary antibodies conjugated to this compound and other fluorophores in the panel

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software

Procedure:

  • Single Staining Controls: Prepare a set of control samples, each stained with only one of the fluorophore-conjugated secondary antibodies in the panel (including the this compound conjugate).

  • Image Acquisition: For each single-stained sample, acquire images using the filter sets for all the fluorophores in the panel.

  • Bleed-through Analysis:

    • In the image of the sample stained only with the this compound conjugate, measure the signal intensity in the detection channels for the other fluorophores.

    • This measured intensity represents the bleed-through from this compound into the other channels.

    • Repeat this analysis for all other single-stained controls to create a bleed-through matrix.

  • Multiplex Staining: Stain a sample with all the primary and secondary antibodies simultaneously.

  • Spectral Unmixing (if available): If using a spectral imaging system, use the data from the single-stained controls to spectrally unmix the multiplex image, computationally removing the bleed-through from each channel.

  • Data Quantification: Quantify the fluorescence intensity of each target in the multiplexed and, if applicable, the spectrally unmixed images to assess the impact of cross-reactivity on the final results.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining spectral properties and assessing cross-reactivity.

G cluster_0 Spectral Property Determination A Prepare Dye Solution B Measure Absorbance Spectrum A->B D Measure Emission Spectrum at λmax A->D F Measure Excitation Spectrum at Emission Max A->F C Determine Absorbance Max (λmax) B->C C->D E Determine Emission Max D->E E->F G Determine Excitation Max F->G

Workflow for Determining Dye Spectral Properties.

G cluster_1 Cross-Reactivity Assessment H Prepare Single-Stained Controls I Acquire Images in All Channels H->I J Quantify Bleed-through I->J K Create Bleed-through Matrix J->K N Apply Spectral Unmixing (Optional) K->N L Perform Multiplex Staining M Acquire Multiplex Image L->M M->N O Analyze and Compare Data M->O N->O

Workflow for Assessing Cross-Reactivity in Multiplexing.

By following these protocols and utilizing the provided comparative framework, researchers can effectively evaluate the suitability of this compound for their specific multi-dye applications and ensure the integrity of their experimental data.

References

Benchmarking Acid Yellow 199 performance against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Acid Yellow 199 against other industry-standard dyes used in similar applications. The data presented is intended to inform material selection and provide a deeper understanding of the properties of this dye. While this compound is a staple in the textile industry for its vibrant color and application on polyamide and protein fibers, its utility in research and drug development, particularly in fluorescence-based applications, is limited. This guide will also briefly touch upon the fluorescent dyes typically employed in those fields to provide a relevant frame of reference.

Performance Comparison of this compound and Alternatives on Nylon

The following table summarizes the fastness properties of this compound and selected alternative dyes from the acid, reactive, and disperse classes when applied to nylon fibers. The data is compiled from various industry sources and is rated according to ISO standards, where a higher number indicates better performance.

Dye NameC.I. NameDye ClassLight Fastness (ISO 105-B02)Wash Fastness (Fading) (ISO 105-C06)Wash Fastness (Staining) (ISO 105-C06)Perspiration Fastness (Alkaline & Acid) (ISO 105-E04)Rubbing Fastness (Dry/Wet) (ISO 105-X12)
This compound This compoundAcid (Azo)6-7[1][2]4-5[1][2]5[1]4-55 / 4-5
Acid Yellow 17Acid Yellow 17Acid (Azo)6-74-54-53-4 (Fading), 2-3 (Staining)5 / 4-5
Acid Yellow 220Acid Yellow 220Acid (Metal Complex)6-74-5-5-
Reactive Yellow 145Reactive Yellow 145Reactive (Azo)6-74-5554-5 / 4
Disperse Yellow 54Disperse Yellow 54Disperse (Quinoline)6-74-54-55-

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies developed by the International Organization for Standardization (ISO). Below are summaries of the key experimental protocols.

Light Fastness (ISO 105-B02)

This test determines the resistance of a textile's color to the effects of an artificial light source that mimics natural daylight.

  • Specimen Preparation: A sample of the dyed fabric is mounted on a specimen holder.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight blue wool standards with known lightfastness ratings (1-8) are also exposed.

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of color change.

Wash Fastness (ISO 105-C06)

This method assesses a textile's color resistance to domestic and commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber fabric containing different fiber types (e.g., cotton, nylon, polyester, acrylic, wool).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a set duration.

  • Evaluation: After washing, rinsing, and drying, the change in color of the original specimen is assessed using a grey scale for color change. The degree of color transfer to the different fibers in the multifiber fabric is evaluated using a grey scale for staining.

Perspiration Fastness (ISO 105-E04)

This test evaluates the resistance of a textile's color to the effects of human perspiration.

  • Specimen Preparation: A dyed fabric specimen is placed between two pieces of a specified adjacent fabric.

  • Treatment: The composite specimen is immersed in two different freshly prepared solutions, one alkaline and one acidic, to simulate perspiration.

  • Procedure: The specimens are drained and placed between plates under a specified pressure in a testing device, which is then placed in an oven at a set temperature for a specific time.

  • Evaluation: After drying, the change in color of the test specimen and the staining of the adjacent fabrics are assessed using grey scales.

Rubbing Fastness (ISO 105-X12)

This method, also known as crocking, determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • Rubbing Procedure: A white cotton rubbing cloth is mounted on a rubbing finger, which is then moved back and forth over the test specimen for a specified number of cycles with a defined pressure. This is performed with both a dry and a wet rubbing cloth.

  • Evaluation: The amount of color transferred to the white rubbing cloths is assessed by comparing them to a grey scale for staining.

Relevance for Researchers and Drug Development Professionals

This compound, as a single azo dye, is primarily designed for high-performance textile applications. Azo dyes are generally not fluorescent, as their excited state energy is typically dissipated through non-radiative pathways. While some azo compounds can be engineered to be fluorescent, this is not a characteristic of common textile dyes like this compound.

In contrast, researchers and drug development professionals heavily rely on fluorescent dyes and proteins for a wide range of applications, including:

  • Live-cell imaging: Visualizing cellular structures and dynamic processes in real-time.

  • Fluorescent probes: Monitoring specific ions, molecules, or enzymatic activities within cells.

  • High-throughput screening: Rapidly screening large libraries of compounds for drug discovery.

These applications require molecules with high fluorescence quantum yields, specific excitation and emission spectra, and often, the ability to be conjugated to biomolecules.

Example of a Signaling Pathway Studied with Fluorescent Probes: The MAPK/ERK Pathway

To illustrate the difference in application, the diagram below depicts the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This is a crucial pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, including cancer. Researchers use genetically encoded fluorescent biosensors, such as those based on Förster Resonance Energy Transfer (FRET), to visualize the activation of key proteins like ERK in living cells.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds and activates GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_P p-ERK (active) ERK->ERK_P probe Fluorescent Probe (e.g., FRET-based biosensor for ERK activity) ERK_P->probe Activates probe, leading to a change in fluorescence Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_P->Transcription_Factors Translocates to nucleus and activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: MAPK/ERK signaling pathway with a fluorescent probe.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a generalized workflow for testing the performance of textile dyes according to industry standards.

Dye_Performance_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_evaluation Evaluation Dye_Solution Prepare Dye Solution Dyeing Dye Fabric Sample Dye_Solution->Dyeing Fabric_Sample Prepare Fabric Sample (e.g., Nylon) Fabric_Sample->Dyeing Rinsing_Drying Rinse and Dry Dyeing->Rinsing_Drying Light_Fastness Light Fastness (ISO 105-B02) Rinsing_Drying->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Rinsing_Drying->Wash_Fastness Perspiration_Fastness Perspiration Fastness (ISO 105-E04) Rinsing_Drying->Perspiration_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Rinsing_Drying->Rubbing_Fastness Grey_Scale Assess with Grey Scales Light_Fastness->Grey_Scale Wash_Fastness->Grey_Scale Perspiration_Fastness->Grey_Scale Rubbing_Fastness->Grey_Scale Rating Assign Fastness Rating Grey_Scale->Rating

Caption: Workflow for textile dye performance evaluation.

References

A Comparative Toxicological Assessment: Acid Yellow 199 Versus Metal-Complex Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of Acid Yellow 199, a monoazo acid dye, against metal-complex dyes, which are widely used in various industries. This objective comparison is supported by available experimental data and detailed methodologies for key toxicological assays to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these colorants.

Executive Summary

The toxicological profiles of dyes are of paramount importance in research and development, particularly in fields where these substances may come into contact with biological systems. This compound, an anionic monoazo dye, and metal-complex dyes, which feature a central metal ion (commonly chromium or cobalt) chelated to an organic ligand, present distinct toxicological considerations. While comprehensive quantitative toxicological data for this compound is limited in publicly accessible literature, its profile as an azo dye raises concerns about potential metabolic activation to aromatic amines. Metal-complex dyes, on the other hand, are associated with the toxicity of the constituent heavy metals and the organic ligand. This guide summarizes the available data, highlights the toxicological mechanisms, and provides standardized protocols for relevant assays.

Data Presentation: Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and representative metal-complex dyes and their constituent metals. It is important to note the significant data gaps for this compound, with many studies reporting "no data available."

Toxicological EndpointThis compound (C.I. 14205)1:2 Chromium Complex Dyes (Representative)1:2 Cobalt Complex Dyes (Representative)
Acute Oral Toxicity (LD50) No data availableC.I. Acid Black 52: No data available. Chromium (Cr): LD50 > 5000 mg/kg (rat)[1]. Chromium Nitrate: LD50 3250 mg/kg (rat)[2].Cobalt (Co): LD50 550 mg/kg (rat, female)[3]. Cobalt Oxide: LD50 202 mg/kg (rat)[4]. Cobalt compounds show a range of LD50 values from 150 to 503 mg/kg in rats[5].
Acute Dermal Toxicity (LD50) No data availableNo data availableNo data available
Acute Inhalation Toxicity (LC50) No data availableNo data availableCobalt Oxide: LC50 0.06 mg/L (rat).
Skin Irritation/Sensitization May cause an allergic skin reaction (GHS classification).May cause skin irritation. C.I. Acid Black 52 may cause an allergic skin reaction.May cause allergic skin reactions.
Eye Irritation May cause eye irritation.C.I. Acid Black 52 causes serious eye irritation (GHS classification).Cobalt compounds can be irritating to the eyes.
Mutagenicity (Ames Test) Mutagenicity data reported, but specific results are not readily available in public databases. Some azo dyes are known to be mutagenic, often after metabolic activation.Mutagenicity data reported for some chromium-complex dyes. Some azo dyes used in metal complexes can be mutagenic.Some azo dyes used in metal complexes can be mutagenic.
Genotoxicity (e.g., Comet Assay) No data availableChromium (III) and Cobalt (II) have been shown to be genotoxic, inducing DNA breaks.Chromium (III) and Cobalt (II) have been shown to be genotoxic, inducing DNA breaks.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (GHS classification).C.I. Acid Black 52 is very toxic to aquatic life with long-lasting effects (GHS classification).No specific data available for cobalt-complex dyes, but cobalt itself is toxic to aquatic life.

Mandatory Visualization

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a new dye, from initial characterization to risk assessment.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Characterization & In Silico Analysis cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment A Physicochemical Characterization B In Silico Toxicity Prediction (QSAR) A->B C Cytotoxicity Assays (e.g., MTT) B->C D Genotoxicity Assays (e.g., Ames, Comet) C->D E Acute Toxicity (e.g., OECD 420/423/425) D->E F Sub-chronic/Chronic Toxicity E->F G Hazard Identification F->G H Dose-Response Assessment G->H I Exposure Assessment H->I J Risk Characterization I->J

A general workflow for toxicological assessment of dyes.
Metabolic Activation of Azo Dyes

A primary toxicological concern for azo dyes, including this compound, is their potential for metabolic reduction of the azo bond (-N=N-) to form aromatic amines. This process, primarily carried out by azoreductases in the gut microbiota and liver, can lead to the formation of potentially carcinogenic compounds.

Azo_Dye_Metabolism AzoDye Azo Dye (e.g., this compound) Metabolism Metabolic Reduction (Azoreductases in gut microbiota/liver) AzoDye->Metabolism AromaticAmines Aromatic Amines (Potentially Carcinogenic) DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts Metabolic Activation Metabolism->AromaticAmines Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation of azo dyes to aromatic amines.
Signaling Pathways of Metal-Induced Toxicity

The toxicity of metal-complex dyes is intrinsically linked to the metal ion. Chromium and cobalt ions can induce cellular toxicity through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to DNA damage, mitochondrial dysfunction, and apoptosis.

Metal_Toxicity_Pathway MetalIons Metal Ions (e.g., Cr³⁺, Co²⁺) ROS Increased Reactive Oxygen Species (ROS) MetalIons->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis DNADamage->Apoptosis

Key signaling pathways in metal-induced toxicity.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and common laboratory practices.

Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, and 425)
  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: The substance is administered orally to a group of experimental animals at one or more defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

    • Administration: A single dose is administered by gavage to the test animals.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 (median lethal dose) can be estimated using appropriate statistical methods. The Globally Harmonised System (GHS) is used for classification based on the results.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic potential of a substance by measuring cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines: A relevant cell line, such as human liver carcinoma cells (HepG2) or human keratinocytes (HaCaT), is selected.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Treatment: Cells are exposed to various concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471)
  • Objective: To detect gene mutations induced by a chemical.

  • Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.

  • Procedure:

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

    • Plating: The treated bacteria are plated on a minimal agar medium.

    • Incubation: Plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)
  • Objective: To detect DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Procedure:

    • Cell Preparation: A suspension of single cells is prepared.

    • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.

    • Alkaline Unwinding: The DNA is unwound under alkaline conditions.

    • Electrophoresis: Electrophoresis is performed at a high pH.

    • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

    • Visualization and Analysis: Comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify DNA damage (e.g., tail length, % DNA in tail).

Conclusion

The toxicological assessment of dyes is a complex process that requires a multifaceted approach. For this compound, the primary concern, typical of azo dyes, is its potential for metabolic conversion to aromatic amines, which can be carcinogenic. However, a significant lack of publicly available quantitative toxicity data for this compound hinders a direct and comprehensive comparison.

Metal-complex dyes present a different toxicological profile, where the toxicity of the metal ion (e.g., chromium, cobalt) is a major consideration. These metals can induce oxidative stress and genotoxicity. While some metal-complex dyes may have better fastness properties, their potential for heavy metal-related toxicity requires careful evaluation.

Researchers and professionals in drug development should be aware of these distinct toxicological profiles when selecting dyes for their applications. When data is limited, as in the case of this compound, a precautionary approach is warranted, and further toxicological testing using the standardized protocols outlined in this guide is highly recommended. The choice of a dye should not only be based on its coloring properties but also on a thorough understanding of its potential impact on biological systems.

References

Safety Operating Guide

Proper Disposal Procedures for Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Acid Yellow 199, a synthetic azo dye. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Key Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound before handling and disposal.

PropertyInformation
Chemical Name This compound
CAS Number 70865-20-2
Appearance Orange powder
Primary Hazards Irritant. May cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.[1]
Handling Precautions Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[2]
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn. If dust is generated, a respirator may be necessary.
In case of a Spill Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

This compound is a water-soluble azo dye and should be disposed of as hazardous chemical waste. Do not discharge it into the sanitary sewer.

  • Segregation of Waste:

    • Collect all waste containing this compound, including unused solid dye, contaminated solutions, and heavily contaminated labware (e.g., weighing boats, pipette tips), in a designated and compatible waste container.

    • Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizing agents.

  • Waste Container Requirements:

    • Use a sturdy, leak-proof container with a secure lid that is compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3] Include the concentration if it is in a solution.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and incompatible materials.

  • Arranging for Disposal:

    • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow your institution's specific procedures for hazardous waste pickup requests.

  • Disposal of Empty Containers:

    • To be considered non-hazardous, the original this compound container must be thoroughly empty.

    • Triple-rinse the empty container with a suitable solvent (e.g., water). The first rinseate must be collected and disposed of as hazardous waste.[3][4]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Start: Have this compound Waste? waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused dye, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container. liquid_waste->collect_liquid triple_rinse Triple-rinse container. Collect first rinseate as hazardous waste. empty_container->triple_rinse ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup triple_rinse->ehs_pickup Rinseate dispose_container Dispose of rinsed container as non-hazardous waste. triple_rinse->dispose_container

Disposal workflow for this compound.

References

Personal protective equipment for handling Acid Yellow 199

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Acid Yellow 199. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, the following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and other relevant data.

ParameterValueReference
GHS Hazard Statements H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.[1][2]
GHS Signal Word Warning[1][2]
GHS Pictogram Irritant[1]
Molecular Formula C₁₉H₁₅N₄NaO₆S
Molecular Weight 450.4 g/mol
Form Powder
Color Yellow to Orange
Odor Odorless

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile or rubber gloves are required. Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: For tasks that may generate significant dust, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A lab coat is standard. For larger quantities or tasks with a higher risk of spillage, an acid-resistant apron or a chemical protective overall should be worn.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Appropriate glassware (beaker, volumetric flask)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound powder. Avoid creating dust clouds.

  • Initial Dissolution: Place a stir bar in a beaker containing a portion of the total required solvent (e.g., 80% of the final volume). Place the beaker on a magnetic stirrer.

  • Addition of Dye: Gently add the weighed this compound powder to the solvent while stirring.

  • Complete Dissolution: Continue stirring until the dye is fully dissolved. Gentle heating may be applied if necessary, but avoid boiling.

  • Transfer and Dilution: Quantitatively transfer the dissolved dye solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add the rinsate to the volumetric flask.

  • Final Volume: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the chemical name, concentration, date, and your initials. Store in a cool, dry, and dark place.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility.

Handling and Storage:

  • Minimize dust generation during handling.

  • Store in a tightly sealed, light-resistant container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Clean-up: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid dry sweeping which can generate dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All contaminated materials should be disposed of as hazardous waste.

Waste Disposal:

  • Chemical Waste: All solutions and solid waste containing this compound should be collected in a clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood Operation handle_weigh Weigh Powder in Fume Hood prep_fume_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve spill_evacuate Evacuate Area handle_weigh->spill_evacuate handle_transfer Transfer and Dilute to Final Volume handle_dissolve->handle_transfer handle_label Label and Store Solution handle_transfer->handle_label cleanup_decontaminate Decontaminate Glassware and Work Area handle_label->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Hazardous Waste Stream cleanup_waste->cleanup_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Materials spill_cleanup->spill_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.